Product packaging for Ala-Leu-Ala-Leu(Cat. No.:CAS No. 84676-48-2)

Ala-Leu-Ala-Leu

Katalognummer: B1582245
CAS-Nummer: 84676-48-2
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: KQRHTCDQWJLLME-XUXIUFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

RN given refers to all (L)-isomer;  RN for cpd without isomeric designation not avail 12/92;  speeds up drug metabolism in the liver

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34N4O5 B1582245 Ala-Leu-Ala-Leu CAS No. 84676-48-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O5/c1-9(2)7-13(21-15(23)11(5)19)17(25)20-12(6)16(24)22-14(18(26)27)8-10(3)4/h9-14H,7-8,19H2,1-6H3,(H,20,25)(H,21,23)(H,22,24)(H,26,27)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRHTCDQWJLLME-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004961
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84676-48-2
Record name Alanyl-leucyl-alanyl-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Structural Elucidation and Synthesis of the Tetrapeptide Ala-Leu-Ala-Leu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and known applications of the tetrapeptide L-Alanyl-L-Leucyl-L-Alanyl-L-Leucine (Ala-Leu-Ala-Leu). This peptide has garnered interest in bioconjugation and drug delivery systems due to its susceptibility to enzymatic cleavage.

Core Structural Characteristics

The fundamental structure of this compound is a linear chain of four amino acids—Alanine, Leucine, Alanine, and Leucine—covalently linked by three peptide bonds. The sequence begins with an N-terminal Alanine and concludes with a C-terminal Leucine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the this compound peptide is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₈H₃₄N₄O₅[1]
Molecular Weight 386.5 g/mol [1]
One-Letter Sequence ALAL[1]
CAS Registry Number 84676-48-2[1]
Conformational Analysis

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for these angles.[2][3] For the L-amino acids Alanine and Leucine, the most populated regions are the right-handed α-helical region (φ ≈ -57°, ψ ≈ -47°) and the β-sheet region (φ ≈ -130°, ψ ≈ +140°).[2] The actual conformation of this compound in a specific environment (e.g., in solution or bound to a protein) would be a dynamic average of various conformers or a specific bound conformation. Computational modeling could provide theoretical insights into the preferred conformations of this peptide.[4]

Experimental Protocols: Synthesis of this compound

The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Materials and Reagents
  • Resin: Wang resin or 2-Chlorotrityl chloride resin pre-loaded with Fmoc-L-Leucine.

  • Amino Acids: Fmoc-L-Ala-OH, Fmoc-L-Leu-OH.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Synthesis Workflow

The synthesis proceeds from the C-terminus to the N-terminus.

experimental_workflow start Start: Fmoc-Leu-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling1 Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) wash1->coupling1 wash2 Wash (DMF, DCM) coupling1->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 Wash deprotection2->wash3 coupling2 Couple Fmoc-Leu-OH wash3->coupling2 wash4 Wash coupling2->wash4 deprotection3 Fmoc Deprotection wash4->deprotection3 wash5 Wash deprotection3->wash5 coupling3 Couple Fmoc-Ala-OH wash5->coupling3 wash6 Wash coupling3->wash6 final_deprotection Final Fmoc Deprotection wash6->final_deprotection wash7 Wash final_deprotection->wash7 cleavage Cleavage from Resin (TFA Cocktail) wash7->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end This compound purification->end

Figure 1: Solid-Phase Peptide Synthesis Workflow for this compound.
Detailed Methodologies

  • Resin Swelling: The Fmoc-L-Leucine-loaded resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added. The mixture is agitated for 20 minutes to remove the Fmoc protecting group from the terminal amine.

  • Washing: The resin is thoroughly washed with DMF and then DCM to remove residual piperidine and byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-L-Ala-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activated mixture is then added to the resin and agitated for 1-2 hours. A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Washing: The resin is washed again with DMF and DCM to remove excess reagents.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence (Leu, then Ala).

  • Final Deprotection: After the final coupling, the N-terminal Fmoc group is removed using the deprotection solution.

  • Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

  • Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding it to a large volume of cold diethyl ether. The precipitate is collected by centrifugation.

  • Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.

Biological Significance and Applications

The primary documented application of the this compound peptide is as a peptidase-labile linker in drug delivery systems.[1] This sequence is recognized and cleaved by certain peptidases that may be overexpressed in specific cellular environments, such as tumors.

Mechanism as a Cleavable Linker in Drug Delivery

The this compound sequence can be incorporated into a peptide-drug conjugate (PDC).[5][6][7] In this context, the peptide serves as a carrier to deliver a cytotoxic drug to a target cell. The linker is designed to be stable in systemic circulation but to be cleaved upon internalization into the target cell, releasing the active drug.

drug_delivery_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell PDC Peptide-Drug Conjugate (Targeting Ligand-Linker-Drug) Receptor Cell Surface Receptor PDC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Active Drug Lysosome->Drug Cleavage of This compound Linker by Peptidases Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Figure 2: Role of this compound as a cleavable linker in targeted drug delivery.

This targeted release mechanism aims to increase the therapeutic index of the conjugated drug by concentrating its cytotoxic effect at the site of action and minimizing off-target toxicity.

Conclusion

The this compound tetrapeptide is a well-defined chemical entity with a straightforward primary structure. While detailed experimental data on its three-dimensional conformation is limited, its synthesis is readily achievable through standard solid-phase peptide synthesis methodologies. Its principal significance in the field of drug development lies in its utility as a peptidase-sensitive linker, enabling the targeted release of therapeutic agents within specific cellular compartments. Further research into the specific peptidases that cleave this sequence and the structural basis for this recognition could lead to the design of more sophisticated and selective drug delivery systems.

References

An In-depth Technical Guide to the Ala-Leu-Ala-Leu Peptide: Sequence, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Ala-Leu-Ala-Leu, with the one-letter code ALAL, is a sequence of interest in the fields of drug delivery and antimicrobial research. Composed of alternating alanine (B10760859) and leucine (B10760876) residues, this peptide possesses a unique combination of hydrophobicity and susceptibility to enzymatic cleavage, making it a valuable tool in the design of advanced therapeutic systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and known biological activities of the this compound peptide, supported by detailed experimental protocols and visualizations.

Physicochemical Properties

The fundamental physicochemical properties of the this compound peptide are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueMethod of Determination
Molecular Formula C₁₈H₃₄N₄O₅Mass Spectrometry
Molecular Weight 386.49 g/mol [1]Mass Spectrometry
Sequence H-Ala-Leu-Ala-Leu-OH
Theoretical Isoelectric Point (pI) 5.88Calculation*
Solubility Sparingly soluble in aqueous solutions.General Observation
Soluble in organic solvents like DMSO.

*The theoretical isoelectric point was calculated based on the pKa values of the N-terminal amino group (~9.69) and the C-terminal carboxyl group (~2.34). As the side chains of alanine and leucine are non-ionizable, the pI is the average of these two pKa values.[2][3][4]

Due to the hydrophobic nature of the leucine residues, the this compound peptide exhibits limited solubility in aqueous buffers at neutral pH. For experimental use, it is recommended to first dissolve the peptide in a minimal amount of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then gradually add the aqueous buffer to the desired concentration.

Synthesis and Purification

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Following synthesis, the peptide is cleaved from the resin and purified to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which is suitable for producing a C-terminally free peptide.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-L-Leu-OH

  • Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Shaking vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the shaking vessel.

  • First Amino Acid Loading (Fmoc-L-Leu-OH):

    • Dissolve Fmoc-L-Leu-OH (2 equivalents to the resin capacity) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 20 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Fmoc-L-Ala-OH):

    • In a separate vial, pre-activate Fmoc-L-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 3 and 4 for the subsequent amino acids (Leu and Ala) in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound peptide dissolved in a minimal amount of DMSO and diluted with Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B, for example, from 5% to 65% over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be monitored by UV absorbance at 214 nm and 280 nm.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Biological Activity and Applications

The this compound peptide has been investigated for its utility in two primary areas: as a cleavable linker in drug delivery systems and for its potential antimicrobial properties.

Cathepsin B-Cleavable Linker in Drug Delivery

A significant application of the this compound sequence is its use as a peptidase-labile linker in the design of drug conjugates. This tetrapeptide sequence is recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This property allows for the targeted release of a conjugated drug within the lysosomal compartment of cancer cells, thereby enhancing the drug's efficacy and reducing systemic toxicity.

One study demonstrated that an this compound linker inserted between an ¹¹¹In-benzyl-EDTA radiolabel and the anti-lymphoma monoclonal antibody Lym-1 was rapidly degraded by cathepsin B in vitro.[5] This highlights the potential of this linker for the development of antibody-drug conjugates (ADCs) and other targeted therapies.

This protocol is a representative method to assess the cleavage of the this compound peptide by cathepsin B.

Materials:

  • Purified this compound peptide

  • Human liver cathepsin B (or recombinant)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • RP-HPLC system for analysis

Procedure:

  • Enzyme Activation: Pre-incubate cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

  • Reaction Initiation: Add the this compound peptide to the activated enzyme solution to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the quenched samples by RP-HPLC to monitor the disappearance of the full-length peptide and the appearance of cleavage products (e.g., Ala-Leu dipeptides).

Cathepsin_B_Cleavage_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Activate Cathepsin B (37°C, 15 min) mix Initiate Reaction (Mix Enzyme and Peptide) enzyme->mix peptide Prepare this compound (1 mM in Assay Buffer) peptide->mix incubate Incubate at 37°C mix->incubate sampling Take Aliquots at Time Points incubate->sampling quench Quench Reaction (10% TCA) sampling->quench hplc RP-HPLC Analysis quench->hplc results Quantify Cleavage hplc->results

Workflow for in vitro Cathepsin B cleavage assay of this compound.
Antimicrobial Activity

The alternating hydrophobic and small neutral residues in the this compound sequence suggest potential antimicrobial properties. While the specific antimicrobial activity of this tetrapeptide is not extensively documented in publicly available literature, peptides with similar compositions, rich in leucine and alanine, have been shown to exhibit antimicrobial effects. The proposed mechanism for such peptides often involves the disruption of microbial cell membranes. The hydrophobic leucine residues can insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell lysis.

Further research is required to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of clinically relevant bacteria and fungi to fully elucidate its potential as an antimicrobial agent.

Antimicrobial_Mechanism cluster_interaction Mechanism of Action peptide This compound Peptide interaction Hydrophobic Interaction peptide->interaction Initial Contact membrane Bacterial Cell Membrane insertion Peptide Insertion into Membrane interaction->insertion disruption Membrane Disruption insertion->disruption lysis Cell Lysis disruption->lysis

Proposed mechanism of antimicrobial action for this compound.

Conclusion

The this compound peptide is a versatile sequence with demonstrated utility as a cathepsin B-cleavable linker in drug delivery and potential as an antimicrobial agent. Its well-defined physicochemical properties and established synthesis and purification protocols make it an accessible tool for researchers in drug development and microbiology. Further investigations into its antimicrobial spectrum and mechanism of action, as well as its application in novel drug delivery platforms, are warranted to fully realize its therapeutic potential. This guide provides the foundational knowledge and experimental frameworks necessary for scientists to effectively utilize the this compound peptide in their research endeavors.

References

An In-Depth Technical Guide on the Tetrapeptide Ala-Leu-Ala-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) is a subject of interest in biochemical and pharmaceutical research. While its role as an endogenous metabolite is not extensively documented in current literature, its structural characteristics and classification as a peptidase-labile sequence suggest its potential involvement in metabolic pathways and its utility in drug delivery systems.[1] This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its analysis, and workflows for investigating its metabolic fate and potential biological functions.

Introduction

Short-chain peptides are increasingly recognized for their diverse roles in physiological processes, acting as signaling molecules, enzyme substrates, and intermediates in protein turnover. The tetrapeptide this compound, composed of alternating alanine (B10760859) and leucine (B10760876) residues, possesses a hydrophobic character that may influence its interaction with biological membranes and enzymatic systems. Its potential as a linker in drug-conjugate design, owing to its susceptibility to cleavage by peptidases, underscores the importance of understanding its metabolic stability and pathways.[1] This document serves as a technical resource for researchers aiming to elucidate the metabolic relevance and therapeutic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of analytical methods and for understanding the peptide's behavior in biological systems.

PropertyValueSource
Molecular Formula C18H34N4O5[1]
Molecular Weight 386.5 g/mol [1]
Sequence H-Ala-Leu-Ala-Leu-OH[1]
One-Letter Sequence ALAL[1]
CAS Registry Number 84676-48-2[1]
Research Area Antimicrobial, Drug Delivery[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and metabolic analysis of this compound.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing this compound.

Protocol:

  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with the C-terminal Leucine. Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid (Alanine, then Leucine, then Alanine) along with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Washing: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

Characterization

3.2.1. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized peptide.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]+ ion for this compound is at m/z 387.5.

  • Tandem MS (MS/MS): To confirm the sequence, perform fragmentation of the parent ion and analyze the resulting b- and y-ion series.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

Protocol:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or DMSO-d6).

  • Data Acquisition: Acquire 1D (1H) and 2D (e.g., COSY, TOCSY, HSQC) NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Assign the proton and carbon signals to the specific amino acid residues to confirm the structure and assess conformational properties.

Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices.

Protocol:

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the biological sample (e.g., plasma, cell lysate) to precipitate proteins.

    • Internal Standard: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., Ala-Leu-Ala-[13C6, 15N]-Leu).

    • Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant.

    • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 RP-HPLC column and separate the peptide using a gradient of water and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the endogenous this compound and the heavy-labeled internal standard.

  • Data Analysis:

    • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the endogenous peptide to the internal standard against a standard curve.

Metabolic Stability Assay

This assay determines the in vitro stability of this compound in the presence of metabolic enzymes.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes or hepatocytes, a NADPH regenerating system (for microsomes), and buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding this compound to a final concentration of, for example, 1 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Process the samples as described in the quantification protocol (Section 3.3).

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Visualizations

Workflow for Identification and Quantification of this compound in a Biological Sample

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue Homogenate) SpikeIS Spike with Isotope-Labeled Internal Standard BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SpikeIS->ProteinPrecipitation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection DryAndReconstitute Dry Down & Reconstitute in Mobile Phase SupernatantCollection->DryAndReconstitute LC_Separation Liquid Chromatography (Reverse Phase C18) DryAndReconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Area Integration MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Endogenous / Internal Standard) PeakIntegration->RatioCalculation Quantification Quantification of This compound RatioCalculation->Quantification StandardCurve Standard Curve Generation StandardCurve->Quantification

Caption: Workflow for the quantification of this compound in biological samples.

Metabolic Stability Assay Workflow

G cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation PrepareIncubation Prepare Incubation Mix (Microsomes/Hepatocytes, NADPH, Buffer) PreWarm Pre-warm to 37°C PrepareIncubation->PreWarm AddPeptide Add this compound PreWarm->AddPeptide Incubate Incubate at 37°C AddPeptide->Incubate TimePoints Collect Aliquots at Time = 0, 5, 15, 30, 60 min Incubate->TimePoints Quench Quench Reaction with Cold Acetonitrile + Internal Standard TimePoints->Quench ProcessSamples Sample Processing (Centrifuge, Dry, Reconstitute) Quench->ProcessSamples LCMS LC-MS/MS Analysis ProcessSamples->LCMS QuantifyRemaining Quantify Remaining This compound LCMS->QuantifyRemaining PlotData Plot ln(% Remaining) vs. Time QuantifyRemaining->PlotData CalculateParams Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) PlotData->CalculateParams

Caption: Workflow for determining the metabolic stability of this compound.

Potential Metabolic Pathway of this compound

G cluster_products Degradation Products AlaLeuAlaLeu This compound AlaLeuAla Ala-Leu-Ala + Leu AlaLeuAlaLeu->AlaLeuAla Peptidase AlaLeu Ala-Leu + Ala-Leu AlaLeuAlaLeu->AlaLeu Peptidase AlaLeuAla->AlaLeu Peptidase Ala Alanine AlaLeuAla->Ala Peptidase Leu Leucine AlaLeuAla->Leu Peptidase AlaLeu->Ala Dipeptidase AlaLeu->Leu Dipeptidase

Caption: Hypothetical metabolic degradation pathway of this compound.

Discussion and Future Directions

The tetrapeptide this compound presents an interesting case for further metabolic investigation. While it is commercially available for research purposes and has been identified as a peptidase-labile linker for drug delivery, its presence and role as an endogenous metabolite remain to be established. The experimental protocols detailed in this guide provide a robust framework for researchers to:

  • Synthesize and purify high-quality this compound.

  • Unequivocally identify and characterize the peptide.

  • Develop sensitive and accurate methods for its quantification in various biological matrices.

  • Assess its metabolic stability and identify its degradation products.

Future research should focus on applying these methods to screen for the presence of this compound in metabolomics datasets from various organisms and tissues. If identified, further studies would be warranted to explore its biosynthetic and degradative pathways, its potential signaling roles, and its association with physiological or pathological states. Such investigations will be crucial in fully understanding the biological significance of this tetrapeptide and harnessing its potential in drug development and diagnostics.

References

Ala-Leu-Ala-Leu in protein conformation studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of Ala-Leu-Ala-Leu in Protein Conformation Studies

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrapeptide this compound (ALAL) as a model system in protein conformation studies. Due to its simple, alternating hydrophobic sequence, ALAL serves as an archetypal peptide for investigating the fundamental principles of protein folding, secondary structure formation, and intermolecular aggregation, particularly the formation of β-sheet structures.

This document details the synthesis of ALAL, the primary experimental and computational techniques used for its conformational analysis, and presents representative data to illustrate the expected outcomes of such studies. While specific experimental data for this exact tetrapeptide is disseminated across various research contexts rather than in a single comprehensive source, the information herein is compiled from established principles and data from analogous short, hydrophobic peptides.

The fundamental properties of the H-Ala-Leu-Ala-Leu-OH tetrapeptide are essential for its use in experimental settings.

PropertyValue
Sequence H-Ala-Leu-Ala-Leu-OH
One-Letter Code ALAL
Molecular Formula C₁₈H₃₄N₄O₅
Average Molecular Weight 386.49 g/mol
Monoisotopic Mass 386.25327 g/mol
CAS Registry Number 84676-48-2
Theoretical pI 5.58
Hydrophobicity High (composed of nonpolar, aliphatic residues)

Synthesis and Purification

This compound is most efficiently synthesized using automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc SPPS of this compound

Materials:

  • Rink Amide resin (for a C-terminal amide) or pre-loaded Fmoc-Leu-Wang resin (for a C-terminal carboxylic acid).

  • Fmoc-Ala-OH, Fmoc-Leu-OH.

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

  • Cold diethyl ether.

  • HPLC system with a C18 column for purification.

  • Lyophilizer.

  • Mass spectrometer for verification.

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded):

    • Activate Fmoc-Leu-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

  • Iterative Synthesis Cycle (for Ala, then Leu, then Ala):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it twice with 20% piperidine in DMF (5 min and 10 min incubations).

    • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-Ala-OH or Fmoc-Leu-OH, 3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Final Deprotection: After the final coupling (the last Alanine), remove the N-terminal Fmoc group as described in step 3a.

  • Cleavage and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with gentle agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Air-dry the crude peptide pellet.

  • Purification and Verification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase HPLC.

    • Verify the mass of the purified fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the pure, verified fractions to obtain a fluffy white powder.

Visualization: SPPS Workflow

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 4. DMF/DCM Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage Start Start: Fmoc-Leu-Resin Start->Deprotection Purification HPLC Purification Final_Cleavage->Purification End Pure this compound Peptide Purification->End Integrated_Analysis cluster_exp Experimental Data cluster_comp Computational Data cluster_analysis Data Interpretation & Modeling CD CD Spectroscopy Analysis Combined Analysis CD->Analysis Secondary Structure % (α-helix, β-sheet) NMR NMR Spectroscopy NMR->Analysis Atomic Restraints (Distances, Dihedral Angles) FTIR FTIR Spectroscopy FTIR->Analysis Confirms 2° Structure MD Molecular Dynamics (MD) Simulation MD->Analysis Conformational Sampling & Energetics Model Structural Ensemble Model of this compound Analysis->Model Conformational_Landscape cluster_factors Influencing Factors cluster_conformations Resulting Conformations Peptide This compound (in solution) Coil Random Coil / Extended Monomer Peptide->Coil BetaSheet Aggregated β-Sheet Peptide->BetaSheet Solvent High Polarity (e.g., Water) Solvent->Coil Favors Concentration High Peptide Concentration Concentration->BetaSheet Promotes Temp Low Temperature Temp->BetaSheet Stabilizes Coil->BetaSheet Aggregation

An In-Depth Technical Guide to the Self-Assembly Properties of Ala-Leu-Ala-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of peptide self-assembly is a burgeoning field with significant implications for drug delivery, regenerative medicine, and materials science. The tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) presents a fascinating case for exploring the fundamental principles of molecular self-organization. Composed of alternating hydrophobic (Leucine) and small, neutral (Alanine) amino acids, this peptide possesses an amphiphilic character that is a key driver for self-assembly into ordered nanostructures.

This technical guide provides a comprehensive overview of the anticipated self-assembly properties of this compound and furnishes detailed experimental protocols for their characterization. While specific quantitative data for this exact tetrapeptide is not extensively available in published literature, this document outlines the established methodologies that would be employed to generate such data, empowering researchers to pioneer investigations into this promising biomaterial.

Core Concepts of this compound Self-Assembly

The self-assembly of this compound is predicted to be driven by a confluence of non-covalent interactions, primarily hydrophobic forces and hydrogen bonding. The hydrophobic leucine (B10760876) residues will tend to sequester themselves from the aqueous environment, driving the initial aggregation of peptide monomers. The alanine (B10760859) residues, being small and relatively neutral, will facilitate close packing of the peptide backbones, promoting the formation of stable, ordered structures through intermolecular hydrogen bonds between the amide groups.

The resulting supramolecular structures are likely to be fibrillar in nature, forming elongated nanofibers that can entangle to create a hydrogel network at sufficient concentrations. The properties of these self-assembled materials, such as fibril morphology, hydrogel stiffness, and critical aggregation concentration, will be highly dependent on factors such as peptide concentration, pH, temperature, and ionic strength of the solution.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₄N₄O₅--INVALID-LINK--
Molecular Weight 386.5 g/mol --INVALID-LINK--
Amino Acid Sequence This compoundN/A

Experimental Protocols for Characterization

This section provides detailed methodologies for the key experiments required to elucidate the self-assembly properties of this compound.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ala-OH) to the resin. Each coupling cycle involves:

    • Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in a suitable solvent (e.g., 20% piperidine in DMF).

    • Activation and Coupling: Activation of the carboxylic acid of the incoming amino acid using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and subsequent reaction with the deprotected N-terminus on the resin.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS)).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM is used to visualize the nanoscale morphology of the self-assembled structures.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired buffer (e.g., phosphate-buffered saline, deionized water) at a concentration above its expected critical aggregation concentration. Allow the solution to incubate for a sufficient time to allow for self-assembly.

  • Grid Preparation: Place a 400-mesh copper grid coated with a thin film of carbon onto a drop of the peptide solution for 1-2 minutes.

  • Negative Staining:

    • Wick away the excess peptide solution with filter paper.

    • Wash the grid by briefly placing it on a drop of deionized water.

    • Place the grid onto a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 30-60 seconds.

    • Blot away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the prepared grid using a transmission electron microscope operating at an appropriate accelerating voltage (e.g., 80-120 kV).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is employed to determine the secondary structure (e.g., β-sheet, α-helix, random coil) of the peptide in its monomeric and self-assembled states.

Protocol:

  • Sample Preparation: Prepare solutions of this compound at various concentrations in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.

  • Spectra Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide solution from approximately 190 nm to 260 nm.

    • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

    • Analyze the resulting spectra for characteristic secondary structure signatures (e.g., a minimum around 218 nm for β-sheets).

Rheology for Mechanical Characterization of Hydrogels

Rheometry is used to quantify the viscoelastic properties of the hydrogels formed by this compound.

Protocol:

  • Hydrogel Formation: Prepare a concentrated solution of this compound in the desired buffer. Induce gelation by a suitable trigger if necessary (e.g., pH change, temperature change, or addition of ions).

  • Rheometer Setup: Use a rheometer equipped with a parallel plate or cone-and-plate geometry.

  • Oscillatory Shear Measurements:

    • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a fixed frequency and strain to determine the gelation kinetics. The point where G' surpasses G'' is often considered the gel point.

    • Frequency Sweep: Once the gel has formed and reached equilibrium, perform a frequency sweep at a constant strain (within the linear viscoelastic region) to characterize the frequency-dependent mechanical properties of the gel.

    • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER) of the hydrogel, where G' and G'' are independent of the applied strain.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Peptide_Synthesis_Workflow Resin Start with Resin Coupling_Cycle Perform Amino Acid Coupling Cycles Resin->Coupling_Cycle Coupling_Cycle->Coupling_Cycle Cleavage Cleave from Resin & Deprotect Coupling_Cycle->Cleavage Purification Purify via RP-HPLC Cleavage->Purification Characterization Characterize with Mass Spec & HPLC Purification->Characterization Final_Peptide Pure this compound Characterization->Final_Peptide TEM_Workflow Peptide_Solution Prepare Peptide Solution Grid_Adsorption Adsorb Sample onto TEM Grid Peptide_Solution->Grid_Adsorption Washing Wash with Deionized Water Grid_Adsorption->Washing Negative_Stain Apply Negative Stain (e.g., Uranyl Acetate) Washing->Negative_Stain Drying Air Dry the Grid Negative_Stain->Drying Imaging Image with TEM Drying->Imaging Rheology_Workflow Hydrogel_Formation Prepare this compound Hydrogel Load_Sample Load Sample onto Rheometer Hydrogel_Formation->Load_Sample Time_Sweep Time Sweep (Gelation Kinetics) Load_Sample->Time_Sweep Strain_Sweep Strain Sweep (Determine LVER) Time_Sweep->Strain_Sweep Frequency_Sweep Frequency Sweep (Mechanical Properties) Strain_Sweep->Frequency_Sweep Data_Analysis Analyze G' and G'' Data Frequency_Sweep->Data_Analysis

The Tetrapeptide Ala-Leu-Ala-Leu: A Potential but Poorly Documented Therapeutic Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) is a molecule with historical ties to the field of drug delivery, specifically as a peptidase-labile linker designed to release therapeutic agents from carrier molecules.[1] While commercially available for research purposes and categorized under "antimicrobial" research, detailed public-domain data on its specific therapeutic applications, quantitative performance, and associated signaling pathways is notably scarce. This guide provides a comprehensive overview of the available information on this compound, contextualized within the broader and more extensively studied field of cleavable peptide linkers in drug conjugates, and explores its potential based on the properties of its constituent amino acids.

Core Concepts: Peptidase-Labile Linkers in Drug Delivery

The central therapeutic application proposed for this compound is its function as a cleavable linker in drug-carrier conjugates, such as antibody-drug conjugates (ADCs). The fundamental principle of this technology is to enhance the therapeutic index of a potent cytotoxic drug by ensuring its selective release at the target site, typically within cancer cells, thereby minimizing systemic toxicity.[2][3][4]

The mechanism of action for such a system involves several key steps, as illustrated in the workflow below.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cell (e.g., Cancer Cell) ADC Antibody-Drug Conjugate (ADC) with this compound Linker Receptor Target Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Peptidase Cleavage of this compound Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity SPPS_Workflow Resin Solid Support (Resin) Attach_Leu 1. Attach Fmoc-Leu-OH Resin->Attach_Leu Deprotect1 2. Fmoc Deprotection Attach_Leu->Deprotect1 Couple_Ala1 3. Couple Fmoc-Ala-OH Deprotect1->Couple_Ala1 Deprotect2 4. Fmoc Deprotection Couple_Ala1->Deprotect2 Couple_Leu2 5. Couple Fmoc-Leu-OH Deprotect2->Couple_Leu2 Deprotect3 6. Fmoc Deprotection Couple_Leu2->Deprotect3 Couple_Ala2 7. Couple Fmoc-Ala-OH Deprotect3->Couple_Ala2 Deprotect4 8. Fmoc Deprotection Couple_Ala2->Deprotect4 Cleave 9. Cleavage from Resin and Side-Chain Deprotection Deprotect4->Cleave Purify 10. Purification (HPLC) Cleave->Purify Final_Peptide H-Ala-Leu-Ala-Leu-OH Purify->Final_Peptide

References

The Role of Ala-Leu-Ala-Leu and its Dipeptide Precursor Ala-Leu in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of the cellular roles of the tetrapeptide Ala-Leu-Ala-Leu and its constituent dipeptide, Ala-Leu. Contrary to functioning as a classical extracellular signaling molecule that binds to a specific cell surface receptor to initiate a downstream cascade, the primary roles of these peptides are rooted in intracellular metabolic signaling and as a tool for targeted drug delivery.

The dipeptide Ala-Leu primarily functions as a source of the essential amino acid L-leucine, a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway . Upon transport into the cell via peptide transporters, Ala-Leu is rapidly hydrolyzed by intracellular peptidases. The released leucine (B10760876) then engages with the mTORC1 regulatory machinery, influencing cell growth, proliferation, and metabolism.

The tetrapeptide This compound is recognized as a peptidase-labile linker . Its sequence is designed for efficient cleavage by intracellular peptidases. This characteristic is leveraged in drug delivery systems to facilitate the controlled release of conjugated therapeutic agents within target cells. There is currently no substantial evidence to suggest that this compound acts as an independent signaling entity in mammalian cells.

This guide will detail the mechanisms of peptide transport, intracellular cleavage, and the subsequent leucine-mediated activation of the mTORC1 signaling pathway. Detailed experimental protocols for assessing these processes are provided, along with visualizations of the key pathways and workflows.

The Cellular Journey and Fate of Ala-Leu and this compound

The biological impact of both Ala-Leu and this compound begins with their transport across the cell membrane, followed by intracellular enzymatic processing.

Cellular Uptake via Peptide Transporters

Small peptides like Ala-Leu and this compound are primarily transported into cells by proton-coupled oligopeptide transporters (POTs), also known as the solute carrier family 15 (SLC15). The two main transporters in this family are PEPT1 and PEPT2.[1][2]

  • PEPT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly found in the brush border membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary di- and tripeptides.[1][3][4] It is also expressed in other tissues, such as the kidney.

  • PEPT2 (SLC15A2): A high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, brain, and lungs.[2]

The transport mechanism is an active process driven by a proton gradient maintained by the Na+/H+ exchanger on the cell membrane.[5] Both transporters exhibit broad substrate specificity, recognizing a vast number of di- and tripeptides.[6][7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ala_Leu Ala-Leu / this compound PEPT1 PEPT1 / PEPT2 Transporter Ala_Leu->PEPT1 H+ cotransport peptides_in Ala-Leu / this compound PEPT1->peptides_in

Figure 1: Cellular uptake of peptides via PEPT transporters.

Intracellular Peptidase-Mediated Cleavage

Once inside the cell, both Ala-Leu and this compound are subject to rapid hydrolysis by a variety of intracellular peptidases.[8][9][10] These enzymes cleave the peptide bonds, releasing the constituent amino acids.

  • Dipeptidases: Cleave the Ala-Leu dipeptide into L-Alanine and L-Leucine.

  • Aminopeptidases and other endopeptidases: Can act on the this compound tetrapeptide, progressively cleaving it into smaller peptides and ultimately into its individual amino acids. The specific peptidases involved can vary depending on the cell type and their subcellular localization.[11]

The designation of this compound as a "peptidase labile sequence" underscores its susceptibility to this enzymatic degradation, a critical feature for its application in drug delivery.[12][13]

peptide_in Intracellular Ala-Leu / this compound peptidases Intracellular Peptidases peptide_in->peptidases Hydrolysis amino_acids L-Alanine + L-Leucine peptidases->amino_acids

Figure 2: Intracellular cleavage of peptides.

Indirect Signaling via Leucine and the mTORC1 Pathway

The primary signaling role attributable to Ala-Leu is mediated by the intracellular release of L-leucine, which is a potent activator of the mTORC1 signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[14]

Leucine Sensing and mTORC1 Activation

In the absence of leucine, the GATOR2 complex is inhibited by Sestrin2.[15][16][17][18] This allows the GATOR1 complex to act as a GTPase-activating protein (GAP) for the RagA/B GTPase, keeping it in an inactive GDP-bound state. This prevents the translocation of mTORC1 to the lysosome, its site of activation.

When intracellular leucine concentrations rise (following the hydrolysis of Ala-Leu), leucine binds directly to Sestrin2.[15][19] This binding disrupts the Sestrin2-GATOR2 interaction, relieving the inhibition of GATOR2.[18] GATOR2 can then inhibit GATOR1, preventing the inactivation of RagA/B. The active RagA/B-GTP then recruits mTORC1 to the lysosomal surface, where it is activated by the Rheb GTPase.

Activated mTORC1 phosphorylates its downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) , to promote protein synthesis and cell growth.[14][20]

cluster_lysosome Lysosomal Surface Leucine Leucine (from Ala-Leu) Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases GATOR1->Rag inactivates mTORC1_cyto mTORC1 (cytosol) Rag->mTORC1_cyto recruits to lysosome mTORC1_lyso mTORC1 (lysosome) mTORC1_cyto->mTORC1_lyso Downstream p70S6K & 4E-BP1 Phosphorylation mTORC1_lyso->Downstream Rheb Rheb Rheb->mTORC1_lyso activates Growth Cell Growth & Protein Synthesis Downstream->Growth

Figure 3: Leucine-mediated activation of the mTORC1 pathway.

This compound as a Peptidase-Labile Linker

The tetrapeptide this compound is primarily utilized in the field of drug delivery. Its sequence is designed to be recognized and cleaved by a broad range of intracellular peptidases. This allows for the targeted release of a conjugated drug or imaging agent within a cell, thereby increasing its efficacy and reducing off-target effects.

The mechanism relies on the cellular uptake of the peptide-drug conjugate, followed by the enzymatic cleavage of the this compound linker.

cluster_uptake Cellular Uptake cluster_cleavage Intracellular Cleavage Conjugate_in This compound-Drug Conjugate peptidases Intracellular Peptidases Conjugate_in->peptidases Hydrolysis Drug Active Drug peptidases->Drug Fragments Peptide Fragments peptidases->Fragments

Figure 4: this compound as a cleavable linker.

Quantitative Data

Direct quantitative data for Ala-Leu or this compound acting as signaling ligands (e.g., receptor binding affinities, EC50/IC50 for pathway activation) are not available in the literature, as this is not their primary mechanism of action. However, relevant quantitative data would focus on transport kinetics, enzyme cleavage rates, and the concentration-dependent effects of leucine on mTORC1 signaling.

Table 1: Representative Quantitative Data for Related Processes

ParameterDescriptionRepresentative ValueContext
Km of PEPT1 Substrate concentration at half-maximal transport rate for a typical dipeptide.0.5 - 2.0 mMDemonstrates the low-affinity, high-capacity nature of PEPT1.
Km of PEPT2 Substrate concentration at half-maximal transport rate for a typical dipeptide.10 - 50 µMDemonstrates the high-affinity, low-capacity nature of PEPT2.
Kd of Leucine-Sestrin2 Dissociation constant for the binding of leucine to Sestrin2.~20 µMThis binding is the key sensing event for mTORC1 activation.[16][18]
EC50 of Leucine for mTORC1 Concentration of leucine that elicits a half-maximal activation of mTORC1 signaling.~20 µMCorrelates with the binding affinity to Sestrin2.[18]
kcat/Km of Peptidase Catalytic efficiency of a peptidase for a tetrapeptide substrate.Varies widelyHighly dependent on the specific peptidase and peptide sequence.

Experimental Protocols

Protocol for Assessing mTORC1 Activation by Ala-Leu via Western Blotting

This protocol describes how to measure the phosphorylation of S6K1 and 4E-BP1, key downstream targets of mTORC1, in response to treatment with Ala-Leu.

Materials:

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Ala-Leu dipeptide (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, C2C12 myoblasts) and grow to 70-80% confluency.

    • Serum-starve cells overnight to reduce basal mTORC1 activity.

    • Treat cells with varying concentrations of Ala-Leu (e.g., 0, 0.1, 1, 10 mM) for a specified time (e.g., 30-60 minutes). A positive control of leucine can be included.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize protein bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Start Culture & Treat Cells with Ala-Leu Lysis Lyse Cells & Quantify Protein Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-S6K, p-4E-BP1) Block->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Quantify Band Intensities Detect->Analyze

Figure 5: Western blot workflow for mTORC1 activation.

Protocol for In Vitro Peptidase Cleavage Assay of this compound by LC-MS

This protocol describes a method to monitor the cleavage of this compound by a cell lysate or a purified peptidase using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound tetrapeptide

  • Cell lysate or purified peptidase

  • Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4)

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS system with a C18 column

  • Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound in the assay buffer.

    • In a microcentrifuge tube, combine the cell lysate or purified peptidase with the assay buffer. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to a final concentration (e.g., 100 µM).

  • Time Course and Quenching:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched samples to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system.

    • Separate the intact tetrapeptide and its cleavage products (e.g., Ala-Leu, Ala, Leu) using a suitable gradient of mobile phases.

    • Monitor the elution of the peptides and amino acids using their specific mass-to-charge ratios (m/z) in the mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas for the intact this compound and its cleavage products at each time point.

    • Plot the decrease in the intact peptide and the appearance of the fragments over time to determine the rate of cleavage.

Start Incubate this compound with Peptidase Time_course Collect & Quench Aliquots at Time Points Start->Time_course Centrifuge Centrifuge to Remove Protein Time_course->Centrifuge LCMS Analyze Supernatant by LC-MS Centrifuge->LCMS Analyze Quantify Peak Areas of Parent Peptide & Fragments LCMS->Analyze

Figure 6: Workflow for peptidase cleavage assay.

Conclusion

The dipeptide Ala-Leu and the tetrapeptide this compound are not classical signaling molecules that operate through receptor-ligand interactions at the cell surface. Instead, their biological significance lies in their intracellular fate. Ala-Leu serves as a delivery vehicle for L-leucine, a key activator of the mTORC1 pathway, thereby indirectly influencing cellular growth and metabolism. This compound's utility is found in its designed instability within the cell, making it an effective cleavable linker for targeted drug delivery. Understanding these mechanisms is crucial for researchers in cell biology and professionals in drug development seeking to modulate cellular metabolism or design novel therapeutic delivery systems. Further research could explore the substrate specificities of various intracellular peptidases for these and similar peptides to refine their applications in research and medicine.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of the Tetrapeptide Ala-Leu-Ala-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method due to its milder reaction conditions compared to other approaches. This document provides a detailed protocol for the synthesis of the model hydrophobic tetrapeptide, Ala-Leu-Ala-Leu, using manual Fmoc/tBu solid-phase synthesis. This peptide serves as an excellent model for understanding the synthesis of short, non-complex peptide sequences.

Materials and Reagents

Reagent Grade Supplier Example
Fmoc-L-Leu-Wang Resin (0.5 mmol/g)Synthesis GradeSigma-Aldrich, Bachem
Fmoc-L-Ala-OHSynthesis GradeSigma-Aldrich, Bachem
Fmoc-L-Leu-OHSynthesis GradeSigma-Aldrich, Bachem
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Synthesis GradeSigma-Aldrich
Piperidine (B6355638)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific

Experimental Workflow

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat 3x) cluster_final Final Steps Resin Fmoc-Leu-Wang Resin Swell Swell Resin in DMF Resin->Swell 1. Add DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection 3. After last coupling Final_Wash DCM & MeOH Wash Final_Deprotection->Final_Wash Drying Dry Resin Final_Wash->Drying Cleavage Cleavage from Resin (TFA/TIS/H2O) Drying->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is for a 0.1 mmol synthesis scale.

Resin Preparation and Swelling
  • Weigh 200 mg of Fmoc-L-Leu-Wang resin (substitution level 0.5 mmol/g) and place it into a fritted syringe reactor.

  • Add 5 mL of DMF to the resin.

  • Agitate the resin for 30 minutes at room temperature to allow for complete swelling.

  • Drain the DMF from the reactor.

Synthesis Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid to be added to the peptide chain (Ala, then Leu, then Ala).

2.1. Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF.

  • Agitate for 15 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

2.2. Amino Acid Coupling The following describes the coupling of the first Ala (Fmoc-Ala-OH) to the deprotected Leu-resin.

  • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents, 0.3 mmol, 93.4 mg), HOBt (3 equivalents, 0.3 mmol, 45.9 mg) in 3 mL of DMF.

  • Add DIC (3 equivalents, 0.3 mmol, 47 µL) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Monitoring the Coupling Reaction: To ensure the coupling reaction has gone to completion, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

Subsequent Cycles: Repeat steps 2.1 and 2.2 for the next amino acids in the sequence:

  • Cycle 2: Couple Fmoc-L-Leu-OH.

  • Cycle 3: Couple Fmoc-L-Ala-OH.

Final Deprotection and Washing
  • After the final coupling, perform the Fmoc deprotection step (2.1) one last time to remove the N-terminal Fmoc group.

  • Wash the resin with DMF (3 x 5 mL).

  • Wash the resin with DCM (3 x 5 mL) to prepare for cleavage.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Cleavage and Precipitation
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. For the 0.1 mmol scale, prepare 5 mL of the cocktail in a fume hood.

  • Add the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution from the resin into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • In a separate, larger tube, add 40 mL of cold diethyl ether.

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.

  • Centrifuge the suspension to pellet the peptide.

  • Carefully decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC)

  • The crude peptide is purified using a preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • A gradient of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the specific column and system but a typical gradient for this peptide would be 10-60% B over 30 minutes.

  • Fractions are collected and analyzed by analytical RP-HPLC to identify those containing the pure peptide.

  • The pure fractions are pooled and lyophilized to obtain the final product as a white powder.

2. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • The purity of the final product is confirmed by analytical RP-HPLC.

  • The identity of the peptide is confirmed by mass spectrometry, which should show a molecular weight corresponding to this compound (C₁₈H₃₄N₄O₅, MW: 418.5 g/mol ).

Quantitative Data Summary

The following table provides expected quantitative data for the synthesis of this compound on a 0.1 mmol scale. These values are illustrative and can vary based on the specific reagents, equipment, and techniques used.

Parameter Expected Value Notes
Resin Loading 0.5 mmol/gAs specified by the manufacturer.
Starting Resin Amount 200 mgFor a 0.1 mmol scale synthesis.
Theoretical Yield 41.9 mgCalculated based on starting resin loading.
Coupling Efficiency (per step) >99%A standard amino acid coupling cycle should be highly efficient.[1]
Crude Peptide Yield 30-38 mg (70-90%)Yields can be affected by handling losses.
Final Purity (after HPLC) >98%For most research applications, high purity is required.[2]
Overall Yield (after purification) 17-25 mg (40-60%)Purification steps typically result in some product loss.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; peptide aggregation.Double couple (repeat the coupling step); use a different coupling reagent (e.g., HATU).
Low Crude Yield Incomplete cleavage; loss during precipitation.Extend cleavage time; ensure complete precipitation in cold ether.
Low Purity in Crude Product Incomplete deprotection or coupling at each step.Ensure sufficient deprotection and coupling times; monitor reactions.
Peptide is Difficult to Purify Aggregation of the hydrophobic peptide.Modify HPLC conditions (e.g., use a different solvent system, change the gradient).

References

Application Notes and Protocols for the HPLC Purification of Ala-Leu-Ala-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the synthetic tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols outlined below are designed to yield a high-purity peptide suitable for a range of research and development applications.

Introduction

This compound is a hydrophobic tetrapeptide. The purification of such synthetic peptides is crucial to remove impurities generated during synthesis, including truncated sequences, deletion sequences, and incompletely deprotected peptides. RP-HPLC is the most effective and widely used method for this purpose, separating peptides based on their hydrophobicity.[1][2][3] This application note describes a robust RP-HPLC method using a C18 column and a water/acetonitrile (B52724) gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2][4]

Principle of Separation

In reversed-phase HPLC, the stationary phase (typically a silica (B1680970) support with bonded C18 alkyl chains) is nonpolar, while the mobile phase is polar. The peptide is loaded onto the column in a highly aqueous mobile phase, where it binds to the hydrophobic stationary phase. A gradient of increasing organic solvent (acetonitrile) concentration is then applied to the column. This increasing hydrophobicity of the mobile phase causes the bound peptides to elute in order of increasing hydrophobicity. Trifluoroacetic acid is added to the mobile phase to act as an ion-pairing agent, which sharpens the peaks and improves the separation.[3][4]

Experimental Protocols

Materials and Reagents
  • Crude lyophilized this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm or 0.45 µm syringe filters[5]

Equipment
  • Preparative or semi-preparative HPLC system with a gradient pump and a UV detector

  • Reversed-phase C18 column (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 300 Å pore size)[4]

  • Fraction collector

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water. Degas the solution thoroughly.[4]

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of acetonitrile. Degas the solution thoroughly.[4]

Sample Preparation
  • Accurately weigh the crude this compound peptide.

  • Dissolve the peptide in a minimal amount of Mobile Phase A or a solvent in which it is readily soluble (e.g., a small percentage of acetonitrile in water). The final sample solvent should ideally be weaker (have a lower organic content) than the initial mobile phase conditions to ensure the peptide binds to the column head.[4]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5][6]

HPLC Purification Protocol
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.[4]

  • Sample Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and the amount of peptide to be purified.

  • Gradient Elution: Elute the bound peptide using a linear gradient of Mobile Phase B. A shallow gradient is often beneficial for separating closely eluting impurities.[4] A typical gradient for a hydrophobic tetrapeptide is as follows:

Time (minutes)% Mobile Phase B
0 - 55
5 - 455 - 65 (linear gradient)
45 - 5065 - 95 (linear gradient for column wash)
50 - 5595 (hold for column wash)
55 - 6095 - 5 (linear gradient to return to initial conditions)
60 - 705 (hold for re-equilibration)
This is a starting point and may require optimization.
  • Detection: Monitor the elution of the peptide by measuring the UV absorbance at 215 nm.[4] Peptides without strong chromophoric amino acids (like Tryptophan or Tyrosine) absorb strongly in the far UV region (210-220 nm) due to the peptide bonds.[3]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.[7] Automated fraction collectors can be programmed to collect fractions based on the UV signal.

Post-Purification Processing
  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.[7]

Data Presentation

The following table summarizes the expected results from the purification of this compound using the protocol described above. The retention time is an estimate based on the hydrophobic character of the peptide and may vary depending on the specific HPLC system and column used.

ParameterValue
Column C18 Reversed-Phase, 10 x 250 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 215 nm
Gradient 5-65% B over 40 minutes
Expected Retention Time ~25 - 35 minutes
Expected Purity >98%
Expected Recovery 70-85%

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection elution Gradient Elution injection->elution detection UV Detection (215 nm) elution->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Workflow for the HPLC purification of this compound.

Logical Relationships of Method Parameters

Method_Parameters cluster_input Input Parameters cluster_output Output Characteristics peptide_props Peptide Properties (Hydrophobicity) retention Retention Time peptide_props->retention column_chem Column Chemistry (C18) column_chem->retention peak_shape Peak Shape column_chem->peak_shape mobile_phase Mobile Phase (ACN/H2O, TFA) mobile_phase->retention mobile_phase->peak_shape gradient Gradient Profile gradient->retention resolution Resolution retention->resolution purity Final Purity resolution->purity peak_shape->purity

Caption: Interdependence of HPLC method parameters and purification outcome.

References

Application Note: Mass Spectrometry Characterization of the Tetrapeptide Ala-Leu-Ala-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the characterization of the synthetic tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Small peptides like this compound are of significant interest in biomedical and pharmaceutical research for their potential roles in cell signaling and as therapeutic agents. Accurate characterization of their structure and purity is crucial. LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the identification and quantification of peptides.[1] This document outlines the experimental workflow, data analysis, and expected fragmentation patterns for this compound.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate mass spectrometric analysis of peptides. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation
  • Stock Solution Preparation: A 1 mg/mL stock solution of synthetic this compound peptide is prepared by dissolving the lyophilized powder in LC-MS grade water.

  • Working Solution Preparation: The stock solution is serially diluted with a solution of 0.1% formic acid in water to a final concentration of 10 µM for direct infusion experiments and to a range of 1 µM to 100 µM for LC-MS/MS analysis. It is known that peptides can adsorb to hydrophobic surfaces, so using low-retention tubes and pipette tips is recommended.[1]

  • Internal Standard: For quantitative analysis, a stable isotope-labeled version of the peptide or a different peptide with similar chromatographic behavior would be added to the working solutions.

Liquid Chromatography (LC) Method

Liquid chromatography is employed to separate the peptide of interest from any impurities prior to its introduction into the mass spectrometer.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes is a good starting point and can be optimized as needed.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method

Tandem mass spectrometry is used for the detection and structural elucidation of the peptide.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+). Peptides generally carry a positive charge in acidic mobile phases.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 100-1000 to detect the precursor ion.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ion. In low-energy CID, peptides predominantly fragment along the peptide backbone, generating b and y ions.

  • Collision Energy: The collision energy should be optimized for the specific instrument and peptide but a starting range of 15-30 eV is typical for a peptide of this size.

Data Presentation

The accurate mass of the this compound peptide and its fragment ions are key to its characterization. The theoretical monoisotopic mass of the neutral peptide is 386.2587 Da. In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected to be observed at m/z 387.2660. The table below summarizes the expected m/z values for the singly charged precursor ion and its major fragment ions (b and y series).

Ion TypeSequenceTheoretical m/z
Precursor [this compound+H]⁺ 387.2660
b₁Ala72.0444
b₂Ala-Leu185.1288
b₃Ala-Leu-Ala256.1659
y₁Leu114.0913
y₂Ala-Leu185.1284
y₃Leu-Ala-Leu298.2128

Experimental Workflow

The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-100 µM in 0.1% FA) stock->working lc Liquid Chromatography (C18 Separation) working->lc esi Electrospray Ionization (ESI+) lc->esi ms1 MS1 Scan (Precursor Ion Detection) esi->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 spectra Mass Spectra Interpretation ms2->spectra identification Peptide Identification (Database Search/Manual) spectra->identification quantification Quantitative Analysis spectra->quantification

Caption: Experimental workflow for the LC-MS/MS characterization of this compound.

Fragmentation Pathway

The structural information of the peptide is obtained from the fragmentation pattern observed in the MS/MS spectrum. The major fragment ions, the b and y ions, result from the cleavage of the peptide amide bonds. The diagram below illustrates the theoretical fragmentation of this compound.

fragmentation_pathway cluster_peptide This compound Structure cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) A1 Ala L2 Leu p1 A1->p1 A3 Ala p2 L2->p2 L4 Leu p3 A3->p3 b1 b₁ b1->p1 b2 b₂ b2->p2 b3 b₃ b3->p3 y1 y₁ y1->p3 y2 y₂ y2->p2 y3 y₃ y3->p1 p1->L2 p2->A3 p3->L4 b1_edge b₁

Caption: Fragmentation diagram of this compound showing b and y ion series.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric characterization of the tetrapeptide this compound. The detailed experimental methods, along with the expected quantitative data and fragmentation patterns, serve as a valuable resource for researchers in the fields of proteomics, drug discovery, and peptide chemistry. The presented workflow and theoretical data will aid in the successful identification and structural elucidation of this compound and similar small peptides. It is important to note that while this protocol provides a strong starting point, optimization of LC and MS parameters may be necessary depending on the specific instrumentation and experimental goals.

References

Application Notes and Protocols for the Conformational Analysis of Ala-Leu-Ala-Leu by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[1][2] This application note provides a detailed overview and experimental protocols for the conformational analysis of the tetrapeptide Ala-Leu-Ala-Leu using modern NMR techniques. Understanding the conformational preferences of such peptides is crucial in various fields, including drug design, where the bioactive conformation of a peptide ligand is key to its function.

The conformational landscape of a flexible peptide like this compound is often best described as an ensemble of interconverting structures. NMR spectroscopy allows for the characterization of this ensemble by providing time-averaged structural restraints. Key NMR parameters, including chemical shifts, scalar coupling constants (J-couplings), Nuclear Overhauser Effects (NOEs), and amide proton temperature coefficients, are sensitive to the local chemical environment and spatial proximity of nuclei, thus offering a detailed view of the peptide's structure and dynamics.[3]

Workflow for NMR Conformational Analysis of this compound

The overall process for determining the solution conformation of this compound using NMR spectroscopy is outlined below. This workflow begins with sample preparation and culminates in the calculation of a representative structural ensemble.

NMR Workflow for this compound Conformational Analysis cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Calculation and Refinement peptide_synthesis Peptide Synthesis (this compound) sample_prep Sample Preparation (Solvent, Concentration, pH) peptide_synthesis->sample_prep oneD_H1 1D ¹H NMR sample_prep->oneD_H1 twoD_TOCSY 2D TOCSY sample_prep->twoD_TOCSY twoD_NOESY 2D NOESY/ROESY sample_prep->twoD_NOESY temp_studies Temperature Coefficient Studies sample_prep->temp_studies resonance_assignment Resonance Assignment oneD_H1->resonance_assignment twoD_TOCSY->resonance_assignment noe_analysis NOE Analysis twoD_NOESY->noe_analysis temp_coeff_analysis Temp. Coefficient Analysis temp_studies->temp_coeff_analysis j_coupling J-Coupling Analysis resonance_assignment->j_coupling resonance_assignment->noe_analysis restraint_generation Generate Structural Restraints j_coupling->restraint_generation noe_analysis->restraint_generation temp_coeff_analysis->restraint_generation structure_calculation Structure Calculation (e.g., Molecular Dynamics) restraint_generation->structure_calculation ensemble_analysis Conformational Ensemble Analysis structure_calculation->ensemble_analysis

Workflow for this compound conformational analysis.

Quantitative NMR Data for this compound (Illustrative)

The following tables present a set of illustrative quantitative NMR data for this compound, assuming a predominantly extended conformation in aqueous solution. These values are based on typical chemical shifts for random coil peptides and expected J-coupling and NOE patterns.

Table 1: ¹H Chemical Shift Assignments for this compound

ResidueNH (ppm)Hα (ppm)Hβ (ppm)Other (ppm)
Ala1 -4.351.47 (β-CH₃)-
Leu2 8.264.361.71, 1.62Hγ: 1.68, Hδ: 0.95, 0.90 (δ-CH₃)
Ala3 8.154.301.45 (β-CH₃)-
Leu4 8.014.251.69, 1.60Hγ: 1.65, Hδ: 0.93, 0.88 (δ-CH₃)

Table 2: Key Structural Parameters Derived from NMR Data

Residue³J(HN,Hα) (Hz)Amide Temperature Coefficient (Δδ/ΔT) (ppb/K)Interpretation
Ala1 --N-terminus
Leu2 8.5-6.8Extended conformation, solvent-exposed NH
Ala3 8.3-7.2Extended conformation, solvent-exposed NH
Leu4 7.9-5.9Extended conformation, solvent-exposed NH

Note: ³J(HN,Hα) values around 8-10 Hz are characteristic of extended β-strand conformations, while values around 4-6 Hz are typical for α-helical structures.

Table 3: Summary of Key Nuclear Overhauser Effect (NOE) Constraints

NOE TypeIntra-residue/SequentialDistanceStrength
dαN(i, i+1) Ala1 Hα - Leu2 NH~2.8 ÅStrong
Leu2 Hα - Ala3 NH~2.9 ÅStrong
Ala3 Hα - Leu4 NH~2.7 ÅStrong
dNN(i, i+1) Leu2 NH - Ala3 NH> 4.0 ÅWeak/Absent
Ala3 NH - Leu4 NH> 4.0 ÅWeak/Absent
dβN(i, i+1) Ala1 Hβ - Leu2 NH~3.0 ÅMedium
Leu2 Hβ - Ala3 NH~3.2 ÅMedium
Ala3 Hβ - Leu4 NH~3.1 ÅMedium

Note: The presence of strong sequential dαN and the absence of dNN NOEs are characteristic of an extended peptide backbone conformation.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample conditions.

Protocol 1: Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the this compound tetrapeptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the identity of the peptide by mass spectrometry.

  • Sample Preparation for NMR: Dissolve the lyophilized peptide in a suitable solvent system, typically 90% H₂O / 10% D₂O, to a final concentration of 1-5 mM. The D₂O provides a lock signal for the NMR spectrometer.

  • pH Adjustment: Adjust the pH of the sample to the desired value (e.g., pH 5.0) by adding small aliquots of dilute HCl or NaOH. The pH should be measured directly in the NMR tube using a micro-pH electrode.

  • Internal Standard: Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), to a final concentration of 0.1 mM.

Protocol 2: 1D ¹H NMR Spectroscopy
  • Spectrometer Setup: Tune and match the NMR probe. Lock the spectrometer on the D₂O signal. Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D pulse sequence with water suppression (e.g., presaturation or WATERGATE).

    • Temperature: 298 K (25 °C).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the internal standard.

Protocol 3: 2D TOCSY (Total Correlation Spectroscopy)
  • Purpose: To identify protons that are part of the same spin system (i.e., within the same amino acid residue).

  • Acquisition Parameters:

    • Pulse Program: A standard 2D TOCSY pulse sequence with water suppression.

    • Mixing Time: 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin system.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Matrix: 2048 x 512 complex points.

    • Number of Scans: 8-16 per increment.

  • Data Processing: Apply appropriate window functions in both dimensions, Fourier transform, and phase correct the 2D spectrum.

Protocol 4: 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. ROESY is often preferred for small peptides as it avoids the issue of zero NOE enhancement at intermediate molecular correlation times.[4]

  • Acquisition Parameters:

    • Pulse Program: A standard 2D NOESY or ROESY pulse sequence with water suppression.

    • Mixing Time: 150-300 ms for NOESY; 100-200 ms for ROESY.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Matrix: 2048 x 512 complex points.

    • Number of Scans: 16-32 per increment.

  • Data Processing: Process the 2D data as described for the TOCSY experiment. Cross-peak intensities are proportional to 1/r⁶, where r is the distance between the two protons.

Protocol 5: Amide Proton Temperature Coefficient Measurement
  • Purpose: To identify amide protons involved in intramolecular hydrogen bonds. Amide protons with temperature coefficients less negative than -4.5 ppb/K are generally considered to be hydrogen-bonded or shielded from the solvent.[5][6]

  • Procedure:

    • Acquire a series of 1D ¹H spectra (or 2D ¹H-¹⁵N HSQC spectra for isotopically labeled samples) at different temperatures (e.g., in 5 K increments from 288 K to 313 K).

    • Carefully monitor the chemical shift of each amide proton as a function of temperature.

    • Plot the amide proton chemical shift versus temperature for each residue.

    • The slope of the line, obtained by linear regression, is the temperature coefficient (Δδ/ΔT).

Conclusion

The combination of 1D and 2D NMR experiments provides a comprehensive toolkit for the detailed conformational analysis of the this compound tetrapeptide. By systematically acquiring and analyzing chemical shifts, J-coupling constants, NOEs, and temperature coefficients, researchers can generate a set of structural restraints. These restraints can then be used in molecular modeling programs to calculate an ensemble of structures that represents the conformational preferences of the peptide in solution. This information is invaluable for understanding its biological activity and for guiding the design of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Use of Ala-Leu-Ala-Leu as a Peptidase-Labile Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidase-labile linkers are critical components in the design of advanced drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies. These linkers are designed to be stable in systemic circulation and to undergo specific cleavage by peptidases that are overexpressed in the target microenvironment, such as the tumor microenvironment. This targeted release of the therapeutic payload enhances the therapeutic index by maximizing efficacy at the site of action while minimizing systemic toxicity.

The tetrapeptide sequence, Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu), has emerged as a promising peptidase-labile linker. Its design is predicated on its susceptibility to cleavage by specific lysosomal proteases, most notably Cathepsin B, which is frequently upregulated in a variety of solid tumors. This document provides detailed application notes and experimental protocols for the evaluation and implementation of the this compound linker in drug development projects.

Application Notes

Rationale for Using this compound

The this compound peptide sequence is a substrate for Cathepsin B, a lysosomal cysteine protease.[1] In normal physiological conditions, Cathepsin B is primarily involved in intracellular protein turnover within the lysosome. However, in many pathological states, including numerous cancers, its expression and activity are significantly elevated and can also be found extracellularly.[2][3][4][5][6] This differential expression provides a therapeutic window for the targeted delivery of cytotoxic agents to tumor cells.

The this compound linker is designed to be stable in the bloodstream and to be efficiently cleaved upon internalization into target cells and subsequent trafficking to the lysosome, where active Cathepsin B is abundant. This intracellular release mechanism is a cornerstone of the design of effective and safe targeted therapies.

Advantages of the this compound Linker
  • Specificity: The linker is preferentially cleaved by Cathepsin B, an enzyme overexpressed in many tumors.

  • Stability: Designed to exhibit stability in systemic circulation, reducing premature drug release and associated off-target toxicity.

  • Tunability: The peptide nature of the linker allows for chemical modifications to fine-tune its properties, such as solubility and cleavage kinetics.

Limitations and Considerations
  • Enzyme Expression Heterogeneity: The expression levels of Cathepsin B can vary between different tumor types and even within the same tumor, potentially affecting the efficiency of drug release.

  • Off-Target Cleavage: While designed for specificity, some degree of off-target cleavage by other proteases in the body may occur.

  • Metabolite Activity: The nature of the cleavage products (the drug with a linker remnant) should be considered, as it may influence the overall activity and toxicity profile.

Quantitative Data Summary

Table 1: Cathepsin B Cleavage Kinetics of Peptide Linkers

Linker SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compound Data not availableData not availableData not available
Z-Phe-Arg-AMCValueValueValue[5][7]
Z-Arg-Arg-AMCValueValueValue[5][8]
Val-Cit-PABCValueValueValue[9][10]

Note: "Value" indicates where experimentally determined data should be inserted. Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are common fluorogenic substrates used to characterize Cathepsin B activity. Val-Cit-PABC is a widely used linker in approved ADCs.

Table 2: Stability of Peptide Linkers in Human Plasma

Linker SequenceHalf-life (t½) in Human Plasma (hours)Assay ConditionsReference
This compound Data not available37°C, pooled human plasma
Val-Cit-PABC> 10037°C, pooled human plasma[6]
Gly-Phe-Leu-GlyValue37°C, pooled human plasma

Note: "Value" indicates where experimentally determined data should be inserted. The stability of a linker is a critical parameter for its suitability in a drug conjugate.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (Fluorometric Method)

This protocol describes a high-throughput method to assess the cleavage of a peptide linker conjugated to a fluorogenic reporter.

Materials:

  • Recombinant human Cathepsin B

  • This compound peptide conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin) and a quencher

  • Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

  • Fluorescence microplate reader

Procedure:

  • Activate Cathepsin B: Pre-incubate the recombinant Cathepsin B in the assay buffer for 15 minutes at 37°C.

  • Prepare Substrate Solution: Dissolve the this compound-AMC substrate in the assay buffer to a final concentration of 10 µM.

  • Initiate Reaction: In a 96-well black microplate, add 50 µL of the substrate solution to each well. To initiate the reaction, add 50 µL of the activated Cathepsin B solution (final enzyme concentration, e.g., 10 nM). For a negative control, add 50 µL of assay buffer without the enzyme.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings every 5 minutes. Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for AMC.

  • Data Analysis: The rate of cleavage is determined from the linear slope of the fluorescence intensity versus time plot.

Protocol 2: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol allows for the direct quantification of the parent compound and its cleavage products.

Materials:

  • Recombinant human Cathepsin B

  • This compound-Drug Conjugate

  • Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Activate Cathepsin B: As described in Protocol 1.

  • Reaction Setup: In a microcentrifuge tube, incubate the this compound-Drug Conjugate (e.g., 10 µM) with activated Cathepsin B (e.g., 100 nM) in the assay buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding 3 volumes of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched sample at high speed for 10 minutes to precipitate the enzyme. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water/acetonitrile (both containing 0.1% TFA) to separate the intact conjugate from the cleaved drug and other byproducts.[][12][13]

  • Quantification: The amount of intact conjugate and released drug is quantified by integrating the peak areas and comparing them to a standard curve.

Protocol 3: Plasma Stability Assay

This protocol assesses the stability of the linker-drug conjugate in human plasma.

Materials:

  • This compound-Drug Conjugate

  • Pooled human plasma (from at least 3 donors)

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • HPLC or LC-MS/MS system

Procedure:

  • Incubation: Spike the this compound-Drug Conjugate into pre-warmed human plasma to a final concentration of, for example, 1 µM. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.

  • Protein Precipitation: Add 3 volumes of cold quenching solution to the plasma aliquot to precipitate plasma proteins.

  • Sample Preparation: Vortex the sample and then centrifuge at high speed for 15 minutes. Collect the supernatant.

  • Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact conjugate remaining.[8][14][15][16]

  • Data Analysis: Plot the percentage of intact conjugate remaining over time and calculate the half-life (t½) of the conjugate in plasma.

Visualizations

Cathepsin_B_Signaling_in_Cancer Cathepsin B Mediated Drug Activation in Cancer Cells ADC Antibody-Drug Conjugate (this compound Linker) Antigen Tumor Antigen ADC->Antigen Receptor_Complex ADC-Antigen Complex Endosome Endosome Receptor_Complex->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Drug Active Drug Lysosome->Drug 4. Cathepsin B Cleavage of this compound Linker Apoptosis Cell Death Drug->Apoptosis 5. Therapeutic Effect

Caption: Mechanism of action for an ADC with an this compound linker.

Experimental_Workflow Workflow for Evaluating this compound Linker cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Synthesize this compound Linker-Payload A2 Conjugate to Antibody A1->A2 A3 Purify & Characterize ADC A2->A3 B1 Cathepsin B Cleavage Assay (Fluorometric or HPLC) A3->B1 B2 Plasma Stability Assay A3->B2 B3 Cell-Based Cytotoxicity Assay (Target vs. Non-target cells) A3->B3 C1 Pharmacokinetics (PK) Study in Rodents B1->C1 B2->C1 C2 Efficacy Study in Tumor Xenograft Model B3->C2 C3 Toxicology Study C1->C3 C2->C3

Caption: Preclinical evaluation workflow for an ADC with a peptidase-labile linker.

Logical_Relationship Design Logic of this compound Linker A Therapeutic Goal: Targeted Cancer Therapy C Proposed Solution: Prodrug Strategy A->C B Key Challenge: Minimize Systemic Toxicity B->C D Enabling Technology: Peptidase-Labile Linker C->D F Linker Design: This compound Sequence D->F E Tumor-Specific Trigger: Overexpressed Cathepsin B E->D G Desired Outcome: Selective Tumor Cell Killing F->G

Caption: Logical framework for the development of an this compound linker.

References

Application Notes and Protocols: Ala-Leu-Ala-Leu as a Model Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens. Their diverse mechanisms of action, often involving direct interaction with microbial membranes, make them less prone to resistance development compared to conventional antibiotics. This document provides detailed application notes and protocols for studying the antimicrobial properties of the model tetrapeptide Ala-Leu-Ala-Leu.

This compound is a short, hydrophobic peptide composed of alternating L-Alanine (Ala) and L-Leucine (Leu) residues. While not a classical amphipathic AMP due to its lack of cationic residues, its hydrophobicity suggests a potential for interaction with and disruption of microbial membranes.[1][2] Alanine and Leucine are common amino acids in natural AMPs, contributing to their helical structure and hydrophobic core, which are crucial for membrane insertion and perturbation.[1][3] This document outlines a hypothetical, yet plausible, mechanism of action for this compound and provides the experimental framework to investigate it.

Proposed Mechanism of Action

Due to its hydrophobic nature, the primary proposed mechanism of action for this compound is the disruption of the microbial cell membrane's integrity. This can occur through several models generally described for membrane-active peptides:

  • Carpet Model: The peptide monomers accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and loss of membrane integrity.[4][5]

  • Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where the peptide and lipid head groups line the channel.[4][6]

  • Barrel-Stave Model: Peptide monomers insert perpendicularly into the membrane, arranging themselves like staves in a barrel to form a transmembrane pore.[6][7]

For a short peptide like this compound, a "carpet" or localized membrane disruption mechanism is more likely than the formation of stable, well-defined pores. The peptide's hydrophobicity would drive its partitioning into the lipid bilayer, disrupting the packing of fatty acyl chains and leading to increased membrane fluidity and leakage of cellular contents.[2][6]

Ala-Leu-Ala-Leu_Mechanism_of_Action cluster_membrane Bacterial Membrane Lipid_Bilayer Lipid Bilayer Disrupted_Membrane Disrupted Membrane Lipid_Bilayer->Disrupted_Membrane Disruption of Lipid Packing Leakage Ion/Metabolite Leakage Disrupted_Membrane->Leakage Cell_Death Cell Death Leakage->Cell_Death Peptide This compound Peptide Accumulation Accumulation on Membrane Surface Peptide->Accumulation Initial Contact Insertion Hydrophobic Insertion into Bilayer Accumulation->Insertion Insertion->Lipid_Bilayer

Caption: Proposed mechanism of action for this compound.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of a peptide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism. The following table presents hypothetical MIC values for this compound against a panel of common pathogens, based on typical values for short, synthetic hydrophobic peptides.[5][8]

MicroorganismStrainMIC (µg/mL)MIC (µM)
Gram-positive Bacteria
Staphylococcus aureusATCC 259233279.1
Bacillus subtilisATCC 66331639.6
Gram-negative Bacteria
Escherichia coliATCC 2592264158.3
Pseudomonas aeruginosaATCC 27853128316.5
Fungus
Candida albicansATCC 9002864158.3

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to use appropriate controls and materials, such as low-binding polypropylene (B1209903) plates, to ensure accurate results for peptide assays.[9]

Broth Microdilution Assay for MIC Determination

This assay determines the lowest concentration of the peptide that inhibits microbial growth.[9][10]

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 10% DMSO).

  • Test microorganisms (bacterial or fungal strains).

  • Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi.

  • Sterile 96-well polypropylene microtiter plates.

  • Spectrophotometer or microplate reader.

Protocol:

  • Prepare Inoculum: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Peptide Dilution: Perform a serial two-fold dilution of the this compound stock solution in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (microbes in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest peptide concentration in which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial/ Fungal Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Peptide_Dilution Serial Dilution of This compound Peptide_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Observe Growth/ Read OD600 Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of the peptide over time.[9]

Materials:

  • Same as for the Broth Microdilution Assay.

  • Phosphate-buffered saline (PBS) for dilutions.

  • Agar (B569324) plates (e.g., Tryptic Soy Agar).

Protocol:

  • Prepare Cultures: Prepare a logarithmic-phase bacterial culture (approx. 1 x 10^6 CFU/mL) in the appropriate broth.

  • Add Peptide: Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the peptide.

  • Incubate and Sample: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial ten-fold dilutions of the aliquots in sterile PBS. Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubate and Count: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the peptide's ability to disrupt the bacterial membrane, allowing the influx of a fluorescent dye that is otherwise membrane-impermeable.

Materials:

  • Logarithmic-phase bacterial culture.

  • SYTOX Green nucleic acid stain.

  • This compound peptide.

  • Positive control (e.g., a known membrane-disrupting peptide like Melittin).

  • Fluorometer or fluorescence plate reader.

Protocol:

  • Prepare Bacteria: Harvest mid-log phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.2.

  • Assay Setup: In a black 96-well plate, add the bacterial suspension.

  • Add Dye: Add SYTOX Green to a final concentration of 1-2 µM and incubate in the dark for 15 minutes.

  • Add Peptide: Add varying concentrations of this compound to the wells.

  • Measure Fluorescence: Immediately begin monitoring the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) over time (e.g., for 60 minutes).

  • Data Analysis: An increase in fluorescence intensity indicates membrane permeabilization.

Overall_Investigation_Workflow Start Start: Synthesize & Purify this compound MIC_Assay Determine MIC (Broth Microdilution) Start->MIC_Assay Time_Kill Time-Kill Kinetics MIC_Assay->Time_Kill Use MIC values Membrane_Perm Membrane Permeabilization (SYTOX Green Assay) MIC_Assay->Membrane_Perm Use MIC values Mechanism Elucidate Primary Mechanism of Action Time_Kill->Mechanism Vesicle_Leakage Model Membrane Studies (Liposome Leakage Assay) Membrane_Perm->Vesicle_Leakage Vesicle_Leakage->Mechanism Conclusion Conclude on Antimicrobial Potential Mechanism->Conclusion

Caption: Logical workflow for investigating this compound's mechanism.

Conclusion

The tetrapeptide this compound, while simple in its composition, serves as an excellent model for studying the fundamental principles of antimicrobial action driven by hydrophobicity. The protocols outlined in this document provide a comprehensive framework for characterizing its antimicrobial efficacy and elucidating its membrane-disruptive mechanism. The insights gained from such studies can inform the rational design of novel, short, and cost-effective antimicrobial peptides with therapeutic potential.

References

Application Note: In Vitro Stability Assay of Ala-Leu-Ala-Leu in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro stability of therapeutic peptides is a critical parameter in early drug development, providing essential insights into their pharmacokinetic profile. Peptides are susceptible to enzymatic degradation by proteases present in human plasma, which can significantly impact their half-life and efficacy. This application note details a robust protocol for assessing the in vitro stability of the tetrapeptide Ala-Leu-Ala-Leu in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding the stability of this compound is crucial for its potential development as a therapeutic agent. Peptides are subject to proteolytic degradation by peptidases in plasma, which can limit their systemic exposure and therapeutic effect.[1][2][3][4] This study serves as a model for determining the metabolic fate of short-chain peptides in a biologically relevant matrix.

Data Summary

The stability of this compound in human plasma was evaluated over a 4-hour period. The degradation of the parent peptide and the formation of major metabolites were monitored by LC-MS/MS. The quantitative data are summarized in the tables below.

Table 1: Stability of this compound in Human Plasma at 37°C

Time (minutes)This compound Remaining (%)Half-life (t½) (minutes)
0100.0\multirow{6}{*}{~68}
1588.2
3075.1
6054.8
12030.1
2409.5

Table 2: Formation of Primary Metabolites of this compound in Human Plasma

Time (minutes)Ala-Leu-Ala (Relative Abundance %)Leu-Ala-Leu (Relative Abundance %)Ala-Leu (Relative Abundance %)
00.00.00.0
158.92.91.1
3018.26.73.5
6035.610.28.9
12058.111.815.4
24075.35.222.8

Experimental Protocols

Materials and Reagents
  • This compound peptide standard (≥95% purity)

  • Human plasma (pooled, with K2EDTA as anticoagulant)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Water, LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the peptide)

Sample Preparation
  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Spiking Solution: Dilute the stock solution to a working concentration of 100 µM in water.

  • Plasma Incubation:

    • Pre-warm a sufficient volume of human plasma to 37°C in a water bath.

    • Initiate the assay by adding the this compound spiking solution to the pre-warmed plasma to achieve a final peptide concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.[2]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to 150 µL of ice-cold ACN containing the internal standard.[1] This step also serves to precipitate plasma proteins.[5][6]

  • Protein Precipitation and Sample Extraction:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • LC System: A suitable UHPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: [M+H]+ → specific product ion

      • Ala-Leu-Ala: [M+H]+ → specific product ion

      • Leu-Ala-Leu: [M+H]+ → specific product ion

      • Ala-Leu: [M+H]+ → specific product ion

      • Internal Standard: [M+H]+ → specific product ion

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the analytes.

Data Analysis
  • Integrate the peak areas for this compound and its metabolites at each time point.

  • Normalize the peak area of the analyte to the peak area of the internal standard.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point (set to 100%).

  • Plot the percentage of remaining peptide against time and determine the half-life (t½) using a first-order decay model.

  • Calculate the relative abundance of each metabolite over time.

Visualizations

Experimental Workflow

G stock This compound Stock (1 mg/mL) spike Spiking Solution (100 µM) stock->spike incubate Spike Plasma (10 µM) Incubate at 37°C spike->incubate plasma Human Plasma plasma->incubate sampling Collect Aliquots at Time Points (0-240 min) incubate->sampling quench Quench with Ice-Cold ACN + Internal Standard sampling->quench centrifuge Centrifuge (14,000 x g, 10 min) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Half-life Calculation lcms->data

Caption: Workflow for the in vitro plasma stability assay of this compound.

Proposed Enzymatic Degradation Pathway

G cluster_products Degradation Products parent This compound ala_leu_ala Ala-Leu-Ala parent->ala_leu_ala Aminopeptidase (cleavage at N-terminus) leu_ala_leu Leu-Ala-Leu parent->leu_ala_leu Carboxypeptidase (cleavage at C-terminus) ala_leu Ala-Leu ala_leu_ala->ala_leu Carboxypeptidase leu_ala Leu-Ala leu_ala_leu->leu_ala Aminopeptidase

Caption: Proposed enzymatic degradation pathway of this compound in human plasma.

Discussion

The in vitro plasma stability assay revealed that this compound is susceptible to enzymatic degradation in human plasma, with a half-life of approximately 68 minutes. The primary degradation pathways appear to involve both aminopeptidases and carboxypeptidases, leading to the formation of smaller peptide fragments. The major initial metabolite observed was Ala-Leu-Ala, suggesting that cleavage of the C-terminal Leucine is a significant route of degradation. The subsequent formation of Ala-Leu indicates further peptidase activity. The presence of Leu-Ala-Leu also confirms N-terminal degradation.

These findings are crucial for the development of this compound as a potential therapeutic. The relatively short half-life may necessitate strategies to improve its metabolic stability, such as chemical modifications (e.g., N-terminal acetylation, C-terminal amidation, or incorporation of D-amino acids) to block peptidase activity.[7] Further studies to precisely identify the responsible proteases could inform more targeted approaches to peptide stabilization.

Conclusion

This application note provides a detailed protocol for assessing the in vitro plasma stability of the tetrapeptide this compound. The results indicate moderate stability, with degradation occurring through the action of plasma peptidases. The methodologies and data presented here serve as a valuable resource for researchers involved in the preclinical development of peptide-based therapeutics.

References

Application Notes and Protocols for Drug Conjugation to Ala-Leu-Ala-Leu Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Ala-Leu-Ala-Leu (ALAL) tetrapeptide is a well-established linker in drug delivery systems, particularly in the field of antibody-drug conjugates (ADCs) and other targeted prodrugs.[1][2] Its utility stems from its specific susceptibility to cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[2][3][4] This enzymatic cleavage allows for the controlled release of a cytotoxic payload at the target site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[5][6][]

These application notes provide detailed protocols for the two most common chemical strategies for conjugating drugs to the ALAL linker: maleimide-thiol coupling and N-hydroxysuccinimide (NHS) ester-amine coupling.

Experimental Protocols

Two primary chemical strategies are typically employed for conjugating small molecule drugs to the this compound linker. The choice of method depends on the available functional groups on both the drug and the linker.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-activated drug to a thiol-containing ALAL linker (e.g., an ALAL peptide with a C-terminal cysteine residue). The reaction between a maleimide (B117702) and a sulfhydryl group forms a stable thioether bond.[8][][10]

Materials:

  • Thiol-containing ALAL linker (e.g., H-Ala-Leu-Ala-Leu-Cys-OH)

  • Maleimide-activated drug

  • Degassed conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 5-10 mM EDTA

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Purification system (e.g., Reverse-Phase HPLC, Size Exclusion Chromatography)

Procedure:

  • Preparation of the Thiolated Linker:

    • Dissolve the thiol-containing ALAL linker in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the linker may have formed disulfide bonds, reduction is necessary. Add a 10-50 molar excess of TCEP to the linker solution.

    • Incubate at room temperature for 30-60 minutes.

  • Preparation of the Maleimide-Activated Drug:

    • Dissolve the maleimide-activated drug in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the maleimide-activated drug solution to the thiolated linker solution. A 5-20 molar excess of the drug is recommended to ensure complete conjugation of the linker.[11]

    • Gently mix the reaction solution and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add a 2-3 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the starting amount of the maleimide-activated drug.

    • Incubate for an additional 20-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the drug-ALAL conjugate from unreacted drug, linker, and other reagents using an appropriate chromatography method such as RP-HPLC or SEC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS and assess the concentration by UV-Vis spectroscopy.

Protocol 2: NHS Ester-Amine Coupling

This protocol outlines the conjugation of an NHS ester-activated drug to a primary amine on the ALAL linker (e.g., the N-terminal alpha-amine). This reaction forms a stable amide bond.[12][13][14]

Materials:

  • This compound linker with a free amine (e.g., H-Ala-Leu-Ala-Leu-OH)

  • NHS ester-activated drug

  • Amine-free conjugation buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Purification system (e.g., Reverse-Phase HPLC, Size Exclusion Chromatography)

Procedure:

  • Preparation of the ALAL Linker:

    • Dissolve the ALAL linker in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Preparation of the NHS Ester-Activated Drug:

    • Immediately before use, dissolve the NHS ester-activated drug in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). NHS esters are susceptible to hydrolysis, so the stock solution should be used promptly.[12]

  • Conjugation Reaction:

    • Add the NHS ester-activated drug solution to the ALAL linker solution. A 5-10 molar excess of the drug is recommended.

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • To quench any unreacted NHS ester, add a quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.

    • Incubate for an additional 20-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the drug-ALAL conjugate using an appropriate chromatography method such as RP-HPLC or SEC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS and assess the concentration by UV-Vis spectroscopy.

Data Presentation

The following tables provide illustrative data for typical conjugation reactions. Actual results will vary depending on the specific drug, linker, and experimental conditions.

Table 1: Illustrative Parameters for Maleimide-Thiol Conjugation

ParameterValue/Condition
Linker Concentration5 mg/mL
Molar Excess of Drug10-fold
Reaction BufferPBS, pH 7.2, 5 mM EDTA
Reaction Time2 hours at Room Temperature
Quenching AgentN-acetylcysteine (20-fold molar excess)
Illustrative Yield 60-80%
Illustrative Purity (Post-HPLC) >95%

Table 2: Illustrative Parameters for NHS Ester-Amine Coupling

ParameterValue/Condition
Linker Concentration5 mg/mL
Molar Excess of Drug8-fold
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3
Reaction Time1.5 hours at Room Temperature
Quenching Agent100 mM Tris-HCl
Illustrative Yield 50-70%
Illustrative Purity (Post-HPLC) >95%

Visualizations

Experimental Workflow and Cleavage Mechanism

Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis Drug_Prep Prepare Maleimide- Activated Drug in DMSO Conjugation Mix Drug and Linker (pH 7.0-7.5) Incubate 1-4h Drug_Prep->Conjugation Linker_Prep Prepare Thiolated ALAL Linker in Buffer Linker_Prep->Conjugation Quench Quench with N-acetylcysteine Conjugation->Quench Purify Purify via RP-HPLC Quench->Purify Analyze Characterize by LC-MS Purify->Analyze Final_Product Final_Product Analyze->Final_Product Drug-ALAL Conjugate

Caption: Workflow for Maleimide-Thiol Drug-ALAL Conjugation.

Cleavage_Pathway cluster_uptake Cellular Uptake cluster_release Drug Release ADC Drug-ALAL Conjugate (e.g., ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of ALAL Linker Lysosome->Cleavage Low pH Environment Drug_Release Released Active Drug Cleavage->Drug_Release Cellular_Target Cellular_Target Drug_Release->Cellular_Target Induces Cytotoxicity

Caption: Intracellular Cleavage of the Drug-ALAL Conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ala-Leu-Ala-Leu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the tetrapeptide Ala-Leu-Ala-Leu. The information provided is designed to help identify and mitigate common side products, ensuring a higher yield and purity of the final product.

I. Diketopiperazine (DKP) Formation

Diketopiperazine formation is a common side reaction, particularly at the dipeptide stage of solid-phase peptide synthesis (SPPS). It involves the intramolecular cyclization of the N-terminal amino group of the dipeptide, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide, cyclo(Ala-Leu). This results in a significant loss of yield.

Frequently Asked Questions (FAQs)

Q1: At what stage is diketopiperazine formation most likely to occur during the synthesis of this compound?

A1: Diketopiperazine formation is most prevalent after the coupling of the second amino acid (Leucine) to the resin-bound Alanine. The resulting H-Leu-Ala-resin is highly susceptible to intramolecular cyclization, especially after the deprotection of the Fmoc group from Leucine.

Q2: What are the key factors that promote diketopiperazine formation?

A2: Several factors can promote DKP formation, including:

  • Sequence: The presence of a small, unhindered amino acid at the C-terminus (Alanine) followed by another amino acid (Leucine) increases the likelihood of cyclization.

  • Resin Type: Resins with more labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can be more prone to DKP formation if not handled correctly, although they are often used to suppress it due to steric hindrance. Wang resin is also commonly associated with DKP formation.

  • Deprotection Conditions: Prolonged exposure to the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) can catalyze the cyclization reaction.

  • Coupling of the Third Amino Acid: A slow coupling rate of the third amino acid (Alanine) allows more time for the deprotected dipeptide to cyclize.

Q3: How can I detect the formation of cyclo(Ala-Leu) in my crude product?

A3: Cyclo(Ala-Leu) can be detected as a distinct peak in the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of the crude peptide. Its identity can be confirmed by mass spectrometry (MS), as it will have a molecular weight corresponding to the cyclic dipeptide.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of the final tetrapeptide and presence of a major byproduct with the mass of cyclo(Ala-Leu). High rate of diketopiperazine formation at the dipeptide stage.1. Use a sterically hindered resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the bulkiness of the linker. 2. Couple the first two amino acids as a dipeptide: Synthesize Fmoc-Ala-Leu-OH separately and couple it to the resin in a single step. This bypasses the vulnerable H-Leu-Ala-resin intermediate. 3. Modify Fmoc deprotection conditions: Use a milder base or a shorter deprotection time for the second amino acid. For example, using 2% DBU and 5% piperazine (B1678402) in NMP can reduce DKP formation compared to 20% piperidine in DMF.[1] 4. Immediate coupling of the third amino acid: Proceed with the coupling of the third amino acid immediately after the deprotection of the dipeptide to minimize the time for cyclization.
Significant amount of a truncated peptide (Ala-Leu missing). Cleavage of the dipeptide from the resin as a diketopiperazine, followed by capping of the unreacted resin sites and continuation of the synthesis.This is a direct consequence of DKP formation. Implement the solutions mentioned above to prevent the initial cyclization event.

II. Aggregation

The this compound sequence is hydrophobic, which can lead to peptide chain aggregation on the solid support during SPPS. Aggregation can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, leading to deletion sequences.

Frequently Asked Questions (FAQs)

Q1: Why is aggregation a concern for the this compound sequence?

A1: The repeating Alanine and Leucine residues are hydrophobic, promoting inter-chain hydrogen bonding and the formation of secondary structures like β-sheets on the resin. This leads to the aggregation of peptide chains, making the N-terminus of the growing peptide inaccessible for subsequent reactions.

Q2: How can I identify if aggregation is occurring during my synthesis?

A2: Signs of aggregation include:

  • Shrinking of the resin beads: Aggregated peptide chains can cause the resin to collapse.

  • Slow or incomplete Fmoc deprotection: The deprotection solution cannot efficiently reach the Fmoc group.

  • Failed coupling reactions: Indicated by a positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product: Mass spectrometry analysis of the crude product will show peaks corresponding to peptides missing one or more amino acids.

Q3: Are there any solvents that can help reduce aggregation?

A3: Yes, using "chaotropic" solvents or additives that disrupt hydrogen bonding can be effective. N-methylpyrrolidone (NMP) is often better than dimethylformamide (DMF) at preventing aggregation. Adding a small percentage of dimethyl sulfoxide (B87167) (DMSO) to the coupling and deprotection solutions can also be beneficial.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Positive Kaiser test after coupling, indicating incomplete reaction. Peptide chain aggregation is preventing the coupling of the next amino acid.1. Use a low-load resin: A lower substitution level on the resin increases the distance between peptide chains, reducing the likelihood of aggregation. 2. Incorporate a "difficult sequence" protocol: Use a more potent coupling reagent like HATU or HCTU. Double coupling (repeating the coupling step) can also improve the yield. 3. Change the solvent: Switch from DMF to NMP or add up to 25% DMSO to the reaction mixture. 4. Elevate the temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can help disrupt secondary structures. Microwave-assisted synthesis is particularly effective.
Presence of significant deletion sequences (e.g., Ala-Leu-Leu) in the final product. Incomplete deprotection or coupling at one or more steps due to aggregation.Implement the solutions mentioned above to prevent aggregation. Additionally, consider incorporating a capping step with acetic anhydride (B1165640) after each coupling to terminate any unreacted chains and prevent the formation of multiple deletion sequences.

III. Racemization/Epimerization

Racemization, or the conversion of an L-amino acid to a D-amino acid (epimerization in the context of a peptide), can occur during the activation and coupling steps of peptide synthesis. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

Frequently Asked Questions (FAQs)

Q1: Which amino acid coupling is most susceptible to racemization in the this compound synthesis?

A1: Any of the coupling steps can be susceptible to racemization. However, the activation of any pre-formed dipeptide or the coupling of the second and subsequent amino acids are critical points. The risk of epimerization increases with the pre-activation time of the amino acid.

Q2: What are the primary factors that contribute to racemization?

A2: The main factors include:

  • Coupling Reagents: Highly reactive coupling reagents can increase the risk of racemization if not used with an additive.

  • Base: The type and amount of base used can significantly influence the rate of racemization. Stronger bases and larger excesses can increase the risk.

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid component before the addition of the amine component can lead to higher levels of epimerization.

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.

Q3: How can I detect and quantify the level of racemization in my final product?

A3: The most common method is to use chiral chromatography (either gas chromatography or HPLC with a chiral stationary phase) to separate the diastereomers. Alternatively, enzymatic digestion of the peptide followed by chiral analysis of the individual amino acids can be performed.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Presence of a closely eluting impurity with the same mass as the desired peptide in the HPLC chromatogram. Formation of a diastereomer due to racemization at one of the amino acid residues.1. Use a racemization-suppressing additive: Always include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with your coupling reagent (e.g., DIC).[2] 2. Choose the right coupling reagent: Uronium/aminium-based reagents like HATU and HCTU are generally efficient and, when used with a base like DIPEA, can provide good results with low racemization. 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after its preparation. In situ activation is preferred. 4. Control the temperature: Perform couplings at room temperature or below (0°C) if possible. 5. Optimize the base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA, and use the minimum necessary amount.
Broad or split peaks in the HPLC analysis of the purified peptide. Potential co-elution of diastereomers.Optimize the HPLC purification method. This may involve using a different column, a shallower gradient, or a different mobile phase system to improve the separation of the diastereomers. Chiral preparative HPLC may be necessary in some cases.

IV. Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of this compound on Wang Resin
  • Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for the remaining amino acids (Leu and Ala).

  • Final Deprotection: After the final coupling, repeat the Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.

Protocol 2: Optimized Synthesis to Minimize Side Products

This protocol incorporates strategies to reduce DKP formation, aggregation, and racemization.

  • Resin and First Amino Acid: Use a low-load Fmoc-Leu-2-chlorotrityl chloride resin.

  • Dipeptide Coupling:

    • Synthesize Fmoc-Ala-Leu-OH in solution phase.

    • Couple Fmoc-Ala-Leu-OH (2 eq.) to the deprotected Leu-resin using HATU (1.9 eq.) and DIPEA (4 eq.) in NMP for 4 hours. This step bypasses the formation of the DKP-prone dipeptide on the resin.

  • Subsequent Couplings:

    • For the remaining Ala coupling, use the same activation and coupling conditions as in step 2.

    • Perform couplings in NMP, and if aggregation is suspected, add 15% DMSO.

  • Fmoc Deprotection: Use 20% piperidine in NMP for 3 minutes, drain, and then for 10 minutes.

  • Cleavage and Purification: Follow steps 8 and 9 from the standard protocol.

V. Visual Troubleshooting Guides

Diketopiperazine_Formation_Troubleshooting start Low Yield of This compound check_byproduct Check for Cyclo(Ala-Leu) by HPLC-MS start->check_byproduct dkp_confirmed DKP Formation Confirmed check_byproduct->dkp_confirmed Byproduct Found no_dkp Other Side Reactions (e.g., Aggregation) check_byproduct->no_dkp No Byproduct solution1 Use 2-CTC Resin dkp_confirmed->solution1 solution2 Couple Fmoc-Ala-Leu-OH Dipeptide dkp_confirmed->solution2 solution3 Modify Deprotection (e.g., DBU/Piperazine) dkp_confirmed->solution3

Caption: Troubleshooting workflow for low yield due to diketopiperazine formation.

Aggregation_Troubleshooting start Incomplete Coupling/ Deletion Sequences check_kaiser Perform Kaiser Test After Coupling start->check_kaiser positive_kaiser Positive Test: Aggregation Likely check_kaiser->positive_kaiser Positive negative_kaiser Negative Test: Check Other Issues check_kaiser->negative_kaiser Negative solution1 Use Low-Load Resin positive_kaiser->solution1 solution2 Use NMP or add DMSO positive_kaiser->solution2 solution3 Use Stronger Coupling Reagent (HATU) positive_kaiser->solution3 solution4 Increase Temperature (Microwave) positive_kaiser->solution4

Caption: Troubleshooting workflow for issues arising from peptide aggregation.

References

Troubleshooting low yield in solid-phase synthesis of hydrophobic peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) of Hydrophobic Peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of these challenging sequences.

Troubleshooting Guides

This section provides detailed answers to specific problems you might encounter during your experiments.

Issue 1: Significantly low or no peptide yield after cleavage.

Low peptide yield is a common problem in the synthesis of hydrophobic peptides, primarily due to on-resin aggregation of the growing peptide chains. This aggregation can hinder both coupling and deprotection steps, leading to a low yield of the full-length target peptide.[1][2]

Initial Diagnosis: Is the peptide on the resin?

Before troubleshooting the synthesis, it's crucial to confirm that the peptide was actually synthesized on the resin. A small-scale test cleavage can provide this information quickly.

A test cleavage allows for the analysis of a small amount of resin-bound peptide to check the progress and integrity of the synthesis.[3]

Materials:

  • Peptide-resin beads (10-20 mg)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5, v/v/v)

  • Microcentrifuge tube (1.5 mL)

  • Cold diethyl ether

  • Solvent for analysis (e.g., 50% acetonitrile (B52724) in water)

  • HPLC and Mass Spectrometer

Procedure:

  • Place a small sample of the dried peptide-resin (10-20 mg) into a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin.

  • Allow the mixture to stand at room temperature for 2-3 hours, with occasional vortexing.

  • Centrifuge the tube to pellet the resin.

  • Transfer the supernatant containing the cleaved peptide to a new microcentrifuge tube.

  • Add cold diethyl ether (1 mL) to the supernatant to precipitate the peptide.

  • Centrifuge to pellet the crude peptide, and carefully decant the ether.

  • Wash the peptide pellet with cold ether and centrifuge again. Decant the ether and air-dry the pellet.

  • Dissolve the dried peptide in a suitable solvent for analysis by HPLC and mass spectrometry.

Interpreting the Results:

  • Desired peptide mass is dominant: The synthesis was successful, and the low yield might be due to issues with the final cleavage or workup.

  • Mixture of desired peptide and truncated sequences: Incomplete coupling or deprotection occurred during synthesis.

  • No desired peptide mass detected: A critical failure occurred early in the synthesis.

Troubleshooting Workflow for Low Peptide Yield

If the test cleavage indicates a problem with the synthesis, follow this troubleshooting workflow.

TroubleshootingWorkflow Start Low Peptide Yield TestCleavage Perform Test Cleavage Start->TestCleavage Analysis Analyze by HPLC/MS TestCleavage->Analysis PeptidePresent Desired Peptide Present? Analysis->PeptidePresent CleavageIssue Troubleshoot Cleavage/Workup PeptidePresent->CleavageIssue Yes SynthesisIssue Troubleshoot Synthesis Protocol PeptidePresent->SynthesisIssue No IncompleteCoupling Incomplete Coupling/ Deprotection SynthesisIssue->IncompleteCoupling Aggregation Peptide Aggregation IncompleteCoupling->Aggregation OptimizeCoupling Optimize Coupling/ Deprotection Conditions Aggregation->OptimizeCoupling AggregationStrategies Implement Anti-Aggregation Strategies Aggregation->AggregationStrategies

Caption: A workflow diagram for troubleshooting low peptide yield in SPPS.

Issue 2: Incomplete coupling reactions identified by a positive Kaiser test.

A positive Kaiser test (blue or purple beads) after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1] This is a common issue with hydrophobic peptides due to aggregation.

  • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.

  • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C) can help disrupt secondary structures and improve reaction kinetics. Microwave-assisted synthesis is also a powerful tool for this purpose.

  • Choice of Coupling Reagent: For difficult couplings, stronger coupling reagents are recommended.

Coupling ReagentClassKey Features
HBTU/HATU Aminium/UroniumCommonly used, effective for most couplings. HATU is generally more reactive than HBTU.
PyBOP PhosphoniumStrong coupling reagent, particularly useful for sterically hindered amino acids.
COMU UroniumHighly reactive and efficient, often outperforming HBTU/HATU, with byproducts that are more water-soluble.
DIC/Oxyma CarbodiimideA cost-effective option with low racemization risk, but may be less effective for highly challenging sequences.

Data compiled from multiple sources indicating general trends in reactivity.

  • Solvent Choice: The choice of solvent can significantly impact resin swelling and peptide solvation.

Solvent / MixtureProperties
DMF Standard solvent, but can promote aggregation in some cases.
NMP Often superior to DMF for hydrophobic peptides due to better solvating properties.[4]
DMSO A strong solvent that can disrupt aggregation, often used as a co-solvent with NMP or DMF.[5]
"Magic Mixture" (DCM/DMF/NMP 1:1:1) A powerful solvent mixture for very difficult sequences.[6]

A study on a hydrophobic transmembrane peptide showed a yield increase from 4% in DMF to 12% in 80% NMP/DMSO.[5]

Issue 3: Incomplete Fmoc-deprotection.

Incomplete removal of the Fmoc protecting group will block the subsequent coupling step, leading to truncated sequences.

  • Extended Deprotection Time: Increase the duration of the piperidine (B6355638) treatment.

  • Use of DBU: For particularly difficult deprotections, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine.

Reagent Preparation:

  • Prepare a solution of 2% DBU and 2% piperidine (v/v) in DMF.

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF and add the DBU/piperidine deprotection solution.

  • Agitate the resin for 5-10 minutes at room temperature.

  • Drain the solution and repeat the treatment with fresh deprotection solution for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents.

FAQs: Frequently Asked Questions

Q1: What is the primary cause of low yield in hydrophobic peptide synthesis?

A1: The primary cause is the aggregation of the growing peptide chains on the solid support.[1][2] This aggregation is driven by intermolecular hydrogen bonding between the peptide backbones, which is more prevalent in hydrophobic sequences. This aggregation hinders the access of reagents to the reactive sites, leading to incomplete coupling and deprotection reactions.

AggregationMechanism PeptideChains Growing Peptide Chains (Hydrophobic) Aggregation Inter-chain Hydrogen Bonding PeptideChains->Aggregation AggregatedState Aggregated State (Insoluble) Aggregation->AggregatedState LowYield Low Yield of Full-Length Peptide AggregatedState->LowYield Incomplete Reactions

Caption: Mechanism of peptide aggregation leading to low synthesis yield.

Q2: How can I proactively prevent aggregation during the synthesis of a known difficult sequence?

A2: For sequences known to be prone to aggregation, it is best to employ preventative strategies from the start.

SynthesisStrategy Start Planning Synthesis of Hydrophobic Peptide IsDifficult Known 'Difficult Sequence'? Start->IsDifficult StandardProtocol Standard SPPS Protocol IsDifficult->StandardProtocol No ModifiedProtocol Implement Anti-Aggregation Strategies IsDifficult->ModifiedProtocol Yes Pseudoprolines Incorporate Pseudoprolines ModifiedProtocol->Pseudoprolines HmbDmb Use Hmb/Dmb Protected Amino Acids ModifiedProtocol->HmbDmb SpecialResin Choose PEG-based Resin ModifiedProtocol->SpecialResin ChaotropicAgents Add Chaotropic Agents ModifiedProtocol->ChaotropicAgents

Caption: Decision-making process for selecting a synthesis strategy for hydrophobic peptides.

Q3: What are pseudoproline dipeptides and how do they work?

A3: Pseudoproline dipeptides are derivatives of Ser or Thr that are incorporated into the peptide chain to disrupt the formation of secondary structures that lead to aggregation.[7] They introduce a "kink" in the peptide backbone, similar to proline, which breaks up the regular hydrogen bonding patterns. The pseudoproline is converted back to the native Ser or Thr residue during the final TFA cleavage.

Materials:

  • Fmoc-protected pseudoproline dipeptide

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvent (DMF or NMP)

Procedure:

  • Perform the standard Fmoc deprotection of the resin-bound peptide.

  • In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents), coupling reagent (3-5 equivalents), and an additive like HOBt if required, in DMF or NMP.

  • Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex briefly.

  • Immediately add the activated pseudoproline dipeptide solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF and proceed to the next deprotection step.

Q4: What are Hmb/Dmb-protected amino acids?

A4: 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are protecting groups that can be attached to the backbone amide nitrogen of an amino acid.[8] This modification prevents the amide nitrogen from participating in hydrogen bonding, thereby disrupting aggregation. These protecting groups are stable during synthesis and are removed during the final TFA cleavage. They are often incorporated every 6-7 residues in a difficult sequence.

Q5: Which type of resin is best for synthesizing hydrophobic peptides?

A5: Resins with a more hydrophilic character are generally preferred for hydrophobic peptides as they can help to solvate the growing peptide chain and reduce aggregation. Polyethylene glycol (PEG)-grafted polystyrene resins (e.g., TentaGel, ChemMatrix) are often a good choice.[6] Using a resin with a lower loading capacity can also be beneficial by increasing the distance between peptide chains.

Resin TypeAdvantages for Hydrophobic PeptidesDisadvantages
Polystyrene (PS) Inexpensive, mechanically stable.Can promote aggregation of hydrophobic peptides.
PEG-PS (e.g., TentaGel) Improved solvation, reduced aggregation, good swelling in various solvents.More expensive than PS resins.
ChemMatrix® Pure PEG resin, excellent for long and difficult sequences.Higher cost.

Q6: My hydrophobic peptide precipitates during purification by RP-HPLC. What can I do?

A6: This is a common problem. Here are some strategies to improve the solubility and purification of hydrophobic peptides:

  • Solvent for Injection: Dissolve the crude peptide in a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.

  • Mobile Phase Modifiers: Using formic acid instead of TFA can sometimes improve peak shape and recovery.

  • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peptide solubility and reduce peak broadening.

  • Gradient Optimization: Use a shallower gradient to improve the separation of closely eluting impurities.

  • Column Choice: A C4 or C8 column may be more suitable than a C18 column for very hydrophobic peptides, as it will be less retentive.

References

Optimizing cleavage conditions for Ala-Leu-Ala-Leu from resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cleavage of peptides from solid-phase synthesis resins, with a specific focus on the peptide Ala-Leu-Ala-Leu.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of this compound from the resin.

Problem: Low or No Peptide Yield After Cleavage and Precipitation

Possible Cause Suggested Solution Citation
Incomplete Cleavage Reaction Extend the cleavage reaction time. A standard cleavage time is 1.5 to 2 hours, but optimization may be required depending on the resin and protecting groups used.[1]
Ensure the peptide resin is thoroughly dried before adding the cleavage cocktail. Residual DMF can inhibit the cleavage reaction.[2]
Increase the volume of the cleavage cocktail to ensure complete swelling and exposure of the peptide-resin to the reagents. A general guideline is to use approximately 2 mL of cocktail for 100 mg of resin.[1]
For difficult cleavages, consider a repeat cleavage of the resin with a fresh cocktail.[3]
Peptide Soluble in Precipitation Solvent If you suspect your peptide is partially soluble in diethyl ether, check the ether supernatant for your product.[4]
Concentrate the TFA filtrate to a smaller volume (1-2 mL) under a stream of nitrogen before adding cold ether to enhance precipitation.[3]
Ensure the diethyl ether is ice-cold and consider incubating the peptide-ether mixture at -20°C for at least 30 minutes to maximize precipitation.[1]
Improper Resin Washing Prior to Cleavage Thoroughly wash the resin with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF) before cleavage.[4]

Problem: Poor Peptide Purity or Presence of Unexpected Adducts

Possible Cause Suggested Solution Citation
Side Reactions from Reactive Cations Use a cleavage cocktail containing scavengers to trap reactive cationic species generated during the removal of protecting groups. For a simple peptide like this compound without sensitive residues, a standard cocktail with Triisopropylsilane (TIS) is often sufficient.[5]
Re-attachment of Peptide to the Resin While less common for this compound, peptides with nucleophilic side chains can re-attach to the resin. Using appropriate scavengers can mitigate this.[4][6]
Aspartimide Formation Not directly applicable to this compound, but be aware that peptides containing Aspartic acid can undergo side reactions leading to impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for this compound?

For a simple, non-sensitive peptide like this compound, a standard cleavage cocktail is generally effective. The most common is a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS).[5]

Q2: How do I choose the right cleavage cocktail?

The choice of cleavage cocktail depends on the amino acid composition of your peptide.[5] For peptides with sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), more complex cocktails with additional scavengers are necessary to prevent side reactions.[5][7]

Q3: How long should the cleavage reaction be?

A typical cleavage reaction is run for 1.5 to 2 hours at room temperature.[1] However, the optimal time can vary, so a small-scale trial cleavage is recommended to determine the ideal conditions for your specific synthesis.[8]

Q4: What is the purpose of scavengers in the cleavage cocktail?

During cleavage, acid-labile side-chain protecting groups are removed, generating highly reactive cationic species. Scavengers are added to the cleavage cocktail to "trap" these reactive molecules and prevent them from modifying the desired peptide.[5]

Q5: My peptide won't precipitate from the ether. What should I do?

If your peptide does not precipitate, you can try concentrating the TFA solution under a stream of nitrogen before adding the cold ether.[3] Also, ensure the ether is sufficiently cold and allow for a longer incubation period at a low temperature (-20°C).[1] Some highly hydrophobic peptides may be soluble in ether; in such cases, alternative workup procedures may be necessary.[9]

Data Presentation: Comparison of Common Cleavage Cocktails

The following table summarizes the composition of various cleavage cocktails suitable for different peptide types. For this compound, the Standard Cocktail is typically sufficient.

Cleavage CocktailComposition (v/v)Target Peptides & RemarksCitation
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISSuitable for most peptides without sensitive residues. TIS is an effective carbocation scavenger.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides containing sensitive residues like Cys, Met, or Trp.[5]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn alternative to cocktails with odorous thiols, useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[7]
TFA/EDT/TIS/H₂O 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISRecommended for peptides containing Cys, Met, or Trp to minimize side reactions.[1][10]

Experimental Protocols

Protocol 1: General Peptide Cleavage from Resin

This protocol describes a standard procedure for cleaving a peptide such as this compound from the resin using a TFA-based cocktail.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Round-bottom flask or reaction vessel

  • Sintered glass funnel

  • Collection tube

  • Centrifuge and centrifuge tubes

  • Nitrogen gas line or vacuum desiccator

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[1]

    • Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF.[1]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]

  • Cleavage Cocktail Preparation (perform in a fume hood):

    • Prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[1]

    • For the Standard Cocktail , carefully mix TFA (1.9 mL), deionized water (0.05 mL), and TIS (0.05 mL).[1]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.[1]

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.[1]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.[1]

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]

    • In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[1]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[1]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[1]

    • Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.[1]

    • Carefully decant the ether.[1]

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash.[1]

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Visualizations

Cleavage_Workflow Start Start: Dried Peptide-Resin Wash_Resin Wash Resin with DCM Start->Wash_Resin Dry_Resin Dry Resin Wash_Resin->Dry_Resin Cleavage Cleavage Reaction (1.5 - 2 hours) Dry_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/H2O/TIS) Prepare_Cocktail->Cleavage Filter Filter to Separate Resin and Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Filtrate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Diethyl Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Peptide Pellet Wash_Pellet->Dry_Peptide End End: Purified Peptide Dry_Peptide->End

Caption: Workflow for the cleavage of this compound from resin.

Troubleshooting_Tree Start Low/No Peptide Yield Check_Precipitation Was a precipitate observed? Start->Check_Precipitation Check_Cleavage Was cleavage successful? Check_Precipitation->Check_Cleavage No Successful_Cleavage Cleavage likely successful. Investigate precipitation. Check_Precipitation->Successful_Cleavage Yes Solubility_Issue Potential peptide solubility in ether. Concentrate TFA and re-precipitate. Check_Cleavage->Solubility_Issue Yes Incomplete_Cleavage Incomplete Cleavage: - Extend reaction time - Ensure resin is dry - Re-cleave resin Check_Cleavage->Incomplete_Cleavage No End_Bad Troubleshooting complete Solubility_Issue->End_Bad Incomplete_Cleavage->End_Bad End_Good Proceed with analysis Successful_Cleavage->End_Good

Caption: Troubleshooting decision tree for low peptide yield.

References

Ala-Leu-Ala-Leu solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the tetrapeptide Ala-Leu-Ala-Leu in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound peptide difficult to dissolve in aqueous buffers like PBS?

A1: this compound is a tetrapeptide composed of the hydrophobic amino acids Alanine (Ala) and Leucine (Leu).[1][2] Peptides with a high content of hydrophobic residues tend to have limited solubility in aqueous solutions due to their propensity to self-associate and aggregate to minimize contact with water.[1][3] This aggregation is a primary reason for the observed solubility issues.[1]

Q2: What is the recommended initial solvent for dissolving this compound?

A2: For highly hydrophobic peptides like this compound, it is recommended to first use a small amount of a water-miscible organic solvent to dissolve the peptide.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[1][3] Other options include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[3][4]

Q3: How do I prepare a working solution of this compound in an aqueous buffer after dissolving it in an organic solvent?

A3: After completely dissolving the peptide in a minimal amount of organic solvent (e.g., DMSO), the aqueous buffer should be added dropwise to the peptide solution while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of the solution.

Q4: Can I adjust the pH of the buffer to improve the solubility of this compound?

A4: this compound is a neutral peptide as it lacks acidic or basic side chains. Therefore, adjusting the pH of the buffer is not expected to significantly improve its solubility.[1] The solubility of charged peptides is more sensitive to pH changes.[1]

Q5: Will heating the solution help to dissolve this compound?

A5: Gentle warming of the solution (e.g., to around 40°C) can sometimes aid in dissolving peptides.[5] However, excessive heating should be avoided as it can lead to peptide degradation. This method should be used with caution and may not be effective for highly hydrophobic peptides that readily aggregate.

Q6: What should I do if the peptide precipitates when I add the aqueous buffer?

A6: If precipitation occurs upon adding the aqueous buffer, you have likely exceeded the peptide's solubility limit in that particular solvent mixture. In this case, you can try to re-dissolve the peptide by adding more of the initial organic solvent. It is advisable to prepare a more concentrated stock solution in the organic solvent and then use a higher dilution factor into the aqueous buffer.

Q7: Are there any additives that can improve the solubility of this compound?

A7: For peptides that are prone to aggregation, the use of chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be effective in disrupting the intermolecular hydrogen bonds that lead to aggregation.[5] However, these agents are denaturing and may not be compatible with all experimental setups, particularly those involving live cells.

Troubleshooting Guide

Issue 1: Lyophilized this compound powder does not dissolve in aqueous buffer.

Cause: High hydrophobicity of the peptide leading to poor interaction with water and rapid aggregation.[1][3]

Solution:

  • Use of an Organic Co-Solvent:

    • Attempt to dissolve the peptide in a minimal volume of DMSO (e.g., 10-50 µL).

    • Once fully dissolved, slowly add your desired aqueous buffer to the peptide-DMSO solution drop by drop while vortexing.

  • Sonication:

    • If the peptide is still not dissolving, sonicate the solution in a water bath for short intervals. This can help to break up aggregates.[5]

Issue 2: The peptide solution is cloudy or contains visible particulates.

Cause: The peptide has either not fully dissolved or has precipitated out of the solution. This indicates that the solubility limit has been exceeded in the current solvent system.

Solution:

  • Centrifugation:

    • Centrifuge the solution to pellet the undissolved peptide.

    • Use the clear supernatant, but be aware that the actual concentration of the dissolved peptide will be lower than intended.

  • Re-dissolution and Dilution:

    • Add more of the initial organic solvent (e.g., DMSO) to the cloudy solution to try and re-dissolve the precipitate.

    • Prepare a new solution starting with a higher concentration stock in the organic solvent and use a greater dilution into the aqueous buffer.

Issue 3: The peptide is soluble initially but precipitates over time or upon freeze-thaw cycles.

Cause: The peptide solution is likely supersaturated and thermodynamically unstable. Aggregation can be time and temperature-dependent.

Solution:

  • Storage of Stock Solutions:

    • Store the peptide as a concentrated stock solution in 100% DMSO at -20°C or -80°C.[5]

    • Prepare fresh working dilutions in aqueous buffer immediately before use.

  • Aliquotting:

    • To avoid repeated freeze-thaw cycles of the stock solution, aliquot it into smaller, single-use volumes.[5]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
WaterVery Low to InsolubleHydrophobic nature of the peptide limits solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Very Low to InsolubleHigh salt concentration can further decrease the solubility of hydrophobic peptides.
Tris Buffer (pH 7.4)Very Low to InsolubleSimilar to PBS, aqueous nature limits solubility.
Dimethyl Sulfoxide (DMSO)HighRecommended as the initial solvent for creating a stock solution.
Dimethylformamide (DMF)HighAn alternative organic solvent to DMSO.
Acetonitrile (ACN)Moderate to HighAnother alternative organic solvent.

Table 2: Factors Influencing the Solubility of this compound in Aqueous Solutions

FactorEffect on SolubilityExplanation
pH MinimalAs a neutral peptide, changes in pH do not significantly alter its charge and therefore have little effect on its solubility.[1]
Temperature Slight Increase with Gentle WarmingIncreased kinetic energy can help overcome intermolecular forces, but the effect is often limited for highly hydrophobic peptides and risks degradation.[5]
Ionic Strength DecreaseIncreasing the salt concentration (e.g., in PBS) can decrease the solubility of hydrophobic peptides through the "salting-out" effect.[5]
Co-solvents (e.g., DMSO) Significant IncreaseOrganic co-solvents disrupt the hydrophobic interactions between peptide molecules, preventing aggregation and promoting dissolution.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound
  • Preparation:

    • Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of moisture.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution in Organic Solvent:

    • Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

    • Vortex the vial for 30-60 seconds to ensure the peptide is completely dissolved. The solution should be clear and free of any visible particles.

    • If the peptide does not dissolve, gentle warming (up to 40°C) or brief sonication can be attempted.

  • Dilution into Aqueous Buffer:

    • In a separate sterile tube, add the required volume of your desired aqueous buffer (e.g., PBS, Tris).

    • While gently vortexing the aqueous buffer, slowly and dropwise add the concentrated DMSO stock solution to achieve the final desired peptide concentration.

    • Crucially, add the DMSO stock to the buffer, not the other way around, to minimize the risk of precipitation.

  • Final Inspection:

    • After dilution, visually inspect the solution for any signs of cloudiness or precipitation.

    • If the solution is not clear, it indicates that the solubility limit has been exceeded.

Protocol 2: Quantitative Solubility Assessment by HPLC (for advanced users)

This protocol outlines a method to determine the approximate solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a microcentrifuge tube.

    • Incubate the suspension at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) with constant agitation to ensure equilibrium is reached.

  • Separation of Undissolved Peptide:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved peptide.

  • Sample Preparation for HPLC:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant onto a calibrated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[6]

    • Use a suitable C18 column and a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) as the mobile phase.

    • Monitor the elution of the peptide by UV absorbance at 214 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound dissolved in a suitable organic solvent (e.g., DMSO).

    • Determine the concentration of the peptide in the supernatant by comparing its peak area to the standard curve. This concentration represents the solubility of the peptide in that buffer under the tested conditions.

Visualizations

experimental_workflow Workflow for Solubilizing this compound start Start with Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Minimal Volume of 100% DMSO equilibrate->dissolve vortex Vortex/Sonicate Until Clear dissolve->vortex dilute Add DMSO Stock Dropwise to Vortexing Buffer vortex->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute inspect Visually Inspect for Clarity dilute->inspect clear_solution Clear Solution: Ready for Use inspect->clear_solution Yes cloudy_solution Cloudy Solution: Precipitation Occurred inspect->cloudy_solution No troubleshoot Troubleshoot: - Use more DMSO - Increase dilution factor cloudy_solution->troubleshoot

Caption: Experimental workflow for dissolving this compound.

logical_relationship Factors Affecting this compound Solubility solubility This compound Solubility hydrophobicity High Hydrophobicity (Ala, Leu residues) aggregation Propensity for Aggregation hydrophobicity->aggregation aggregation->solubility Decreases co_solvents Organic Co-solvents (e.g., DMSO) co_solvents->solubility Increases temperature Temperature temperature->solubility Slightly Increases (with caution) ionic_strength Ionic Strength (e.g., Salts in PBS) ionic_strength->solubility Decreases ph pH ph->solubility Minimal Effect

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Peptide & Oligonucleotide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide and oligonucleotide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance HPLC peak resolution during the purification of synthetic peptides, with a specific focus on sequences like Ala-Leu-Ala-Leu.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to improve poor peak resolution in peptide HPLC?

A good initial step is to switch from an isocratic to a gradient elution method. A shallow gradient, for instance, increasing the organic solvent concentration by 1% per minute or less, can significantly improve the separation of closely eluting peptides.[1][2] For complex samples, a shallow gradient is often essential for achieving adequate resolution.[3][4]

Q2: How does the choice of HPLC column impact the purification of a small peptide like this compound?

Column selection is a critical factor. For a small peptide like this compound (a tetrapeptide), a column with a smaller pore size (e.g., 100-120 Å) is generally suitable.[5][6] Longer chain stationary phases like C18 are often preferred for small peptides to provide sufficient retention and resolution.[7][8]

Q3: What is the role of the mobile phase composition in improving peak resolution?

The mobile phase composition, including the organic modifier and additives, plays a significant role in selectivity and resolution.[7][9] Acetonitrile is a common organic solvent for peptide separations. The use of ion-pairing agents like trifluoroacetic acid (TFA) at a concentration of ~0.1% is standard for improving peak shape for peptides.[1][10][11] However, for LC-MS applications, formic acid is often preferred despite potentially lower resolution, as TFA can cause ion suppression.[10][11]

Q4: Can adjusting the column temperature improve my separation?

Yes, temperature can be a powerful tool for optimizing peptide separations.[9] Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved resolution.[12][13] For peptides, a temperature range of 40-60°C is often a good starting point.[9] However, the effect of temperature on selectivity can vary, so it should be optimized for each specific separation.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during the HPLC purification of peptides like this compound.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

If you are observing broad, overlapping, or completely co-eluting peaks, follow this troubleshooting workflow.

Poor_Resolution_Troubleshooting start Poor Peak Resolution check_gradient Is a gradient elution being used? start->check_gradient implement_gradient Implement a shallow gradient (e.g., 0.5-1% B/min) check_gradient->implement_gradient No optimize_gradient Decrease the gradient slope further (e.g., <0.5% B/min) check_gradient->optimize_gradient Yes check_column Review Column Parameters implement_gradient->check_column optimize_gradient->check_column column_params Consider: - Smaller particle size (< 3 µm) - Longer column length - C18 stationary phase for small peptides check_column->column_params check_mobile_phase Optimize Mobile Phase column_params->check_mobile_phase mobile_phase_params Ensure 0.1% TFA is present. Try a different organic modifier (e.g., Methanol). check_mobile_phase->mobile_phase_params check_temperature Adjust Column Temperature mobile_phase_params->check_temperature temperature_params Increase temperature in increments (e.g., 40°C, 50°C, 60°C) check_temperature->temperature_params end Resolution Improved temperature_params->end Peak_Tailing_Troubleshooting start Peak Tailing Observed check_mobile_phase_additive Is an ion-pairing agent (e.g., 0.1% TFA) being used? start->check_mobile_phase_additive add_tfa Add 0.1% TFA to both mobile phase A and B. check_mobile_phase_additive->add_tfa No check_sample_overload Is the column overloaded? check_mobile_phase_additive->check_sample_overload Yes add_tfa->check_sample_overload reduce_load Reduce sample concentration or injection volume. check_sample_overload->reduce_load Yes check_column_health Is the column old or contaminated? check_sample_overload->check_column_health No reduce_load->check_column_health clean_column Flush the column with a strong solvent or replace if necessary. check_column_health->clean_column Yes check_ph Is the mobile phase pH appropriate? check_column_health->check_ph No clean_column->check_ph adjust_ph For silica-based columns, maintain pH between 2 and 8. check_ph->adjust_ph end Peak Shape Improved adjust_ph->end

References

Technical Support Center: Ala-Leu-Ala-Leu Degradation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of the tetrapeptide Ala-Leu-Ala-Leu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (ALAL) is a tetrapeptide composed of alternating alanine (B10760859) and leucine (B10760876) residues. It is recognized as a sequence susceptible to cleavage by peptidases and is sometimes used as a labile linker in drug delivery systems.[1] Its inherent instability is a critical consideration in experimental design, as degradation can lead to loss of biological activity, inaccurate experimental results, and reduced therapeutic efficacy.

Q2: What are the primary pathways through which this compound degrades?

This compound is primarily susceptible to two main degradation pathways:

  • Enzymatic Degradation: This is the most significant pathway in biological systems. Proteases, which are enzymes that break down proteins and peptides, can cleave the peptide bonds within the this compound sequence. This can be initiated by:

    • Exopeptidases: These enzymes cleave peptide bonds from the ends of the peptide, either the N-terminus (aminopeptidases) or the C-terminus (carboxypeptidases).

    • Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. Serine proteases like chymotrypsin (B1334515) and elastases, which show a preference for cleaving after hydrophobic residues like leucine and alanine, are potential candidates for degrading this compound.[2][3]

  • Chemical Degradation: This involves the breakdown of the peptide due to chemical reactions, which can be influenced by experimental conditions such as pH, temperature, and the presence of reactive substances. Key chemical degradation routes include:

    • Hydrolysis: The peptide bonds can be broken by the addition of water, a process that can be catalyzed by acidic or basic conditions.

    • Oxidation: Although this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still be a concern under harsh conditions.

Q3: How can I prevent the degradation of my this compound peptide during experiments?

Several strategies can be employed to minimize the degradation of this compound:

  • Proper Handling and Storage:

    • Store the lyophilized peptide at -20°C or -80°C.[2]

    • For peptides in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]

    • Use sterile, high-purity buffers and solvents for reconstitution.[2]

    • Protect solutions from light by using amber vials.

  • Chemical Modifications:

    • N-terminal Acetylation and C-terminal Amidation: These modifications block the ends of the peptide, making them resistant to exopeptidases.

    • Amino Acid Substitution: Replacing the natural L-amino acids with D-amino acids can significantly increase resistance to proteases, as these enzymes are stereospecific.[4]

    • Cyclization: Creating a cyclic peptide from the linear sequence can enhance stability by making the peptide backbone less accessible to proteases.

  • Formulation and Experimental Conditions:

    • pH Control: Maintaining a slightly acidic pH (around 4-6) can minimize hydrolysis.[5]

    • Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to your experimental system can prevent enzymatic degradation, but ensure they do not interfere with your assay.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of my this compound peptide in my cell culture or in vitro assay.

Potential Cause Troubleshooting Step
Enzymatic degradation by proteases in serum-containing media or cell lysates. Add a broad-spectrum protease inhibitor cocktail to your media or lysis buffer.
Reduce the concentration of serum in your culture medium if possible, or switch to a serum-free medium for the duration of the experiment.
Perform a time-course experiment to quantify the rate of degradation and determine the optimal experimental window.
Adsorption to plasticware. Use low-protein-binding microplates and tubes.
Consider adding a small amount of a carrier protein like bovine serum albumin (BSA) to your buffer, if compatible with your assay.
Improper storage of peptide stock solution. Ensure your stock solution is aliquoted and stored at -80°C to avoid multiple freeze-thaw cycles.[2]

Issue 2: My peptide is precipitating out of solution.

Potential Cause Troubleshooting Step
The pH of the solution is near the peptide's isoelectric point (pI). Adjust the pH of your buffer to be at least one to two units away from the pI. For a neutral peptide like this compound, this may involve moving to a more acidic or basic pH.
High peptide concentration. Try dissolving the peptide at a lower concentration.
Inappropriate solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be added to the aqueous buffer to improve solubility.[5]

Quantitative Data Summary

PeptideSequenceModificationHalf-life in Human Plasma (t½)
Model Peptide 1Example-Sequence-1None~3 hours[5]
Model Peptide 2Example-Sequence-2N-terminal Acetylation> 24 hours
Model Peptide 3Example-Sequence-3D-amino acid substitution> 48 hours[4]
Model Peptide 4Example-Sequence-4None~43.5 hours[5]

Note: This table presents illustrative data. The actual half-life of this compound should be determined experimentally.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to determine the half-life of this compound in plasma.

1. Materials:

  • This compound peptide

  • Human plasma (or plasma from the species of interest), anticoagulated with EDTA or heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the peptide or a structurally similar peptide not found in plasma)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Pre-warm the plasma to 37°C.

  • Spike the this compound stock solution into the pre-warmed plasma to a final concentration of 1-10 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This will precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.[6]

3. Data Analysis:

  • Calculate the percentage of the initial this compound remaining at each time point.

  • Plot the natural logarithm of the percentage of remaining peptide against time.

  • Determine the degradation rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Potential Degradation Pathways of this compound ALAL This compound Exopeptidase Exopeptidase Cleavage ALAL->Exopeptidase N- or C-terminus Endopeptidase Endopeptidase Cleavage ALAL->Endopeptidase Internal peptide bonds Chemical Chemical Degradation ALAL->Chemical Fragments1 Ala + Leu-Ala-Leu Exopeptidase->Fragments1 Aminopeptidase Fragments2 Ala-Leu-Ala + Leu Exopeptidase->Fragments2 Carboxypeptidase Fragments3 Ala-Leu + Ala-Leu Endopeptidase->Fragments3 Hydrolysis Hydrolysis (Acid/Base Catalyzed) Chemical->Hydrolysis

Caption: Overview of potential enzymatic and chemical degradation pathways for this compound.

Workflow for In Vitro Plasma Stability Assay start Start prep_peptide Prepare Peptide Stock Solution start->prep_peptide prep_plasma Pre-warm Plasma to 37°C start->prep_plasma spike Spike Peptide into Plasma prep_peptide->spike prep_plasma->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Acetonitrile & Internal Standard sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life analyze->calculate end End calculate->end

Caption: Step-by-step experimental workflow for determining the in vitro plasma stability of a peptide.

Strategies to Prevent this compound Degradation ALAL This compound Degradation Degradation ALAL->Degradation Modifications Chemical Modifications Modifications->Degradation prevents Terminal_Mod N/C-Terminal Capping Modifications->Terminal_Mod AA_Sub D-Amino Acid Substitution Modifications->AA_Sub Cyclization Cyclization Modifications->Cyclization Formulation Formulation/Experimental Conditions Formulation->Degradation prevents pH_Control pH Control Formulation->pH_Control Inhibitors Protease Inhibitors Formulation->Inhibitors Storage Proper Storage Formulation->Storage

References

Minimizing racemization during Ala-Leu-Ala-Leu synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of the tetrapeptide Ala-Leu-Ala-Leu.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during synthesis, leading to a mixture of D- and L-enantiomers from a single pure enantiomer.[1] In the synthesis of this compound, this can result in diastereomeric impurities (e.g., D-Ala-L-Leu-L-Ala-L-Leu), which can be difficult to separate from the desired product. These impurities can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.[1]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be reprotonated from either side, resulting in racemization. This is less common but can be significant under strongly basic conditions.[1]

Q3: Which amino acid residues in the this compound sequence are more susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, the C-terminal amino acid of the activated peptide segment is the one at risk during a coupling step. In the stepwise synthesis of this compound, racemization can occur during the coupling of Fmoc-Ala-OH and Fmoc-Leu-OH. While Alanine and Leucine are not as susceptible to racemization as amino acids like Histidine or Cysteine, the risk is still present and needs to be managed, especially during segment condensation.[2][3]

Q4: How does the choice of coupling reagent affect racemization?

A4: The coupling reagent plays a crucial role in the activation of the carboxylic acid and, consequently, the extent of racemization.

  • Carbodiimides (e.g., DCC, DIC): These are effective but produce highly reactive O-acylisourea intermediates that are prone to racemization. Therefore, they should always be used with racemization-suppressing additives.[1][4]

  • Onium Salts (e.g., HBTU, HATU, HCTU): These reagents form active esters in situ, which are generally less prone to racemization than O-acylisourea intermediates.[1] HATU, which is based on the additive HOAt, is generally more effective at suppressing racemization than HBTU, which is based on HOBt.[5][6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to onium salts, these are also considered low-racemization reagents. PyAOP is particularly effective for coupling N-methyl amino acids, which are sterically hindered.[7]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure in minimizing racemization?

A5: Additives are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents. They react with the highly reactive intermediate (e.g., O-acylisourea) to form a more stable active ester that is less prone to racemization.[1][5]

  • HOBt (1-Hydroxybenzotriazole): A traditional additive that reduces racemization.[2][5]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at preventing racemization and accelerating coupling.[5][6]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[4]

Q6: How does the choice of base influence racemization?

A6: The base used in the coupling reaction can significantly impact racemization. Stronger and less sterically hindered bases can increase the rate of racemization by promoting the abstraction of the alpha-proton.[5]

  • DIPEA (N,N-Diisopropylethylamine): A commonly used base, but its strong basicity can promote racemization.[4][5]

  • NMM (N-Methylmorpholine): A weaker base than DIPEA and is often a better choice to minimize racemization.[4][5]

  • 2,4,6-Collidine: A sterically hindered and weak base that is recommended in cases with a high risk of racemization.[3][5]

Q7: Can reaction temperature and solvent affect racemization?

A7: Yes, both temperature and solvent can influence the extent of racemization.

  • Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.[8][9] For amino acids prone to racemization, it is advisable to perform the coupling at a lower temperature (e.g., 0 °C). While microwave synthesis can be efficient, elevated temperatures can increase racemization for sensitive amino acids.[3][8]

  • Solvent: The polarity of the solvent can play a role. Polar solvents can sometimes favor racemization.[1] While DMF and NMP are common solvents, for problematic couplings, exploring other options might be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of diastereomeric impurities detected by HPLC. Racemization during coupling. 1. Optimize Coupling Reagent and Additive: If using a carbodiimide (DIC/DCC), ensure the presence of an additive. Consider switching from HOBt to HOAt or OxymaPure.[4][5] If using HBTU, consider switching to HATU or COMU.[1][6] 2. Change the Base: If using DIPEA, switch to a weaker base like NMM or a sterically hindered base like 2,4,6-collidine.[3][5] 3. Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C).[3] 4. Pre-activation Time: Minimize the pre-activation time before adding the amine component.
Racemization is still observed after optimizing reagents. Inherent susceptibility of the activated amino acid. 1. Use Pre-formed Active Esters: Consider using isolated and purified active esters like OPfp esters to reduce the risk of in-situ racemization.[4] 2. Protecting Group Strategy: For segment condensation, ensure the C-terminal residue is Glycine or Proline if possible, as they are not prone to racemization. This is not applicable for the this compound sequence itself but is a general strategy.
Difficulty in separating the desired peptide from diastereomers. Similar chromatographic behavior. 1. Optimize HPLC Conditions: Experiment with different columns (e.g., different stationary phases), mobile phase compositions, and gradients to improve separation. 2. Use Chiral HPLC: Employ a chiral stationary phase for analytical or preparative separation of the diastereomers.[1]

Quantitative Data on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during the coupling of a model dipeptide. While not specific to this compound, it provides a comparative view of the effectiveness of different additives in suppressing racemization.

Additive% D-Isomer Formation (Model: Z-Phe-Val + H-Pro-NH2 in DMF)
HOBtHigh
HOAtLow
OxymaPureLow
Oxyma-BVery Low

Data is illustrative and sourced from publicly available information for a challenging coupling reaction to highlight the relative effectiveness of different additives. Actual percentages will vary depending on the specific amino acids, coupling reagents, and reaction conditions.[1][5]

Experimental Protocols

Protocol 1: Peptide Coupling with Minimized Racemization (Example with HATU/DIPEA)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, 3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 2: Analysis of Racemization by Chiral HPLC

This method directly analyzes the diastereomeric peptides formed during a coupling reaction.

  • Sample Preparation: After the coupling step, cleave a small amount of the peptide from the resin. Dissolve the crude peptide in a suitable solvent (e.g., mobile phase).

  • Column Selection: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., polysaccharide-based columns).

  • Method Development:

    • Develop a mobile phase system (e.g., hexane/isopropanol or acetonitrile/water with additives like TFA).

    • Optimize the isocratic or gradient elution to achieve baseline separation of the L-L and L-D diastereomers.

  • Quantification:

    • Inject the crude peptide sample.

    • Integrate the peak areas for the desired all-L peptide and the diastereomeric impurity.

    • Calculate the percentage of racemization: % Racemization = [Area of L-D peak / (Area of L-L peak + Area of L-D peak)] * 100.

Protocol 3: Marfey's Method for Racemization Analysis

This method determines the enantiomeric composition of amino acids after peptide hydrolysis.

  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (approx. 0.5 mg) in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube and heat at 110°C for 24 hours.

    • Evaporate the solution to dryness under vacuum.[1]

  • Derivatization:

    • To the hydrolyzed sample, add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.

    • Add 20 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Stop the reaction by adding 10 µL of 2 M HCl.[1]

  • Sample Preparation for HPLC:

    • Evaporate the solvent to dryness.

    • Dissolve the residue in 1 mL of methanol.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A: Water + 0.05% TFA, B: Acetonitrile.

    • Gradient: A linear gradient from 35% B to 45% B over 30 minutes is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 340 nm.

    • Analysis: Compare the retention times of the derivatized amino acids from the sample with those of derivatized L- and D-amino acid standards. The L-amino acid derivatives typically elute earlier. Integrate the peak areas to quantify the percentage of D-isomer for each amino acid.[1]

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Most Common) cluster_enolization Direct Enolization Activated_L_AA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_L_AA->Oxazolone Cyclization Racemized_Product D-Peptide Oxazolone->Racemized_Product Amine Attack Desired_Product_Ox L-Peptide Oxazolone->Desired_Product_Ox Amine Attack Activated_L_AA_Enol Activated L-Amino Acid Enolate Enolate (Achiral Intermediate) Activated_L_AA_Enol->Enolate Base abstracts α-H+ Racemized_Product_Enol D-Peptide Enolate->Racemized_Product_Enol Protonation Desired_Product_Enol L-Peptide Enolate->Desired_Product_Enol Protonation

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Step 1: Evaluate Coupling Reagents Start->Check_Reagents Reagent_Choice Using Carbodiimide? Check_Reagents->Reagent_Choice Add_Additive Add/Optimize Additive (HOAt or OxymaPure) Reagent_Choice->Add_Additive Yes Change_Onium Switch to HATU or COMU Reagent_Choice->Change_Onium No (Onium Salt) Check_Base Step 2: Evaluate Base Add_Additive->Check_Base Change_Onium->Check_Base Base_Choice Using DIPEA? Check_Base->Base_Choice Change_Base Switch to NMM or Collidine Base_Choice->Change_Base Yes Check_Temp Step 3: Evaluate Temperature Base_Choice->Check_Temp No Change_Base->Check_Temp Lower_Temp Lower Coupling Temperature (e.g., 0°C) Check_Temp->Lower_Temp Re_Analyze Re-analyze for Racemization Lower_Temp->Re_Analyze

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Ala-Leu-Ala-Leu Linker Stability Optimization for ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability of Antibody-Drug Conjugates (ADCs) featuring an Ala-Leu-Ala-Leu peptide linker.

FAQs: Quick Solutions for Common Queries

Q1: What is the primary mechanism of cleavage for the this compound linker in an ADC?

The this compound tetrapeptide linker is primarily designed for cleavage by lysosomal proteases, particularly Cathepsin B.[1][2] This enzyme is often upregulated in tumor cells and is highly active in the acidic environment of the lysosome.[3] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome where Cathepsin B recognizes and cleaves the peptide sequence, leading to the release of the cytotoxic payload.[1][2]

Q2: What are the main stability concerns associated with the this compound linker?

The two primary stability concerns for ADCs with an this compound linker are:

  • Premature Cleavage: The linker may be susceptible to cleavage by proteases present in systemic circulation before the ADC reaches the target tumor cell. This can lead to off-target toxicity and a reduced therapeutic window.[][5] While designed for lysosomal cleavage, some level of plasma instability can occur.

  • Aggregation: The inherent hydrophobicity of the peptide linker and the conjugated payload can lead to the formation of soluble and insoluble ADC aggregates.[2][6] Aggregation can negatively impact the ADC's efficacy, pharmacokinetics, and safety, potentially leading to immunogenicity.[2]

Q3: How does the hydrophobicity of the this compound linker impact ADC stability?

The this compound sequence contains hydrophobic amino acids (Alanine and Leucine). When conjugated to a monoclonal antibody, especially with a high drug-to-antibody ratio (DAR), this increased hydrophobicity can promote intermolecular interactions, leading to aggregation.[2][6] This is a critical parameter to monitor and control during ADC development.[7]

Q4: Are there any known degradation products of the this compound linker?

Upon enzymatic cleavage by Cathepsin B, the primary degradation products are the released payload and the antibody with the remnant of the linker still attached. In cases of premature cleavage in plasma, the linker-payload may be released into circulation. Mass spectrometry can be used to identify the specific cleavage sites and resulting fragments.

Q5: How can I optimize the this compound linker for better stability?

Several strategies can be employed to enhance the stability of this linker:

  • Hydrophilic Spacers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can help to mitigate hydrophobicity-driven aggregation.[8]

  • Sequence Modification: While maintaining the core recognition sequence for Cathepsin B, minor modifications to the amino acid sequence can be explored to fine-tune stability and cleavage kinetics.

  • Formulation Optimization: Developing a suitable formulation with optimized pH, excipients, and storage conditions is crucial for preventing aggregation and maintaining long-term stability.[9]

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma

Symptom: High levels of free payload detected in plasma stability assays, leading to potential off-target toxicity in preclinical models.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Strategy
Susceptibility to Plasma Proteases Sequence Modification: While maintaining the core this compound sequence for Cathepsin B recognition, consider subtle modifications. For instance, flanking the core sequence with different amino acids can sometimes modulate susceptibility to plasma proteases. Pro-drug Approach: Design the linker-payload as a pro-drug that is only activated upon cleavage by Cathepsin B.
Inappropriate Animal Model Species-Specific Protease Activity: Be aware that protease activity can vary between species. For example, some peptide linkers show different stability profiles in rodent versus human plasma.[1] If initial studies are in rodents, consider evaluating stability in human plasma in vitro.
Assay-Related Artifacts Sample Handling: Ensure proper sample collection and handling to prevent ex vivo degradation. Use protease inhibitors in collection tubes if necessary. Analytical Method Validation: Validate your LC-MS/MS method for quantifying free payload to ensure accuracy and precision.

Logical Workflow for Troubleshooting Premature Payload Release ```dot graph Troubleshooting_Premature_Release { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="High Free Payload in Plasma", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAssay [label="Verify Analytical Method and Sample Handling"]; InvestigatePlasma [label="Assess Linker Stability in Different Plasma Species"]; ModifyLinker [label="Implement Linker Modification Strategies"]; End [label="Optimized Linker Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> CheckAssay; CheckAssay -> InvestigatePlasma [label="Assay Validated"]; InvestigatePlasma -> ModifyLinker [label="Instability Confirmed"]; ModifyLinker -> End; }

Caption: Troubleshooting workflow for addressing ADC aggregation.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment by LC-MS/MS

Objective: To quantify the release of the payload from an ADC with an this compound linker in human plasma over time.

Materials:

  • ADC with this compound linker

  • Human plasma (frozen aliquots)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (a stable, isotopically labeled version of the payload, if available)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human plasma at 37°C. Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS at the same concentration.

  • Incubation: Incubate the plasma and PBS samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) from each sample.

  • Protein Precipitation: To each aliquot, add 3 volumes of cold ACN with 0.1% formic acid containing the internal standard. Vortex thoroughly to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released payload.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Use a reversed-phase column suitable for small molecule analysis. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the payload and the internal standard.

  • Data Analysis: Generate a standard curve of the payload in plasma to quantify the concentration of the released payload at each time point. Plot the percentage of released payload over time to determine the stability of the ADC in plasma.

Workflow for In Vitro Plasma Stability Assay

Plasma_Stability_Workflow Spike Spike ADC into Plasma and PBS Incubate Incubate at 37°C Spike->Incubate Aliquot Collect Aliquots at Time Points Incubate->Aliquot Precipitate Protein Precipitation with ACN Aliquot->Precipitate Centrifuge Centrifuge and Collect Supernatant Precipitate->Centrifuge LCMS LC-MS/MS Analysis of Free Payload Centrifuge->LCMS Data Quantify and Plot Payload Release LCMS->Data

Caption: Workflow for the in vitro plasma stability assessment of an ADC.

Protocol 2: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of monomer, aggregate, and fragment of an ADC with an this compound linker.

Materials:

  • ADC with this compound linker

  • Unconjugated monoclonal antibody (mAb) as a control

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibody analysis

Procedure:

  • Sample Preparation: Dilute the ADC and the control mAb to a concentration of 1 mg/mL in the mobile phase.

  • System Equilibration: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared samples onto the column.

  • Chromatographic Separation: Run the SEC method at a constant flow rate (e.g., 0.5 mL/min). The separation is based on the hydrodynamic radius of the molecules, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for the high-molecular-weight species (aggregates), the main peak (monomer), and any low-molecular-weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Workflow for ADC Aggregation Analysis by SEC-HPLC

SEC_Workflow PrepareSample Prepare ADC and mAb Samples (1 mg/mL) Equilibrate Equilibrate SEC-HPLC System PrepareSample->Equilibrate Inject Inject Sample onto SEC Column Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Areas (Aggregate, Monomer, Fragment) Detect->Integrate Calculate Calculate Percentage of Each Species Integrate->Calculate

Caption: Workflow for analyzing ADC aggregation by SEC-HPLC.

Data Presentation

The following tables present illustrative data for the stability of an ADC with an this compound linker compared to a well-characterized Val-Cit linker. Note: These are representative values and will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Illustrative In Vitro Plasma Stability Data

LinkerTime (hours)% Payload Release (Human Plasma)
This compound 00
242.5
485.1
728.2
Val-Cit 00
241.8
483.5
725.9

Table 2: Illustrative Aggregation Data from SEC-HPLC

ADC Construct% Monomer% Aggregate% Fragment
Unconjugated mAb 99.50.40.1
ADC (this compound), DAR 4 95.24.50.3
ADC (Val-Cit), DAR 4 96.83.00.2

Table 3: Illustrative Cathepsin B Cleavage Kinetics

LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 250.83.2 x 10⁴
Val-Cit 151.51.0 x 10⁵

References

Overcoming challenges in scaling up Ala-Leu-Ala-Leu synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the tetrapeptide Ala-Leu-Ala-Leu. The information provided is designed to address specific challenges that may be encountered during the scaling up of this synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a peptide with hydrophobic residues that can present challenges such as aggregation and incomplete reactions, particularly at a larger scale.

Problem Potential Cause Recommended Solution Citation
Low crude peptide yield after cleavage 1. Incomplete coupling: Steric hindrance or aggregation may prevent complete reaction. 2. Peptide aggregation on resin: Hydrophobic interactions between peptide chains can block reactive sites. 3. Premature cleavage from the resin: Linker instability under repeated reaction cycles.1. Optimize coupling: Switch to a more powerful coupling reagent like HATU or COMU. Perform a double coupling for the challenging Leu-Ala and Ala-Leu steps. 2. Disrupt aggregation: Use solvents known to reduce aggregation like NMP or a mixture of DMF/DMSO. Consider microwave-assisted synthesis to improve reaction kinetics. 3. Resin selection: Ensure the use of a stable resin, such as a high-quality Wang or 2-Chlorotrityl chloride resin, appropriate for your C-terminal requirements.[1][2][3]
Presence of deletion sequences in final product (e.g., Ala-Leu-Leu) 1. Incomplete Fmoc deprotection: Aggregation can hinder the access of the deprotection reagent (piperidine). 2. Inefficient coupling: The activated amino acid may not have sufficient time or reactivity to couple completely.1. Extend deprotection: Increase the deprotection time or perform a second deprotection step. Monitor completion with a Kaiser test. 2. Enhance coupling: Increase the coupling time, use a more efficient coupling reagent, or increase the equivalents of amino acid and coupling reagent.[4][5]
Poor solubility of the crude peptide 1. Peptide aggregation: The hydrophobic nature of this compound can lead to self-association and precipitation.1. Improve dissolution: Dissolve the crude peptide in a minimal amount of organic solvent like DMSO or DMF before adding an aqueous solution for purification. The use of "magic mixtures" (DCM/DMF/NMP) during synthesis can also help.[6][7]
Racemization of amino acid residues 1. Over-activation during coupling: Certain coupling reagents and prolonged activation times can lead to the loss of stereochemical integrity. 2. High reaction temperatures: Elevated temperatures used to overcome aggregation can increase the risk of racemization.1. Optimize coupling reagents: Use additives like OxymaPure® with DIC to suppress racemization. Avoid excessive pre-activation times. 2. Careful temperature control: If heating is necessary, use it judiciously and for the minimum time required to achieve complete coupling.[1][8]
Difficulty in scaling up the synthesis 1. Inconsistent reaction conditions: Mixing and heat transfer can be less efficient in larger reaction vessels. 2. Increased aggregation: Higher concentrations of the peptide on the resin can exacerbate aggregation issues.1. Process optimization: Ensure efficient mixing and consistent temperature control throughout the larger reaction vessel. 2. Lower resin loading: Use a resin with a lower substitution level to increase the distance between growing peptide chains, thereby reducing intermolecular aggregation.[5][7]

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a "difficult" peptide to synthesize?

A1: While it is a short peptide, the presence of multiple hydrophobic residues (Alanine and Leucine) can lead to challenges, particularly on a larger scale. The primary difficulty is the potential for on-resin aggregation, where the peptide chains interact with each other, leading to incomplete coupling and deprotection steps.[7]

Q2: What is the best coupling reagent for the synthesis of this compound?

A2: For hydrophobic peptides like this compound, uronium-based coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred due to their high reactivity and efficiency.[1] HBTU is also a viable option, though HATU generally provides better results for challenging sequences. The use of a carbodiimide (B86325) like DIC in conjunction with an additive such as OxymaPure® is a good strategy to minimize racemization.

Q3: How can I monitor the completion of the coupling and deprotection steps?

A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates that the reaction is incomplete. After the Fmoc deprotection step, a positive Kaiser test confirms the successful removal of the Fmoc group, revealing the free amine for the next coupling cycle.

Q4: What type of resin is recommended for the solid-phase synthesis of this compound?

A4: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, a Wang resin or a 2-Chlorotrityl chloride resin is suitable. For a C-terminal amide, a Rink Amide resin should be used. For hydrophobic peptides, using a resin with good swelling properties in the chosen synthesis solvent is crucial for good reaction kinetics. Polystyrene-based resins are generally effective for hydrophobic peptides.[7]

Q5: What are the key considerations when scaling up the synthesis of this compound?

A5: When scaling up, it is important to ensure consistent and efficient mixing, as well as uniform temperature distribution throughout the larger reaction vessel. The increased concentration of peptide on the resin can lead to greater aggregation, so using a resin with a lower loading capacity may be beneficial. It is also advisable to perform a small-scale pilot synthesis to identify and address any potential issues before committing to a large-scale production run.[5]

Quantitative Data

The following table presents illustrative data on the performance of different coupling reagents in the synthesis of a "difficult" hydrophobic decapeptide, the acyl carrier protein (ACP) fragment 65-74. While not specific to this compound, this data provides a useful comparison of the efficiency of these reagents in a challenging context.

Coupling Reagent Crude Purity (%) Yield (%) Key Observations Citation
HATU>90HighGenerally faster reaction times and fewer deletion products. Recommended for difficult sequences.[1]
HBTU70-85GoodEffective for many sequences, but may be less efficient than HATU for hydrophobic peptides.[1]
DIC/OxymaPure®80-90GoodLower risk of racemization compared to some uronium salts. A cost-effective option with good performance.[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of H-Ala-Leu-Ala-Leu-OH using a Wang resin.

  • Resin Preparation:

    • Swell 1 g of Fmoc-Leu-Wang resin (substitution ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times).

    • Perform a Kaiser test to confirm the presence of free amines.

  • Amino Acid Coupling (Alanine):

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HATU (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the absence of free amines (negative result). If the test is positive, repeat the coupling step.

  • Repeat Cycles:

    • Repeat steps 2 and 3 for the coupling of Fmoc-Leu-OH and subsequently Fmoc-Ala-OH.

  • Final Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol provides a general method for the purification of the crude this compound peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as DMSO, and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC Conditions:

    • Column: A preparative C18 reversed-phase column (e.g., 19 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined analytically first.

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 19 mm ID column).

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

Experimental Workflow for this compound Synthesis

SPPS_Workflow Solid-Phase Synthesis Workflow for this compound Resin Fmoc-Leu-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling_Ala1 Couple Fmoc-Ala-OH (HATU/DIPEA) Wash1->Coupling_Ala1 Wash2 Wash Coupling_Ala1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Coupling_Leu Couple Fmoc-Leu-OH Wash3->Coupling_Leu Wash4 Wash Coupling_Leu->Wash4 Deprotection3 Fmoc Deprotection Wash4->Deprotection3 Wash5 Wash Deprotection3->Wash5 Coupling_Ala2 Couple Fmoc-Ala-OH Wash5->Coupling_Ala2 Wash6 Wash Coupling_Ala2->Wash6 Final_Deprotection Final Fmoc Deprotection Wash6->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Final_Peptide Pure this compound Purification->Final_Peptide

Caption: A flowchart illustrating the solid-phase synthesis of this compound.

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Coupling Troubleshooting Incomplete Coupling Start Kaiser Test Positive after Coupling Recouple Perform a second coupling Start->Recouple Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents After Recoupling Recouple->Start Still Positive Success Kaiser Test Negative Recouple->Success Negative Change_Reagent Switch to a stronger coupling reagent (e.g., HATU) Check_Reagents->Change_Reagent Increase_Time_Temp Increase coupling time or temperature Change_Reagent->Increase_Time_Temp Check_Aggregation Assess for on-resin aggregation Increase_Time_Temp->Check_Aggregation Aggregation_Solutions Use aggregation-disrupting solvents (NMP, DMSO) or microwave synthesis Check_Aggregation->Aggregation_Solutions Aggregation_Solutions->Success

Caption: A decision tree for troubleshooting incomplete coupling reactions.

References

Validation & Comparative

A Comparative Guide to Validating the Ala-Leu-Ala-Leu Sequence: Tandem Mass Spectrometry vs. Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a peptide's amino acid sequence is a critical step in ensuring the identity, purity, and function of a therapeutic or research compound. This guide provides an objective comparison of two primary methods for sequencing the tetrapeptide Ala-Leu-Ala-Leu: high-throughput tandem mass spectrometry (MS/MS) and the classic Edman degradation.

This comparison will delve into the experimental protocols, present quantitative data for each technique, and offer a clear guide to selecting the most appropriate method for your research needs. We will explore the strengths and limitations of each approach, supported by the expected experimental outcomes for the this compound sequence.

Performance Comparison: Tandem Mass Spectrometry vs. Edman Degradation

The choice between tandem mass spectrometry and Edman degradation for peptide sequencing often depends on the specific experimental goals, sample complexity, and desired throughput. Below is a summary of the key performance metrics for each technique when applied to the validation of the this compound sequence.

FeatureTandem Mass Spectrometry (MS/MS)Edman Degradation
Principle Measures mass-to-charge ratio of peptide fragments.Sequential chemical cleavage of N-terminal amino acids.
Throughput High; suitable for analyzing multiple samples.Low; a sequential, time-consuming process.[1]
Sample Requirement Low (picomole to femtomole range).[2]Higher (10-100 picomoles).[3]
Sequence Coverage Typically provides full sequence coverage for short peptides.Provides sequential N-terminal sequence.
Confidence in N-terminal sequence Inferred from fragment ions.High, direct identification of the N-terminal residue.[4]
Data Output Mass spectrum with fragment ion masses (b and y ions).Sequential identification of PTH-amino acids by chromatography.
Limitations Cannot distinguish between isobaric amino acids (e.g., Leucine and Isoleucine) without specialized techniques.[5]Ineffective if the N-terminus is chemically blocked; limited to shorter peptides (typically < 50-60 residues).[3]
Quantitative Aspect Relative abundance of fragment ions.Can be quantitative with an estimated yield of at least 75% for the entire reaction.[6] Modern automated sequencers can achieve over 99% efficiency per cycle.[3]

Expected Quantitative Data for this compound Sequencing

Tandem Mass Spectrometry: Predicted b and y Ion Series

In a typical collision-induced dissociation (CID) tandem mass spectrometry experiment, the this compound peptide (molecular weight: 386.5 g/mol ) is expected to fragment at the peptide bonds, generating a series of b and y ions. The masses of these ions are used to deduce the peptide sequence. The table below lists the predicted monoisotopic masses for the singly charged b and y ions of this compound.

Ion TypeSequencePredicted m/z
b1A72.04
b2AL185.13
b3ALA256.17
y1L132.09
y2AL203.13
y3LAL316.21
Edman Degradation: Expected Cumulative Yield

Edman degradation proceeds with a high degree of efficiency for each cycle. Assuming a conservative single-cycle efficiency of 95%, the expected cumulative yield of the phenylthiohydantoin (PTH)-amino acid derivative for each step of sequencing this compound is presented below. This demonstrates the gradual decrease in the amount of peptide available for sequencing in subsequent cycles.

CycleAmino AcidSingle Cycle YieldCumulative Yield
1Alanine (A)95.0%95.0%
2Leucine (L)95.0%90.3%
3Alanine (A)95.0%85.7%
4Leucine (L)95.0%81.5%

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) for this compound

This protocol outlines a general procedure for the analysis of a synthetic peptide like this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the synthetic this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration suitable for LC-MS/MS analysis (e.g., 10 pmol/µL).

2. Liquid Chromatography (LC) Separation:

  • Column: A C18 reversed-phase column is typically used for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) is used to elute the peptide.

  • Flow Rate: A typical flow rate is 200-300 µL/min.

  • Injection Volume: 5-10 µL of the prepared sample.

3. Mass Spectrometry (MS) and MS/MS Analysis:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.

  • MS1 Scan: A full scan is performed to detect the precursor ion of this compound (expected m/z for [M+H]⁺ ≈ 387.26).

  • MS/MS Scan: The precursor ion corresponding to this compound is selected for fragmentation using collision-induced dissociation (CID). The resulting fragment ions (b and y ions) are analyzed in the second stage of the mass spectrometer.

  • Data Analysis: The acquired MS/MS spectrum is analyzed to identify the fragment ions. The mass differences between the peaks in the y-ion series and b-ion series are used to confirm the amino acid sequence.

Edman Degradation for this compound

This protocol describes the manual steps involved in Edman degradation for sequencing the tetrapeptide this compound. Automated sequencers perform these steps in a controlled environment.

1. Coupling:

  • The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (e.g., pH 8-9) to form a phenylthiocarbamoyl (PTC)-peptide.[2]

2. Cleavage:

  • The PTC-peptide is treated with an anhydrous acid, typically trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as a thiazolinone derivative.[7]

3. Conversion:

  • The thiazolinone-amino acid derivative is selectively extracted with an organic solvent and then treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH)-amino acid derivative.

4. Identification:

  • The PTH-amino acid is identified using a chromatographic method, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.

5. Repetition:

  • The remaining peptide (now shortened by one amino acid) is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated for all four residues of this compound.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Tandem_Mass_Spectrometry_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Peptide_Sample This compound Sample LC_Column C18 Column Peptide_Sample->LC_Column Injection Separated_Peptide Separated Peptide LC_Column->Separated_Peptide Elution ESI Electrospray Ionization Separated_Peptide->ESI MS1 MS1: Precursor Ion Selection (m/z of this compound) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Spectrum Mass Spectrum (b and y ions) MS2->Spectrum Sequence_Validation Sequence Validation Spectrum->Sequence_Validation

Tandem Mass Spectrometry (MS/MS) workflow for this compound validation.

Edman_Degradation_Workflow cluster_Cycle1 Cycle 1: Identify Ala cluster_Cycle2 Cycle 2: Identify Leu cluster_Cycle3 Cycle 3: Identify Ala cluster_Cycle4 Cycle 4: Identify Leu Peptide This compound Coupling1 1. Coupling with PITC Peptide->Coupling1 Cleavage1 2. Cleavage with TFA Coupling1->Cleavage1 Conversion1 3. Conversion to PTH-Ala Cleavage1->Conversion1 Remaining_Peptide1 Leu-Ala-Leu Cleavage1->Remaining_Peptide1 Identification1 4. HPLC Identification Conversion1->Identification1 Coupling2 1. Coupling with PITC Remaining_Peptide1->Coupling2 Cleavage2 2. Cleavage with TFA Coupling2->Cleavage2 Conversion2 3. Conversion to PTH-Leu Cleavage2->Conversion2 Remaining_Peptide2 Ala-Leu Cleavage2->Remaining_Peptide2 Identification2 4. HPLC Identification Conversion2->Identification2 Coupling3 1. Coupling with PITC Remaining_Peptide2->Coupling3 Cleavage3 2. Cleavage with TFA Coupling3->Cleavage3 Conversion3 3. Conversion to PTH-Ala Cleavage3->Conversion3 Remaining_Peptide3 Leu Cleavage3->Remaining_Peptide3 Identification3 4. HPLC Identification Conversion3->Identification3 Coupling4 1. Coupling with PITC Remaining_Peptide3->Coupling4 Cleavage4 2. Cleavage with TFA Coupling4->Cleavage4 Conversion4 3. Conversion to PTH-Leu Cleavage4->Conversion4 Identification4 4. HPLC Identification Conversion4->Identification4

Sequential workflow of Edman degradation for the this compound peptide.

References

A Comparative Guide to Ala-Leu-Ala-Leu and Val-Cit Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. The stability of this linker in systemic circulation and its selective cleavage within the target tumor cell are paramount for a wide therapeutic window. This guide provides an objective comparison of two protease-cleavable peptide linkers: the tetrapeptide Ala-Leu-Ala-Leu and the widely used dipeptide Val-Cit.

Introduction to Peptide Linkers in ADCs

Peptide linkers are designed to be stable in the bloodstream and selectively cleaved by proteases, such as cathepsins, that are highly active in the lysosomal compartments of cancer cells.[1] This targeted release mechanism minimizes off-target toxicity and enhances the delivery of the cytotoxic payload to the tumor. The Val-Cit linker is a well-established and clinically validated dipeptide linker, while tetrapeptide linkers are emerging as alternatives with potentially improved stability profiles.[2]

Comparative Analysis of this compound and Val-Cit Linkers

The stability and cleavage characteristics of a peptide linker are influenced by its amino acid sequence, length, and hydrophobicity. While extensive data is available for the Val-Cit linker, information on the this compound linker is less prevalent in the public domain. However, based on general principles of peptide chemistry and available research, a comparative analysis can be made.

Valine-Citrulline (Val-Cit) Linker:

The Val-Cit dipeptide is the most utilized cleavable linker in approved and clinical-stage ADCs.[3] It is recognized and cleaved by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[4] This cleavage occurs between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, leading to the release of the active drug.[4]

Alanine-Leucine-Alanine-Leucine (this compound) Linker:

The this compound tetrapeptide is a less common but promising linker. As a tetrapeptide, it is generally expected to exhibit greater stability in circulation compared to dipeptide linkers.[2] Research indicates that the this compound sequence is also susceptible to cleavage by Cathepsin B, suggesting a similar lysosomal release mechanism to the Val-Cit linker.[5]

Data Presentation

The following table summarizes the key characteristics and performance metrics of the this compound and Val-Cit linkers. It is important to note that while quantitative data for Val-Cit is well-documented, the data for this compound is more qualitative and inferred from the behavior of tetrapeptide linkers in general.

FeatureThis compound LinkerVal-Cit Linker
Linker Type TetrapeptideDipeptide
Primary Cleavage Enzyme Cathepsin B[5]Cathepsin B, L, S, and K[2]
Plasma Stability (Human) Expected to be high (as a tetrapeptide)Generally stable[1]
Plasma Stability (Mouse) Not widely reported, but tetrapeptides are generally more stable than dipeptides.Unstable due to cleavage by carboxylesterase 1C (Ces1c)[1]
Lysosomal Processing Susceptible to cleavage by Cathepsin B[5]Efficiently cleaved by lysosomal proteases[4]
Hydrophobicity Higher due to two leucine (B10760876) and two alanine (B10760859) residues.Lower compared to this compound.
Bystander Effect Dependent on the membrane permeability of the released payload.Can mediate a bystander effect with membrane-permeable payloads.
Clinical Precedent LimitedExtensive (e.g., Adcetris®, Polivy®)[3]

Experimental Protocols

To empirically determine and compare the stability of this compound and Val-Cit linkers, the following experimental protocols are typically employed.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in human and mouse plasma.

Methodology:

  • ADC Incubation: The ADC is incubated in human and mouse plasma at 37°C at a predetermined concentration (e.g., 100 µg/mL).

  • Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Processing:

    • For intact ADC analysis (ELISA): Plasma samples are stored at -80°C until analysis.

    • For free payload analysis (LC-MS/MS): Proteins in the plasma aliquots are precipitated by adding a threefold excess of cold acetonitrile (B52724). The samples are then centrifuged, and the supernatant containing the released payload is collected.

  • Quantification:

    • Intact ADC (ELISA): An enzyme-linked immunosorbent assay is used to quantify the concentration of the intact ADC over time. This involves capturing the ADC with an anti-idiotype antibody and detecting it with an antibody conjugated to an enzyme that recognizes the payload.

    • Free Payload (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is used to quantify the concentration of the released payload in the supernatant.

  • Data Analysis: The percentage of intact ADC remaining or the percentage of payload released is plotted against time to determine the linker's stability.

Lysosomal Stability/Cleavage Assay

Objective: To evaluate the efficiency of linker cleavage and payload release in a simulated lysosomal environment.

Methodology:

  • Lysosome Isolation: Lysosomes are isolated from a relevant cancer cell line (e.g., one that overexpresses the target antigen) through differential centrifugation.

  • ADC Incubation: The ADC is incubated with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching and Sample Preparation: The enzymatic reaction is stopped by adding a quenching solution (e.g., acetonitrile with an internal standard). The samples are then centrifuged to pellet the protein debris.

  • Quantification (LC-MS/MS): The supernatant, containing the released payload, is analyzed by LC-MS/MS to quantify the amount of cleavage over time.

  • Data Analysis: The concentration of the released payload is plotted against time to determine the rate and extent of lysosomal cleavage.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_internalization Cellular Internalization & Trafficking cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Stable Stable Linker (Minimal Payload Release) ADC->Stable High Plasma Stability Binding ADC binds to cell surface antigen ADC->Binding TargetCell Target Cancer Cell (Antigen-Positive) BystanderCell Bystander Cancer Cell (Antigen-Negative) Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) High Cathepsin Activity Endosome->Lysosome Cleavage Linker Cleavage by Cathepsins Lysosome->Cleavage PayloadRelease Active Payload Released Cleavage->PayloadRelease CellDeath Apoptosis of Target Cell PayloadRelease->CellDeath BystanderEffect Payload diffuses to Bystander Cell PayloadRelease->BystanderEffect BystanderDeath Apoptosis of Bystander Cell BystanderEffect->BystanderDeath

Caption: General mechanism of action for an ADC with a protease-cleavable linker.

Experimental_Workflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Cleavage Assay P_Start Incubate ADC in Plasma (37°C) P_Sample Collect Aliquots (Time Points) P_Start->P_Sample P_Process_ELISA ELISA for Intact ADC P_Sample->P_Process_ELISA P_Process_LCMS Protein Precipitation & LC-MS/MS for Free Payload P_Sample->P_Process_LCMS L_Start Incubate ADC with Isolated Lysosomes (pH 4.5-5.0, 37°C) L_Sample Collect Aliquots (Time Points) L_Start->L_Sample L_Process Quench Reaction & LC-MS/MS for Free Payload L_Sample->L_Process

Caption: Workflow for in vitro stability and cleavage assays of ADC linkers.

Conclusion

The choice between an this compound and a Val-Cit linker for an ADC depends on the specific therapeutic application and the desired pharmacokinetic profile. The Val-Cit linker is a well-characterized and clinically validated option that offers reliable lysosomal cleavage. However, its instability in mouse plasma can pose challenges for preclinical evaluation.

The this compound linker, as a tetrapeptide, is predicted to offer enhanced plasma stability, which could translate to a better safety profile and a wider therapeutic window. The finding that it is also a substrate for Cathepsin B suggests it can maintain the desired mechanism of targeted payload release within the lysosome. Further head-to-head experimental studies are warranted to provide quantitative data on the relative stability and cleavage kinetics of the this compound linker compared to the Val-Cit linker to fully elucidate its potential advantages in ADC development.

References

Comparative Efficacy of Ala-Leu-Ala-Leu and Val-Ala Linkers in Drug Release: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a comparative analysis of the Ala-Leu-Ala-Leu tetrapeptide and Val-Ala dipeptide linkers, focusing on their roles in drug release. Due to a scarcity of direct comparative studies, this guide synthesizes available data on the Val-Ala linker and contrasts it with the general characteristics of tetrapeptide linkers, with specific data on this compound being limited in the public domain.

Introduction to Peptide Linkers in ADCs

Peptide linkers are a cornerstone of modern ADC design, offering a balance between stability in systemic circulation and controlled release of the cytotoxic payload within the target cancer cell.[] These linkers are typically designed to be cleaved by proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.[][3] The amino acid sequence of the linker dictates its susceptibility to enzymatic cleavage, its hydrophobicity, and its overall impact on the physicochemical properties of the ADC.[4]

The Val-Ala dipeptide is a well-established and widely used linker in several clinically advanced and approved ADCs.[4][5] In contrast, the this compound tetrapeptide represents a less common but potentially advantageous longer peptide sequence. This guide will delve into the known characteristics of the Val-Ala linker and provide a framework for considering the potential attributes of the this compound linker based on general principles of tetrapeptide linkers.

Val-Ala Dipeptide Linker: A Profile

The Val-Ala dipeptide linker has gained prominence in ADC development, often as an alternative to the more traditional Val-Cit (valine-citrulline) linker. Its key features include:

  • Enzymatic Cleavage: The Val-Ala linker is primarily cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[][3] Upon internalization of the ADC into the target cell, the linker is hydrolyzed, leading to the release of the cytotoxic payload.

  • Physicochemical Properties: Compared to the Val-Cit linker, the Val-Ala linker is generally considered to be less hydrophobic.[] This lower hydrophobicity can be advantageous in reducing the propensity for ADC aggregation, especially when working with high drug-to-antibody ratios (DARs).[] Reduced aggregation is crucial for maintaining the solubility, stability, and overall manufacturability of the ADC.[4]

  • Stability: The Val-Ala linker demonstrates good stability in systemic circulation, minimizing the premature release of the cytotoxic payload that could lead to off-target toxicity.[5] However, like other valine-containing dipeptide linkers, it can be susceptible to cleavage by certain plasma enzymes, such as carboxylesterase 1C in rodents, which can complicate preclinical evaluation.[6]

This compound Tetrapeptide Linker: A Prospective Analysis

  • Potential for Enhanced Stability: Tetrapeptide linkers are generally considered to offer greater stability in circulation compared to their dipeptide counterparts.[] The longer peptide sequence may provide a less accessible cleavage site for plasma proteases, potentially leading to a longer half-life of the intact ADC and reduced off-target toxicity.

  • Enzymatic Cleavage Profile: The specific cleavage profile of the this compound linker would depend on its susceptibility to various proteases. The presence of leucine (B10760876) and alanine (B10760859) residues suggests potential cleavage by elastase-like proteases or other endopeptidases found within the lysosome. A detailed enzymatic screening would be necessary to determine the precise cleavage kinetics and the responsible proteases.

  • Impact on Physicochemical Properties: The hydrophobicity of the this compound linker would be influenced by its amino acid composition. A thorough evaluation of its impact on ADC aggregation and solubility would be required.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative data for the this compound linker, the following table provides a summary of the known properties of the Val-Ala linker and the projected properties of a generic tetrapeptide linker, which can serve as a proxy for considering the this compound linker.

FeatureVal-Ala Dipeptide LinkerThis compound Tetrapeptide Linker (Projected)
Primary Cleavage Enzyme Cathepsin B[][3]Lysosomal proteases (e.g., cathepsins, legumain, etc., specific profile requires experimental determination)
Plasma Stability Good, but potential for cleavage by rodent carboxylesterases[6]Potentially higher than dipeptide linkers, leading to longer ADC half-life[]
Hydrophobicity Lower than Val-Cit, leading to reduced aggregation[]Dependent on specific amino acid sequence, requires experimental evaluation
Drug-to-Antibody Ratio (DAR) Can achieve high DARs with limited aggregation[]Potentially allows for high DARs, but impact on aggregation needs to be assessed
Known Clinical Use Used in approved ADCs (e.g., Loncastuximab tesirine)[]Not currently used in any approved ADCs

Experimental Protocols

To facilitate further research and a direct comparison of these linkers, the following experimental protocols are provided as a general guide.

Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma.

Methodology:

  • Incubate the ADC (with either the Val-Ala or this compound linker) in human and rodent (e.g., mouse, rat) plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Analyze the samples using an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of intact ADC remaining. The ELISA should be designed to detect the antibody-linker-drug conjugate.

  • Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the degradation of the ADC and the appearance of released payload.

  • Calculate the half-life (t1/2) of the ADC in plasma.

Lysosomal Stability and Drug Release Assay

Objective: To evaluate the cleavage of the linker and the release of the cytotoxic payload in a lysosomal environment.

Methodology:

  • Isolate lysosomes from a relevant cancer cell line.

  • Incubate the ADC with the isolated lysosomes at 37°C and a pH representative of the lysosomal environment (e.g., pH 4.5-5.0).

  • Collect samples at different time intervals.

  • Analyze the samples by high-performance liquid chromatography (HPLC) or LC-MS to quantify the amount of released payload.

  • Determine the rate of drug release for each linker.

In Vitro Cytotoxicity Assay

Objective: To assess the potency of the ADC in killing target cancer cells.

Methodology:

  • Culture a cancer cell line that overexpresses the target antigen for the ADC's antibody.

  • Treat the cells with serial dilutions of the ADC containing either the Val-Ala or this compound linker.

  • Include control groups treated with the unconjugated antibody and the free cytotoxic drug.

  • After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each ADC to determine its cytotoxic potency.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow_ADC_Evaluation cluster_synthesis ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Val_Ala ADC (Val-Ala Linker) Plasma_Stability Plasma Stability Assay ADC_Val_Ala->Plasma_Stability Lysosomal_Cleavage Lysosomal Cleavage Assay ADC_Val_Ala->Lysosomal_Cleavage Cytotoxicity Cytotoxicity Assay ADC_Val_Ala->Cytotoxicity ADC_ALAL ADC (this compound Linker) ADC_ALAL->Plasma_Stability ADC_ALAL->Lysosomal_Cleavage ADC_ALAL->Cytotoxicity Pharmacokinetics Pharmacokinetics (PK) Studies Plasma_Stability->Pharmacokinetics Efficacy Antitumor Efficacy (Xenograft Model) Lysosomal_Cleavage->Efficacy Cytotoxicity->Efficacy ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Endosome Endosome ADC->Endosome Internalization Tumor_Cell Tumor Cell Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Drug Release Cell_Death Cell Death Payload->Cell_Death Induces Apoptosis

References

A Head-to-Head Comparison of Peptidase-Cleavable Linkers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapies, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the potent payload. Peptidase-cleavable linkers are a cornerstone of modern ADC design, engineered to be stable in systemic circulation and to release the cytotoxic drug specifically in the tumor microenvironment or within cancer cells, where certain proteases are overexpressed. This guide provides an objective, data-driven comparison of the performance of different peptidase-cleavable linkers, supported by experimental data and detailed methodologies to aid in the rational design and selection of linkers for next-generation targeted therapeutics.

Mechanisms of Action: A Diverse Arsenal of Proteolytic Triggers

Peptidase-cleavable linkers exploit the aberrant expression of proteases in and around tumor cells. The most prominent classes of these linkers are designed to be substrates for lysosomal proteases like cathepsins, matrix metalloproteinases (MMPs) abundant in the tumor stroma, caspases involved in apoptosis, and the urokinase plasminogen activator (uPA) system implicated in tumor invasion and metastasis.

Cathepsin B-Cleavable Linkers

Cathepsin B is a lysosomal cysteine protease frequently overexpressed in various cancer types.[1][2] Linkers incorporating dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are the most clinically advanced and widely used cathepsin B substrates.[][4] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating a self-immolative cascade that liberates the active payload.[2][5]

Matrix Metalloproteinase (MMP)-Cleavable Linkers

MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix and are often upregulated in the tumor microenvironment.[6] This overexpression can be harnessed to achieve extracellular drug release, which can be advantageous for targeting the tumor stroma or inducing a bystander effect. Typical MMP-cleavable sequences include peptides like Pro-Leu-Gly-Leu (PLGL).[7]

Caspase-Cleavable Linkers

Caspases are a family of cysteine proteases that play an essential role in the apoptotic cascade. Linkers containing caspase substrate sequences, such as Asp-Glu-Val-Asp (DEVD) for caspase-3, are designed to release the payload as a consequence of apoptosis.[8][9] This strategy can create a positive feedback loop, where initial cell killing triggers further drug release, amplifying the therapeutic effect and enhancing the bystander killing of neighboring tumor cells.[8][10]

Urokinase Plasminogen Activator (uPA)-Cleavable Linkers

The uPA system is involved in fibrinolysis and extracellular matrix degradation and is often overexpressed in malignant tumors, correlating with poor prognosis.[11][12] Linkers designed to be cleaved by uPA can enable targeted drug release in the tumor microenvironment, disrupting tumor growth and metastasis.[11][13]

Quantitative Data Presentation

The following tables summarize key quantitative data for the performance of different peptidase-cleavable linkers, compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, payloads, and antibody formats.

Table 1: Plasma Stability of Peptidase-Cleavable Linkers

Linker TypeSpecific Linker SequenceHalf-life in Human PlasmaHalf-life in Mouse/Rat PlasmaKey Considerations
Cathepsin B Valine-Citrulline (Val-Cit)Highly stable (>7 days)Less stable due to carboxylesterase (Ces1c) activityA well-established and stable linker in human plasma, but preclinical evaluation in rodents can be challenging.[14][15]
Valine-Alanine (Val-Ala)Highly stable (>7 days)More stable than Val-CitOffers comparable stability to Val-Cit in human plasma with potentially improved hydrophilicity, reducing aggregation.[4][16]
Gly-Gly-Phe-Gly (GGFG)Highly stableStableUsed in the approved ADC, Enhertu, demonstrating excellent plasma stability.[]
MMP Pro-Leu-Gly-Leu (PLGL)VariableVariableStability can be modulated by the surrounding peptide sequence and conjugation chemistry.
Caspase Asp-Glu-Val-Asp (DEVD)Generally stableStableDesigned for intracellular cleavage post-apoptosis induction; extracellular stability is crucial.[8]
uPA Alanine-Alanine-ArginineStableStableDesigned for extracellular cleavage in the tumor microenvironment.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Peptidase-Cleavable Linkers

Linker TypeSpecific LinkerPayloadTarget AntigenCell LineIC50 (nM)
Cathepsin B Val-CitMMAECD30L540cy~1
Val-AlaMMAEHER2SK-BR-3~1-10
GGFGDXdHER2NCI-N87~1
MMP PLGLAGDoxorubicin-HT-1080~100-500
Caspase DEVDPNU-159682HER2BT-474~0.1-1
uPA Pro-Arg-Ser-SerMelittinIntegrin αvβ3A549~10-50

Mandatory Visualization

Signaling Pathway: General Mechanism of Peptidase-Cleavable Linker Action

Peptidase_Cleavable_Linker_Mechanism General Mechanism of Peptidase-Cleavable Linker Action cluster_circulation Systemic Circulation (Stable) cluster_tumor Tumor Microenvironment / Target Cell ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cancer Cell ADC->TargetCell 1. Targeting Internalization Internalization (for intracellular cleavage) TargetCell->Internalization 2. Binding & Lysosome Lysosome/ Endosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Peptidase Cleavage Apoptosis Apoptosis PayloadRelease->Apoptosis 5. Cytotoxicity BystanderCell Neighboring Cancer Cell PayloadRelease->BystanderCell Bystander Effect

Caption: General mechanism of action for peptidase-cleavable linkers in ADCs.

Experimental Workflow: In Vitro Plasma Stability Assay

Plasma_Stability_Workflow Experimental Workflow for In Vitro Plasma Stability Assay Start Start: ADC Sample Incubation Incubate ADC in Human/Animal Plasma at 37°C Start->Incubation TimePoints Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168h) Incubation->TimePoints Quench Quench Reaction (e.g., add cold PBS) TimePoints->Quench Extraction Extract ADC and/or Released Payload Quench->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Intact ADC (DAR) and/or Free Payload Analysis->Quantification HalfLife Calculate Plasma Half-life (t1/2) Quantification->HalfLife

Caption: A typical experimental workflow for assessing the in vitro plasma stability of an ADC.

Experimental Protocols

In Vitro Enzymatic Cleavage Assay (Cathepsin B)

This protocol outlines a method to determine the rate of payload release from an ADC upon incubation with purified cathepsin B.

Materials:

  • ADC with a cathepsin B-cleavable linker (e.g., Val-Cit)

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Activate the recombinant cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate the reaction by adding the activated cathepsin B to the ADC solution. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the initial rate of cleavage.

In Vitro Plasma Stability Assay

This protocol describes a method to evaluate the stability of an ADC in plasma.[17][18][19]

Materials:

  • ADC of interest

  • Human or animal (e.g., rat, mouse) plasma

  • Phosphate-buffered saline (PBS)

  • Protein A/G magnetic beads (for ADC capture)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C at a defined concentration.

  • At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately quench the samples by placing them on ice or by adding a quenching buffer.

  • To measure the remaining intact ADC (drug-to-antibody ratio, DAR), capture the ADC from the plasma sample using Protein A or Protein G magnetic beads.

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the ADC from the beads using the elution buffer.

  • Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage and payload release.

  • To measure the released payload, precipitate the proteins from the plasma aliquots (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.

  • Calculate the percentage of intact ADC remaining or the amount of free payload at each time point to determine the plasma half-life of the ADC.

Conclusion

The selection of a peptidase-cleavable linker is a critical decision in the design of targeted drug delivery systems. Cathepsin B-cleavable linkers, particularly Val-Cit and Val-Ala, are well-established and demonstrate a good balance of plasma stability and efficient intracellular drug release. MMP-, caspase-, and uPA-cleavable linkers offer alternative strategies for tumor-specific payload delivery, each with unique advantages and applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and comparative evaluation of these linkers, ultimately contributing to the development of more effective and safer targeted therapies.

References

Conformational Landscapes: A Comparative Analysis of Ala-Leu-Ala-Leu and Other Tetrapeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrapeptide Conformational Dynamics Supported by Experimental and Computational Data.

The conformational flexibility of short peptides is a critical determinant of their biological activity and a key consideration in peptidomemetic drug design. Understanding the accessible conformational states and the transitions between them is paramount for predicting molecular interactions and optimizing therapeutic potential. This guide provides a detailed comparative analysis of the conformational landscape of the tetrapeptide Ala-Leu-Ala-Leu (ALAL) against other well-studied tetrapeptides, with a particular focus on the homo-tetrapeptide of Alanine (Ala-Ala-Ala-Ala or Ala4).

Executive Summary

This guide synthesizes experimental and computational data to illuminate the conformational preferences of this compound in comparison to other tetrapeptides. Through a detailed examination of data from molecular dynamics (MD) simulations, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD), we highlight the influence of side-chain hydrophobicity and steric bulk on the accessible secondary structures. Our findings indicate that while this compound exhibits a dynamic equilibrium of conformations, it shows a propensity for extended and turn-like structures, influenced by the bulky, hydrophobic leucine (B10760876) residues. This contrasts with the conformational landscape of tetra-alanine, which more readily explores helical and polyproline II (PPII) type structures.

Comparative Conformational Analysis: this compound vs. Ala-Ala-Ala-Ala

The conformational landscape of a peptide is dictated by the intricate interplay of backbone dihedral angles (φ and ψ), side-chain interactions, and solvent effects. To provide a quantitative comparison, we summarize data from first-principles molecular dynamics simulations for this compound and extensive molecular dynamics simulations for tetra-alanine.

Table 1: Comparative Analysis of Conformational Parameters
ParameterThis compound (Computational)Tetra-Alanine (Computational)Key Observations
Predominant Conformations Extended β-strand, β-turn, and random coil conformations in dynamic equilibrium.α-helix, β-sheet, and Polyproline II (PPII) conformations are significantly populated.The bulky leucine side chains in ALAL may sterically hinder the formation of stable helical structures favored by alanine.
Secondary Structure Population (Representative) Data not explicitly available in terms of percentage. Analysis of hydrogen bonding patterns suggests transient turn and extended structures.[1][2]α-helix: ~15-25%, β-sheet: ~20-30%, PPII: ~40-50% (Force field dependent).Tetra-alanine shows a clear preference for defined secondary structures, particularly the PPII conformation, which is a hallmark of unfolded peptides and proteins.
Key Dihedral Angles (φ, ψ) Characterized by a broad distribution in the β-region and turn regions of the Ramachandran plot.Populated regions in the Ramachandran plot correspond to canonical α-helical, β-sheet, and PPII basin.The Ramachandran plot of tetra-alanine shows distinct clusters of conformations, indicating more defined structural preferences compared to the more dispersed plot expected for ALAL.

Experimental and Computational Methodologies

A multi-faceted approach combining experimental spectroscopy and computational simulations is essential for a comprehensive understanding of peptide conformation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the solution-state three-dimensional structure and dynamics of the peptide.

  • Sample Preparation: The tetrapeptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or organic solvents like DMSO-d₆) to a concentration of 1-10 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR: To identify proton chemical shifts and coupling constants.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis:

    • Resonance assignment is performed to attribute each NMR signal to a specific proton in the peptide sequence.

    • ³J(HN, Hα) coupling constants are used to derive constraints on the φ dihedral angle.

    • NOE-derived distance restraints are used in computational structure calculation protocols (e.g., simulated annealing) to generate an ensemble of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy:

  • Objective: To estimate the secondary structure content of the peptide in solution.

  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer) at a concentration of 10-100 µM. The buffer should be transparent in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic signatures of different secondary structures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 200 nm.

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Computational Protocol: Molecular Dynamics (MD) Simulation
  • Objective: To simulate the dynamic behavior of the peptide in a solvent environment and explore its conformational landscape.

  • System Setup:

    • The initial 3D structure of the tetrapeptide is generated (e.g., as an extended chain).

    • The peptide is placed in a periodic box of explicit solvent molecules (e.g., water).

    • The system is neutralized by adding counter-ions if necessary.

  • Simulation:

    • The system is energy-minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble).

    • A production run of several nanoseconds to microseconds is performed to generate a trajectory of the peptide's motion.

  • Data Analysis:

    • The trajectory is analyzed to determine the time evolution of various structural parameters, including:

      • Root Mean Square Deviation (RMSD) to assess structural stability.

      • Dihedral angles (φ and ψ) to generate Ramachandran plots.

      • Secondary structure content over time.

      • Hydrogen bond analysis.

    • Clustering algorithms can be used to identify the most populated conformational states.

Visualizing Methodologies and Conformational Relationships

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (¹H, COSY, TOCSY, NOESY) Characterization->NMR CD Circular Dichroism (Far-UV) Characterization->CD MD Molecular Dynamics Simulation Characterization->MD Structure 3D Structure Ensemble NMR->Structure Secondary_Structure Secondary Structure % CD->Secondary_Structure MD->Structure MD->Secondary_Structure Conformational_Landscape Conformational Landscape MD->Conformational_Landscape Conformational_States Unfolded Unfolded Ensemble Alpha_Helix α-Helix Unfolded->Alpha_Helix Folding Beta_Sheet β-Sheet / Turn Unfolded->Beta_Sheet Folding PPII Polyproline II (PPII) Unfolded->PPII Local Preference Alpha_Helix->Unfolded Unfolding Alpha_Helix->Beta_Sheet Interconversion Beta_Sheet->Unfolded Unfolding Beta_Sheet->Alpha_Helix Interconversion PPII->Unfolded Conformational Fluctuation

References

Benchmarking the Enzymatic Cleavage Efficiency of Ala-Leu-Ala-Leu: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu) is a sequence of significant interest in bioconjugation and drug delivery. Its susceptibility to cleavage by specific proteases makes it an effective linker for antibody-drug conjugates (ADCs) and other targeted therapeutic systems. The controlled release of a payload is contingent on the efficient enzymatic hydrolysis of this linker within the target cell, typically in the lysosomal compartment. This guide provides a comparative analysis of the enzymatic cleavage of this compound and similar peptide sequences, supported by available experimental data and detailed protocols.

Comparative Analysis of Enzymatic Cleavage

The this compound sequence, rich in aliphatic amino acids, is a substrate for several classes of proteases. The efficiency of cleavage is dictated by the enzyme's substrate specificity and the kinetic parameters of the interaction. Below is a summary of quantitative data for enzymes known or predicted to cleave this or similar sequences.

Enzyme/Enzyme ClassSubstrateCleavage SiteKinetic Parameters (kcat/Km)Key Findings & Conditions
20S Proteasome Abz-Gly-Pro-Ala-Leu-Ala -NbaLeu-Ala13,000 M⁻¹s⁻¹The proteasome efficiently cleaves the Leu-Ala bond within this fluorogenic peptide substrate, indicating a strong preference for this motif.[1]
Lysosomal Hydrolases Albumin-Ala-Leu-Ala-Leu-DaunorubicinN/A (Full linker)Not Reported75% of the conjugated drug (Daunorubicin) was released after 10 hours of incubation with lysosomal enzymes, demonstrating the linker's lability in a lysosomal environment.[2]
Thermolysin General SubstratesX↓(Ile, Leu , Val, Ala , Met, Phe)Substrate DependentExhibits a strong preference for cleaving peptide bonds on the N-terminal side of large, hydrophobic residues like Leucine and Alanine.[3][4]
Lon Protease General SubstratesCleavage after Leu and Ala Substrate DependentMass spectrometry analysis shows that peptides generated by Lon protease frequently terminate with Leucine and Alanine residues.[5]
Human Neutrophil Elastase (hNE) General SubstratesCleavage after aliphatic amino acids (Ala , Val, Ile)Substrate DependenthNE displays a broad specificity for cleaving after small, aliphatic amino acids, making this compound a potential substrate.[6]

Experimental Protocols

Accurate benchmarking of cleavage efficiency requires standardized and reproducible experimental protocols. The following section details a general workflow for assessing the enzymatic cleavage of a peptide substrate like this compound using High-Performance Liquid Chromatography (HPLC).

General Protocol for Enzymatic Cleavage Assay

This protocol outlines the necessary steps to determine enzyme kinetics for peptide cleavage.

  • Reagent Preparation :

    • Substrate Stock Solution : Prepare a concentrated stock solution of the this compound peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final concentration should be determined based on the expected Km value.

    • Enzyme Stock Solution : Prepare a stock solution of the purified protease in an appropriate assay buffer. The concentration should be sufficient to elicit a measurable reaction rate.

    • Assay Buffer : Prepare the buffer in which the reaction will be carried out. The pH and ionic strength should be optimized for the specific enzyme being tested.

    • Quenching Solution : Prepare a solution to stop the enzymatic reaction at specific time points. A common choice is 10% Trifluoroacetic Acid (TFA).

  • Enzymatic Reaction :

    • Pre-warm the substrate solution and assay buffer to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a specific volume of the enzyme stock solution to the substrate solution. The final reaction volume should be consistent across all assays.

    • Incubate the reaction mixture at the optimal temperature for a defined period. It is crucial to operate within the initial velocity phase of the reaction, where less than 10-15% of the substrate is consumed.[7]

  • Time-Point Quenching :

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.

  • Product Quantification via HPLC :

    • Analyze the quenched samples using reverse-phase HPLC (RP-HPLC) to separate the uncleaved substrate from the cleavage products.[8]

    • A C18 column is typically suitable for peptide analysis.[8]

    • Use a gradient of acetonitrile (B52724) in water with 0.1% TFA as an ion-pairing agent for elution.[8]

    • Monitor the elution profile by measuring absorbance at 220 nm.

    • Quantify the peak areas corresponding to the substrate and products to determine the reaction rate.

  • Data Analysis :

    • Plot the product concentration against time to determine the initial reaction velocity (v₀).

    • Repeat the assay with varying substrate concentrations.

    • Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.[9]

G cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis prep_sub Prepare Substrate Stock Solution mix Mix Enzyme & Substrate in Assay Buffer prep_sub->mix prep_enz Prepare Enzyme Stock Solution prep_enz->mix prep_buf Prepare Assay & Quench Buffers incubate Incubate at Optimal Temperature mix->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Stop Reaction with Quenching Solution aliquot->quench hplc Separate Products by RP-HPLC quench->hplc quantify Quantify Peak Areas hplc->quantify kinetics Calculate Kinetic Parameters (Km, Vmax, kcat) quantify->kinetics

Fig 1. Standard experimental workflow for an enzyme kinetics assay.

Application in Targeted Drug Delivery

The this compound linker is frequently employed in the design of ADCs. The cleavage of this linker is a critical step in the mechanism of action, releasing the cytotoxic payload inside the targeted cancer cell. The process involves receptor-mediated endocytosis and trafficking to the lysosome, where proteases cleave the linker.

G cluster_cell Target Cell (e.g., Cancer Cell) receptor Cell Surface Receptor endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking cleavage 4. Protease Cleavage of Linker lysosome->cleavage drug_action Released Drug Induces Apoptosis adc Antibody-Drug Conjugate (with this compound linker) adc->receptor 1. Binding drug Payload cleavage->drug 5. Release drug->drug_action

References

In Vivo Showdown: A Comparative Analysis of Ala-Leu-Ala-Leu-Based Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of albumin-binding camptothecin (B557342) and doxorubicin (B1662922) prodrugs featuring the cathepsin B-cleavable Ala-Leu-Ala-Leu linker reveals distinct in vivo performance profiles. While the camptothecin prodrug demonstrates superior efficacy over its parent compound, the doxorubicin counterpart shows comparable activity to the free drug in preclinical cancer models.

Researchers in the field of drug delivery are continually exploring prodrug strategies to enhance the therapeutic index of potent cytotoxic agents. One promising approach involves the use of peptide linkers that are selectively cleaved by enzymes overexpressed in the tumor microenvironment. The tetrapeptide this compound (ALAL) has emerged as a key substrate for cathepsin B, a protease frequently upregulated in various cancers. This guide provides a comprehensive in vivo comparison of two albumin-binding prodrugs utilizing this ALAL linker: a camptothecin (CPT) derivative and a doxorubicin (DOXO) derivative.

Performance Snapshot: CPT vs. DOXO Prodrugs

The in vivo antitumor activity of the ALAL-based prodrugs was evaluated in well-established xenograft models of human cancer. The key findings are summarized below, highlighting the differential efficacy of the two conjugates.

Prodrug CandidateParent DrugIn Vivo ModelKey Efficacy FindingReference
EMC-Arg-Arg-Ala-Leu-Ala-Leu-Ala-CPTCamptothecinHT-29 Human Colon XenograftSuperior antitumor efficacy compared to free camptothecin.[1]
EMC-Arg-Arg-Ala-Leu-Ala-Leu-DOXODoxorubicinM-3366 Mamma Carcinoma XenograftAntitumor efficacy comparable to free doxorubicin at equimolar doses.[1]

Mechanism of Action: A Cathepsin B-Triggered Cascade

The selective activation of these this compound-based prodrugs hinges on the elevated activity of cathepsin B within the tumor microenvironment. Upon administration, the prodrugs are designed to bind to circulating albumin, which facilitates their accumulation in tumor tissues. In the acidic and enzyme-rich tumor milieu, cathepsin B recognizes and cleaves the this compound peptide linker, initiating the release of the active cytotoxic payload.

CathepsinB_Activation_Pathway cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment Prodrug ALAL-Prodrug Albumin Albumin Prodrug->Albumin Binding Albumin_Prodrug Albumin-Bound Prodrug Albumin->Albumin_Prodrug Tumor_Cell Tumor Cell Albumin_Prodrug->Tumor_Cell Accumulation Active_Drug Active Drug Albumin_Prodrug->Active_Drug CathepsinB Cathepsin B Tumor_Cell->CathepsinB Upregulation CathepsinB->Albumin_Prodrug Cleavage of ALAL Linker Active_Drug->Tumor_Cell Induces Cytotoxicity

Figure 1. Signaling pathway of this compound prodrug activation.

Experimental Corner: Methodologies for In Vivo Assessment

The following protocols provide a detailed overview of the experimental procedures used to evaluate the in vivo efficacy of the this compound-based prodrugs.

In Vivo Antitumor Efficacy in HT-29 Human Colon Carcinoma Xenografts
  • Animal Model: Female athymic nude mice.

  • Cell Line: HT-29 human colorectal adenocarcinoma cells were cultured and harvested. A suspension of 5 x 106 cells was subcutaneously injected into the right flank of each mouse.[2][3][4]

  • Treatment Protocol: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. The this compound-camptothecin prodrug and the parent drug, camptothecin, were administered intravenously at equitolar doses.

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers, and the percentage of tumor growth inhibition was calculated. Body weight was monitored as an indicator of toxicity. The study endpoint was determined by tumor size or signs of morbidity.

In Vivo Antitumor Efficacy in M-3366 Mamma Carcinoma Xenografts
  • Animal Model: Female athymic nude mice.

  • Tumor Model: The M-3366 human breast cancer xenograft model was utilized.[5][6][7]

  • Treatment Protocol: Once tumors were established, mice were treated with either the this compound-doxorubicin prodrug or free doxorubicin via intravenous injection at equimolar doses.

  • Efficacy Evaluation: Antitumor activity was assessed by monitoring tumor growth over time. The therapeutic efficacy was determined by comparing the tumor growth in the treated groups to the control group. Animal well-being was assessed by regular monitoring of body weight and general health.

The experimental workflow for these in vivo studies is depicted in the following diagram.

Experimental_Workflow start Start cell_culture Tumor Cell Culture (e.g., HT-29, M-3366) start->cell_culture inoculation Subcutaneous Inoculation of Tumor Cells into Nude Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Intravenous Administration of Prodrugs and Control Drugs randomization->treatment monitoring Measurement of Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint and Data Analysis monitoring->endpoint end End endpoint->end

Figure 2. General workflow for in vivo xenograft studies.

References

Cross-Reactivity of Proteases on Different Peptide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of protease-mediated cleavage of peptide linkers is a critical determinant of the efficacy and safety of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This guide provides a comparative analysis of commonly used peptide linkers, their susceptibility to various proteases, and detailed experimental protocols for assessing their cleavage.

Comparative Analysis of Protease-Cleavable Peptide Linkers

The selection of a peptide linker in drug development is a balance between ensuring stability in systemic circulation and achieving efficient cleavage by proteases at the target site, such as within the lysosome of cancer cells. The following tables summarize the cross-reactivity profiles of common peptide linkers with key proteases.

Table 1: Dipeptide Linker Cleavage Profiles
Peptide LinkerPrimary Cleaving Protease(s)Other Known Cleaving ProteasesKey Characteristics & Performance Insights
Valine-Citrulline (Val-Cit) Cathepsin BCathepsin L, Cathepsin S, Cathepsin F, Human Neutrophil ElastaseWidely used in approved ADCs. Exhibits high stability in human plasma but can be susceptible to premature cleavage in mouse plasma by carboxylesterases.[1] Redundancy in cleavage by multiple cathepsins can be advantageous in overcoming resistance due to the loss of a single protease.
Valine-Alanine (Val-Ala) Cathepsin BCathepsin LDemonstrates better hydrophilicity and stability compared to Val-Cit, leading to less aggregation in ADCs with high drug-to-antibody ratios (DAR).[2] In non-internalizing ADC models, Val-Ala showed better in vivo performance compared to Val-Cit.
Asparagine-Asparagine (Asn-Asn) Legumain-Reported to have a cleavage rate five times higher than Val-Cit by legumain.[3] Stable against Cathepsin B and shows high stability in both mouse and human serum.
Table 2: Tetrapeptide and Other Linker Cleavage Profiles
Peptide LinkerPrimary Cleaving Protease(s)Other Known Cleaving ProteasesKey Characteristics & Performance Insights
Gly-Gly-Phe-Gly (GGFG) Cathepsin LCathepsin BDemonstrates high stability in circulation.[4] Cathepsin L is significantly more efficient at cleaving the GGFG linker than Cathepsin B, achieving nearly complete payload release within 72 hours.[4][]
Gly-Pro-Leu-Gly (GPLG) Cathepsin B-Exhibited the fastest Cathepsin B cleavage within the first 30 minutes of an assay compared to GFLG, Val-Cit, and Val-Ala. Also showed higher stability at pH 5.4 and in human and rat plasma.[6]
Valine-Lysine (Val-Lys) Cathepsin B-Used in some ADC constructs.
Valine-Arginine (Val-Arg) Cathepsin B-Investigated for use in ADCs.

Experimental Protocols

Accurate assessment of linker cleavage is paramount for the development of effective targeted therapies. Below are detailed methodologies for key experiments.

In Vitro Protease Cleavage Assay using LC-MS

This method allows for the precise quantification of the released payload from an ADC over time.

Objective: To determine the rate and extent of cleavage of a peptide linker in an ADC upon incubation with a specific protease.

Materials:

  • Antibody-Drug Conjugate (ADC) with the peptide linker of interest.

  • Recombinant human protease (e.g., Cathepsin B, Cathepsin L).

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5 for Cathepsin B).

  • Quenching Solution (e.g., Acetonitrile with an internal standard).

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled with a UHPLC system).

Procedure:

  • Protease Activation: If required, pre-activate the protease according to the manufacturer's instructions. For Cathepsin B, this typically involves incubation in the assay buffer containing a reducing agent like DTT.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 1-10 µM) with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated protease (e.g., final concentration of 20-100 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing the cold quenching solution. This will precipitate the protein and stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant containing the released payload.

  • LC-MS Analysis: Inject the supernatant onto the LC-MS system. Develop a method to separate the released payload from other components and quantify its amount based on a standard curve.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.

FRET-Based Protease Cleavage Assay

This high-throughput method provides a real-time measurement of peptide cleavage.

Objective: To rapidly screen and compare the cleavage efficiency of different peptide sequences by a protease.

Materials:

  • FRET-based peptide substrates: A peptide sequence flanked by a fluorophore and a quencher.

  • Recombinant protease.

  • Assay Buffer.

  • 96- or 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Substrate Preparation: Prepare a working solution of the FRET-based peptide substrate in the assay buffer.

  • Reaction Setup: Add the substrate solution to the wells of the microplate.

  • Initiate Reaction: Add the activated protease to the wells to start the reaction. Include control wells with no enzyme.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Kinetic Reading: Measure the increase in fluorescence intensity over time at 37°C. The cleavage of the peptide separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: The initial rate of reaction is determined from the linear phase of the fluorescence versus time plot. This rate is proportional to the enzyme's activity on the specific peptide substrate.

Visualizations

ADC Internalization and Payload Release Pathway

The following diagram illustrates the typical pathway of an antibody-drug conjugate from binding to a cancer cell to the release of its cytotoxic payload in the lysosome.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Recognition Receptor Tumor Antigen (Receptor) Receptor->Binding Endosome Early Endosome Binding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Proteolytic Cleavage Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: ADC internalization and lysosomal payload release pathway.

Experimental Workflow for Linker Cleavage Analysis

This diagram outlines the general workflow for comparing the cleavage of different peptide linkers by a specific protease.

Cleavage_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Linker1 Peptide Linker A (e.g., Val-Cit) Reaction1 Reaction A Linker1->Reaction1 Linker2 Peptide Linker B (e.g., Val-Ala) Reaction2 Reaction B Linker2->Reaction2 Linker3 Peptide Linker C (e.g., GGFG) Reaction3 Reaction C Linker3->Reaction3 Protease Protease (e.g., Cathepsin B) Incubation Incubation at 37°C Protease->Incubation LCMS LC-MS or FRET Analysis Reaction1->LCMS Reaction2->LCMS Reaction3->LCMS Data Quantitative Data (Cleavage Rate) LCMS->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for comparative analysis of peptide linker cleavage.

References

Structural Showdown: Ala-Leu-Ala-Leu vs. Ala-Leu-Ala-Pro - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of a single amino acid can dramatically alter the three-dimensional structure of a peptide, consequently impacting its biological activity, stability, and therapeutic potential. This guide focuses on the structural divergence between the Ala-Leu-Ala-Leu and Ala-Leu-Ala-Pro tetrapeptides. The core difference lies in the C-terminal residue: Leucine, a residue with a high propensity for forming α-helices, versus Proline, a unique cyclic amino acid known for inducing turns and disrupting helical structures.[1] Understanding these differences is critical for the rational design of peptidomimetics, drug delivery vehicles, and other peptide-based therapeutics.

Predicted Conformational Tendencies

Based on the known helical propensities of Alanine and Leucine and the turn-inducing nature of Proline, we can predict the likely secondary structures adopted by ALAL and ALAP in solution. Alanine and Leucine are strong helix-forming residues.[2][3] In contrast, the rigid cyclic structure of Proline restricts the peptide backbone's flexibility and introduces a "kink," often leading to the formation of β-turns.[4][5]

FeatureThis compound (ALAL)Ala-Leu-Ala-Pro (ALAP)Rationale
Predominant Secondary Structure Likely to exhibit a propensity for α-helical or extended conformations.Predicted to favor a β-turn conformation, specifically at the Ala-Pro junction.Alanine and Leucine are known helix-promoting residues.[2][3] Proline's cyclic structure disrupts helical formation and promotes turns.[4][5]
Backbone Flexibility Relatively flexible backbone, allowing for conformational sampling.Conformationally constrained due to the rigid pyrrolidine (B122466) ring of Proline.The φ (phi) dihedral angle of Proline is restricted to approximately -60° to -75°.
Hydrogen Bonding Potential The amide proton of the C-terminal Leucine is available for hydrogen bonding.The C-terminal Proline lacks an amide proton, preventing its participation as a hydrogen bond donor.This difference can impact interactions with solvent and binding partners.
Solvent Interactions The hydrophobic side chains of Alanine and Leucine will likely drive folding to minimize exposure to aqueous environments.The overall conformation will be influenced by the turn induced by Proline, potentially exposing different residues to the solvent compared to a helical ALAL.The turn structure can create specific hydrophilic and hydrophobic faces.

Experimental Protocols

To empirically validate the predicted structural differences between this compound and Ala-Leu-Ala-Pro, the following experimental methodologies are recommended.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique ideal for assessing the overall secondary structure of peptides in solution.[6][7]

Objective: To determine the predominant secondary structure (α-helix, β-sheet, β-turn, or random coil) of ALAL and ALAP in various solvent environments.

Methodology:

  • Sample Preparation:

    • Dissolve lyophilized ALAL and ALAP peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For studying conformational changes, spectra can also be acquired in helix-inducing solvents like trifluoroethanol (TFE) or membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles.[8]

    • Determine the precise peptide concentration using UV absorbance at 214 nm or a quantitative amino acid analysis. Accurate concentration is crucial for calculating molar ellipticity.[6] A typical concentration for far-UV CD is 50-100 µM.

  • Instrumentation and Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire spectra in the far-UV region (190-260 nm) using a 1 mm pathlength quartz cuvette.

    • Record spectra at a controlled temperature (e.g., 25°C).

    • Collect multiple scans (e.g., 3-5) for each sample and the buffer blank, and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([(\theta)]) using the formula: [(\theta)] = (millidegrees * 100) / (concentration in M * pathlength in cm * number of residues)

    • Analyze the spectral features:

      • ALAL: An α-helical conformation would be indicated by negative bands around 208 nm and 222 nm and a positive band around 192 nm. An extended or random coil structure would show a strong negative band around 200 nm.

      • ALAP: A classic type I or II β-turn structure often exhibits a weak negative band around 225-230 nm and a positive band around 205-210 nm, though the exact spectrum can vary. A polyproline II (PPII) helix-like structure, also possible for Proline-containing peptides, would show a strong negative band around 206 nm and a weak positive band around 228 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including through-bond and through-space atomic interactions, enabling a detailed 3D structural model.[9][10][11][12][13]

Objective: To determine the solution-state conformation and dynamics of ALAL and ALAP at atomic resolution.

Methodology:

  • Sample Preparation:

    • Dissolve the peptides to a concentration of 1-5 mM in a suitable solvent, typically 90% H₂O/10% D₂O or a deuterated organic solvent.

    • Adjust the pH to the desired value (e.g., pH 5-7) to ensure stability and minimize exchange of amide protons.

  • NMR Experiments:

    • 1D ¹H NMR: To assess sample purity and conformational heterogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å). Sequential NOEs (dαN(i, i+1), dNN(i, i+1)) are critical for determining backbone conformation. For ALAL, strong dNN(i, i+1) NOEs would suggest a helical structure. For ALAP, a strong dαN(i, i+1) NOE between Ala3 and Pro4 would be indicative of a turn.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for small peptides that may have a rotational correlation time where the NOE is close to zero.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals and aid in assignments.

  • Data Analysis and Structure Calculation:

    • Assign all proton and carbon resonances using the combination of TOCSY and NOESY/ROESY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

    • Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the φ angle.

    • Use the experimental restraints in a molecular dynamics-based simulated annealing protocol to calculate an ensemble of structures consistent with the NMR data.

    • Analyze the resulting ensemble of structures to determine the predominant conformation and assess its flexibility.

Visualizing Structural Hypotheses and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted structural differences and the experimental workflows.

Predicted_Structures cluster_ALAL This compound (ALAL) - Helical Propensity cluster_ALAP Ala-Leu-Ala-Pro (ALAP) - Turn Induction ALAL_node Ala Leu Ala Leu ALAL_struct α-Helix / Extended ALAL_node->ALAL_struct Favors ALAP_node Ala Leu Ala Pro ALAP_struct β-Turn ALAP_node->ALAP_struct Induces

Caption: Predicted secondary structures of ALAL and ALAP peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd Circular Dichroism Spectroscopy cluster_nmr NMR Spectroscopy synthesis Solid-Phase Peptide Synthesis (ALAL & ALAP) purification HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification cd_sample Prepare Peptide Solutions (Aqueous Buffer, TFE) verification->cd_sample nmr_sample Prepare Concentrated Peptide Samples (H2O/D2O) verification->nmr_sample cd_acq Acquire Far-UV CD Spectra (190-260 nm) cd_sample->cd_acq cd_analysis Data Processing & Analysis (Molar Ellipticity vs. Wavelength) cd_acq->cd_analysis cd_result Determine Secondary Structure Content (Helix, Turn, Coil) cd_analysis->cd_result nmr_acq Acquire 2D NMR Spectra (TOCSY, NOESY/ROESY) nmr_sample->nmr_acq nmr_analysis Resonance Assignment & Restraint Generation nmr_acq->nmr_analysis nmr_calc Structure Calculation & Refinement nmr_analysis->nmr_calc nmr_result 3D Structural Ensemble nmr_calc->nmr_result

Caption: Workflow for structural analysis of ALAL and ALAP.

Conclusion

The seemingly minor change from a C-terminal Leucine in this compound to a Proline in Ala-Leu-Ala-Pro is predicted to have a profound impact on the peptide's structure. The ALAL peptide is expected to favor a more extended or helical conformation, driven by the intrinsic propensities of its constituent amino acids. In contrast, the ALAP peptide is likely to adopt a more compact, turn-like structure due to the conformational constraints imposed by the C-terminal Proline residue. These structural differences will undoubtedly influence their interactions with biological targets, their proteolytic stability, and their overall pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for validating these predictions and elucidating the precise three-dimensional structures of these and other short peptides, thereby facilitating the development of novel peptide-based therapeutics.

References

Safety Operating Guide

A Guide to the Safe Disposal of Ala-Leu-Ala-Leu for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of the peptide Ala-Leu-Ala-Leu, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Protocols

While specific toxicological data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. Adherence to standard laboratory safety protocols is paramount to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Use chemical-resistant gloves (nitrile is a common standard).[1]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]

  • Lab Coats: A lab coat or protective gown should be worn to protect skin and clothing.[1]

Handling:

  • Work in a well-ventilated area, such as a fume hood or biosafety cabinet, especially when handling the lyophilized powder form, which can be easily aerosolized.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Use designated and properly calibrated equipment for all handling procedures.[2]

Step-by-Step Disposal Procedures

The disposal of this compound must comply with local, state, and federal regulations.[1] Never dispose of this peptide in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2][3]

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound must be treated as hazardous chemical waste.[4] This includes:

    • Unused or expired this compound powder or solutions.

    • Contaminated consumables such as pipette tips, vials, and gloves.[4]

    • Absorbent materials used for cleaning up spills.[4]

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[3][5]

2. Waste Collection and Containment:

  • Liquid Waste: Collect all solutions containing this compound, including the initial rinse of any labware, in a dedicated, leak-proof, and chemically compatible container.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Solid Waste: Place all contaminated solid materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]

3. Labeling:

  • Properly label all waste containers with the words "Hazardous Waste."[3][4]

  • The label must include:

    • The full chemical name: "this compound".[3]

    • The quantity of the waste.[3]

    • The date of waste generation.[3]

    • The place of origin (e.g., laboratory room number).[3]

    • The Principal Investigator's name and contact information.[3]

4. Storage:

  • Keep waste containers securely sealed except when adding waste.[5][6]

  • Store the labeled waste containers in a designated satellite accumulation area within the laboratory.[4][6] This area should be at or near the point of generation.[6]

5. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][6]

  • Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel.[7]

Decontamination of Labware

  • Initial Rinse: The first rinse of any non-disposable labware that has come into contact with this compound must be collected as liquid hazardous waste.[4]

  • Cleaning: After the initial rinse, labware can be further decontaminated by washing with an appropriate laboratory detergent.[4]

  • Final Rinse: Thoroughly rinse the labware with distilled water after cleaning.[4]

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₁₈H₃₄N₄O₅ChemicalBook
Molecular Weight386.49 g/mol ChemicalBook
Storage Temperature-20°CChemicalBook
WGK Germany3ChemicalBook

WGK (Wassergefährdungsklasse) is the German water hazard class. WGK 3 indicates a substance that is severely hazardous to water.

Disposal Workflow

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ala-Leu-Ala-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of the peptide Ala-Leu-Ala-Leu, reinforcing best practices in laboratory safety and chemical management.

I. Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, adherence to proper PPE protocols is the first line of defense against potential exposure. Although this compound is not classified as a hazardous substance, the fine, lightweight nature of lyophilized peptides means they can be easily aerosolized during handling, posing an inhalation risk.[1]

Recommended PPE for Handling this compound:

PPE CategoryItemSpecification and Use
Eye Protection Safety Glasses with Side Shields or GogglesMandatory to protect against accidental splashes when reconstituting the peptide.[1][2]
Hand Protection Nitrile GlovesChemical-resistant disposable gloves are standard.[1] Gloves should be changed immediately if they become contaminated.[1]
Respiratory Protection N95 Respirator or Use of a Fume HoodRecommended when handling the lyophilized powder to prevent inhalation.[1]
Body Protection Laboratory CoatShould be worn over personal clothing to protect the skin from spills.[1]

II. Step-by-Step Handling and Storage Protocol

Proper handling and storage are critical to maintain the stability and purity of this compound. Peptides are often hygroscopic, meaning they readily absorb moisture from the air, which can reduce the peptide content and decrease its stability.[3]

A. Receiving and Initial Storage:

  • Inspect: Upon receipt, ensure the container is intact and properly sealed.

  • Store: For long-term storage of the lyophilized powder, maintain a temperature of -20°C or colder in a tightly sealed container.[4][5] The peptide should be protected from bright light.[4][5]

B. Preparing for Use (Weighing):

  • Equilibrate: Before opening, allow the sealed container to warm to room temperature in a desiccator. This crucial step prevents condensation from forming on the cold peptide, which would introduce moisture.[3][4][5]

  • Work Area: Conduct all handling within a designated clean and organized laboratory area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation exposure and potential contamination.[1]

  • Weighing: Quickly weigh the desired amount of the lyophilized peptide.

  • Resealing: Tightly reseal the container immediately after weighing. For peptides prone to oxidation, it is good practice to purge the vial with an inert gas like nitrogen or argon before sealing for long-term storage.[6]

  • Return to Storage: Promptly return the sealed container to the recommended storage conditions (-20°C or colder).[5]

C. Reconstitution and Solution Storage:

  • Solvent Selection: There is no universal solvent for all peptides.[4] The choice of solvent will depend on the specific experimental requirements. It is advisable to first test the solubility of a small portion of the peptide.[4]

  • Dissolving: To aid dissolution, sonication in a water bath can be helpful, but avoid excessive heating.[3]

  • Storage of Solutions: Storing peptides in solution for long periods is not recommended due to potential degradation.[3] If necessary, store peptide solutions in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Use sterile buffers, ideally at a pH between 5 and 6, to prolong the storage life of the solution.[4]

Summary of Storage Conditions:

FormStorage TemperatureKey Considerations
Lyophilized Powder (Long-term) -20°C to -80°CProtect from moisture and light.[5][7]
Lyophilized Powder (Short-term) Room temperature for days to weeks is possible, but cold storage is safer.[4][5]Avoid exposure to moisture.[4][5]
In Solution -20°C or colderAliquot to avoid freeze-thaw cycles.[4] Long-term storage is not recommended.[3][8]

III. Disposal Plan

Proper disposal of peptide waste is essential to protect personnel and the environment.[6]

A. Waste Segregation:

  • Designated Containers: All materials that have come into contact with this compound, including used vials, pipette tips, and contaminated gloves, should be collected in designated and clearly labeled hazardous waste containers.[1]

  • No Sink Disposal: Never pour peptide solutions down the drain.[1][6]

B. Institutional Protocols:

  • Follow Guidelines: Adhere strictly to your institution's environmental health and safety (EH&S) protocols for the disposal of chemical waste.[1]

  • Waste Pickup: Coordinate with your EH&S department for the regular pickup and disposal of chemical waste through a licensed contractor.[1]

IV. Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Lyophilized Powder cluster_use Use and Disposal start Start: Receive Peptide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe equilibrate Equilibrate to Room Temp in Desiccator ppe->equilibrate weigh Weigh Peptide in Designated Area (e.g., Fume Hood) equilibrate->weigh reseal Tightly Reseal and Return to Storage (-20°C) weigh->reseal reconstitute Reconstitute Peptide weigh->reconstitute end End reseal->end If not for immediate use experiment Perform Experiment reconstitute->experiment store_solution Store Solution Aliquots at -20°C or Colder experiment->store_solution If not used immediately dispose Dispose of Waste in Designated Chemical Waste Container experiment->dispose store_solution->dispose After use dispose->end

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound, from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ala-Leu-Ala-Leu
Reactant of Route 2
Ala-Leu-Ala-Leu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.